molecular formula C20H18O11 B13419218 Quercetin 3-arabinoside CAS No. 5041-68-9

Quercetin 3-arabinoside

カタログ番号: B13419218
CAS番号: 5041-68-9
分子量: 434.3 g/mol
InChIキー: BDCDNTVZSILEOY-BQCJVYABSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quercetin 3-arabinoside, also known as Guaijaverin, is a flavonoid glycoside consisting of the quercetin aglycone and an arabinose sugar moiety . This compound is of significant interest in phytochemical and pharmacological research, particularly for its documented and predicted antiviral properties. It has demonstrated direct antiviral activity against the Mayaro virus (MAYV), an alphavirus, showing over 90% inhibition of viral production in vitro . Furthermore, in silico molecular docking studies have identified this compound as a high-affinity ligand for the SARS-CoV-2 papain-like protease (PLpro), suggesting a potential mechanism for antiviral activity against this virus and highlighting its value as a lead compound for broad-spectrum antiviral development . As a glycosylated derivative of quercetin, this compound is part of a class of molecules known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects . The presence of the arabinose glycosyl group can influence the compound's bioavailability and biological activity compared to its aglycone form. Researchers utilize this compound to study these structure-activity relationships and to investigate its mechanisms of action, which may involve the inhibition of key viral or cellular enzymes . This high-purity compound is ideal for advancing studies in natural product chemistry, virology, and drug discovery. This product is intended For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound following all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

5041-68-9

分子式

C20H18O11

分子量

434.3 g/mol

IUPAC名

3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1

InChIキー

BDCDNTVZSILEOY-BQCJVYABSA-N

異性体SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O

正規SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O

melting_point

239 °C

物理的記述

Solid

関連するCAS

5041-68-9

製品の起源

United States

Foundational & Exploratory

The Natural Provenance of Quercetin 3-Arabinoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Quercetin (B1663063) 3-arabinoside, a flavonoid glycoside of significant interest to researchers, scientists, and drug development professionals. This document outlines the known botanical origins of this compound, presents available quantitative data, details experimental protocols for its analysis, and illustrates its biosynthetic pathway.

Introduction

Quercetin 3-arabinoside, a naturally occurring flavonoid, is a glycoside derivative of quercetin where an arabinose sugar moiety is attached at the 3-hydroxyl position.[1] Like its aglycone, quercetin, this compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] Its presence in various plant-based foods and medicinal herbs contributes to the overall health-promoting effects associated with plant-rich diets. This guide serves as a technical resource for professionals engaged in the study and application of this phytochemical.

Natural Sources of this compound

This compound has been identified in a variety of plant species, ranging from common fruits to traditional medicinal herbs. While the presence of this compound is reported in several plants, quantitative data remains limited for many sources.

Table 1: Quantitative Analysis of this compound in Natural Sources

Plant SpeciesCommon NamePlant PartConcentration of this compoundReference(s)
Vaccinium macrocarponCranberryFruit14.45–23.13% of total flavonols (total flavonols: 705.15 ± 14.5 µg/g to 1401.79 ± 27 µg/g)[2]
Vaccinium macrocarponCranberryFruitTotal flavonols (including quercetin-3-α-L-arabinofuranoside): 1465.56 ± 31.22 µg/g to 3688.52 ± 22.85 µg/g[3]

Other Documented Natural Sources:

  • Alchemilla xanthochlora (Lady's Mantle): Quercetin 3-O-arabinopyranoside is reported to be a major flavonoid compound in the aerial parts of this plant.[4][5]

  • Psidium guajava (Guava): The leaves of the guava tree contain Quercetin 3-O-α-L-arabinofuranoside and Quercetin-3-O-β-D-arabinopyranoside.[1][6]

  • Hippophae rhamnoides (Sea Buckthorn): The berries of this plant are a known source of various quercetin glycosides, including quercetin-3-xyloside/-arabinoside.[7]

  • Malus domestica (Fuji Apple): Quercetin-3-O-arabinoside has been isolated from the fruit.[8]

  • Hedysarum neglectum [9]

  • Punica granatum (Pomegranate) [10]

  • Euphorbia hyssopifolia [10]

  • Combretum cacoucia [11]

  • Persicaria lapathifolia [4]

  • Carissa congesta [3]

Experimental Protocols

The extraction and quantification of this compound from plant matrices typically involve chromatographic techniques, with High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) being the method of choice for its sensitivity and selectivity.

Detailed Methodology for Extraction and Quantification of this compound via HPLC-MS/MS

This protocol is a synthesized methodology based on established procedures for the analysis of quercetin and its glycosides from plant materials.

1. Sample Preparation and Extraction:

  • Grinding: Freeze-dry the plant material (e.g., leaves, fruits) and grind it into a fine powder using a mortar and pestle or a cryogenic grinder. This increases the surface area for efficient extraction.

  • Extraction Solvent: Prepare an 80% methanol (B129727) in water solution. This solvent is effective for extracting a broad range of polar to semi-polar flavonoids.

  • Extraction Procedure:

    • Weigh approximately 100 mg of the powdered plant tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Sonicate the mixture in a water bath for 30 minutes. Sonication aids in the disruption of cell walls and enhances extraction efficiency.

    • Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • To maximize yield, repeat the extraction process on the remaining pellet with an additional 1 mL of 80% methanol and combine the supernatants.

    • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could interfere with the analysis.

2. HPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for the separation of the flavonoid glycosides.

    • Mobile Phase: A gradient elution is typically employed using:

      • Solvent A: Water with 0.1% formic acid (to improve peak shape and ionization).

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. An example gradient is as follows: 0-2 min, 5% B; 2-15 min, 5-40% B; 15-20 min, 40-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B (re-equilibration). The flow rate is typically maintained around 0.3 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for instance, 40°C, to ensure reproducible retention times.

    • Injection Volume: Inject 5 µL of the filtered extract.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of flavonoids as they readily form [M-H]- ions.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion of this compound and its specific product ions.

      • Precursor Ion (m/z): 433.08 [M-H]-

      • Product Ions (m/z): A characteristic product ion is typically the aglycone fragment at m/z 301.03, resulting from the loss of the arabinosyl moiety (132 Da). Other fragments can also be monitored for confirmation.

    • Source Parameters: Optimize source parameters such as capillary voltage, gas temperature, and gas flow to achieve maximum sensitivity for the target analyte.

3. Quantification:

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the extraction solvent.

  • Calibration: Generate a calibration curve by plotting the peak area of the MRM transitions against the concentration of the standards.

  • Calculation: Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve. The final concentration in the plant material is then calculated by taking into account the initial weight of the sample and the extraction volume.

Biosynthetic Pathway and Experimental Workflow Visualization

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, with a specific glycosylation step.

Biosynthesis of this compound

This compound Biosynthesis Phenylalanine Phenylalanine PAL_C4H_4CL PAL, C4H, 4CL Phenylalanine->PAL_C4H_4CL Phenylpropanoid Pathway Coumaroyl_CoA 4-Coumaroyl-CoA CHS CHS Coumaroyl_CoA->CHS Naringenin_Chalcone Naringenin Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin Naringenin F3H F3H Naringenin->F3H Dihydrokaempferol Dihydrokaempferol F3_prime_H F3'H Dihydrokaempferol->F3_prime_H Dihydroquercetin Dihydroquercetin FLS FLS Dihydroquercetin->FLS Quercetin Quercetin F3AraT Flavonol 3-O-arabinosyltransferase (e.g., UGT78D3) Quercetin->F3AraT UDP_Arabinose UDP-Arabinose UDP_Arabinose->F3AraT Quercetin_3_arabinoside This compound UDP UDP PAL_C4H_4CL->Coumaroyl_CoA CHS->Naringenin_Chalcone CHI->Naringenin F3H->Dihydrokaempferol F3_prime_H->Dihydroquercetin FLS->Quercetin F3AraT->Quercetin_3_arabinoside F3AraT->UDP

Caption: Biosynthesis of this compound.

Experimental Workflow for Quantification

Experimental Workflow Start Plant Material Grinding Freeze-drying & Grinding Start->Grinding Extraction Solvent Extraction (80% Methanol) Grinding->Extraction Sonication Sonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_MSMS HPLC-MS/MS Analysis Filtration->HPLC_MSMS Data_Analysis Data Analysis & Quantification HPLC_MSMS->Data_Analysis End Result Data_Analysis->End

Caption: Workflow for this compound analysis.

Conclusion

This technical guide provides a consolidated resource on the natural sources, analytical methodologies, and biosynthesis of this compound. The quantitative data, though limited, highlights cranberries as a significant source. The detailed experimental protocol offers a robust framework for the accurate quantification of this compound in various plant matrices. The visualization of the biosynthetic pathway and experimental workflow serves as a clear reference for researchers. Further studies are warranted to expand the quantitative database of this compound across a broader range of botanicals and to further elucidate the specific enzymatic mechanisms in different plant species.

References

Technical Guide: Isolation and Characterization of Quercetin 3-arabinoside from Alchemilla xanthochlora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-arabinoside, a significant flavonoid glycoside, has been identified as a major constituent in the aerial parts of Alchemilla xanthochlora, a plant with a history of use in traditional European medicine.[1][2] This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of this bioactive compound. The protocols detailed herein are designed to offer a reproducible framework for researchers in natural product chemistry, pharmacology, and drug development. This document outlines the extraction, purification, and analytical characterization of Quercetin 3-arabinoside, and includes a summary of its known biological activities and associated signaling pathways.

Introduction

Alchemilla xanthochlora Rothm. (Lady's Mantle) is a perennial herb belonging to the Rosaceae family.[3] Traditional uses of this plant include the treatment of wounds, gastrointestinal disorders, and inflammatory conditions.[1] Phytochemical analyses have revealed a rich composition of phenolic compounds, with flavonoids and tannins being predominant.[1] Among these, Quercetin 3-O-alpha-L-arabinopyranoside has been identified as a major flavonoid compound.[2] The biological activities attributed to quercetin and its glycosides, such as antioxidant and anti-inflammatory effects, make this compound a compound of significant interest for further pharmacological investigation.[4] This guide will provide the necessary technical details for its isolation and characterization.

Experimental Protocols

Plant Material Collection and Preparation

The aerial parts (leaves and flowering stems) of Alchemilla xanthochlora should be collected during the flowering season to ensure the highest concentration of bioactive compounds. The plant material is then air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried material is subsequently ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Flavonoids

A general protocol for the extraction of flavonoids from plant material involves the use of polar solvents. Methanol (B129727) is a commonly used solvent for this purpose.

Protocol:

  • Macerate 100 g of the dried, powdered Alchemilla xanthochlora plant material in 1 L of methanol at room temperature for 48 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh methanol to ensure exhaustive extraction of the flavonoids.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

Isolation of this compound

The isolation of this compound from the crude extract is typically achieved through a combination of liquid-liquid partitioning and column chromatography.

2.3.1. Liquid-Liquid Partitioning

  • Suspend the crude methanolic extract in distilled water.

  • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to remove non-polar and semi-polar impurities.

  • The flavonoid glycosides, including this compound, are expected to be enriched in the ethyl acetate and n-butanol fractions.[1]

  • Concentrate the ethyl acetate and n-butanol fractions separately using a rotary evaporator.

2.3.2. Column Chromatography

The enriched fraction is then subjected to column chromatography for the separation of individual flavonoid glycosides.

Protocol:

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column.

  • Sample Loading: Adsorb the concentrated ethyl acetate or n-butanol fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Mobile Phase: A gradient elution system is typically employed. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. A common mobile phase system is a gradient of chloroform-methanol or ethyl acetate-methanol.[5]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., ethyl acetate:formic acid:water). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., natural product-polyethylene glycol reagent). Fractions containing the compound of interest (based on Rf value comparison with a standard, if available) are pooled together.

Purification by High-Performance Liquid Chromatography (HPLC)

For final purification, the pooled fractions from column chromatography can be subjected to preparative or semi-preparative High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with a small amount of formic acid or acetic acid to improve peak shape) is a typical mobile phase.[6][7] An example gradient could be starting with 20% acetonitrile and increasing to 80% over 30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.[7]

  • Detection: UV detection at a wavelength of approximately 254 nm or 360 nm is suitable for flavonoids.[3]

  • Injection Volume: 10-20 µL.

  • Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

Characterization of this compound

The structure of the isolated compound is elucidated using various spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids typically shows two major absorption bands. For quercetin glycosides, Band I is in the range of 350-380 nm and Band II is in the range of 250-270 nm. The UV spectrum of this compound is expected to be similar to that of quercetin, with characteristic shifts due to glycosylation at the 3-position.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of flavonoid glycosides. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed. MS/MS fragmentation will typically show a loss of the arabinoside moiety (132 Da), resulting in the quercetin aglycone fragment at m/z 301.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound. The spectra provide information about the number and types of protons and carbons in the molecule, as well as their connectivity.

Data Presentation

Table 1: Spectroscopic Data for this compound (pyranoside form)

Technique Observed Data
¹H NMR (DMSO-d₆, δ ppm) 12.62 (s, 1H, OH-5), 8.07 (d, J=8.9 Hz, 2H, H-2', H-6'), 6.87 (d, J=8.9 Hz, 2H, H-3', H-5'), 6.43 (d, J=2.0 Hz, 1H, H-8), 6.19 (d, J=2.0 Hz, 1H, H-6), 5.33 (d, J=5.1 Hz, 1H, H-1''), 3.76-3.17 (m, 5H of arabinose + H₂O)[8]
¹³C NMR (DMSO-d₆, δ ppm) 177.58 (C-4), 164.29 (C-7), 161.24 (C-5), 160.09 (C-4'), 156.38 (C-9), 156.25 (C-2), 133.58 (C-3), 131.03 (C-2', C-6'), 120.71 (C-1'), 115.32 (C-3', C-5'), 103.97 (C-10), 101.25 (C-1''), 98.76 (C-6), 93.73 (C-8), 71.60 (C-2''), 70.82 (C-3''), 66.06 (C-4''), 64.26 (C-5'')[8]
UV-Vis (in Methanol) λmax (nm) Band I: ~350-360 nm, Band II: ~255-265 nm (Expected based on quercetin glycoside data)
ESI-MS (Negative ion mode) [M-H]⁻ at m/z 433, Fragment at m/z 301 (Quercetin aglycone) (Expected)

Table 2: Quantitative Analysis (Illustrative)

Parameter Value Method
Yield of Crude Extract 10-15% (w/w)Gravimetric
Yield of Pure Compound 0.1-0.5% (from crude extract)HPLC Quantification
Purity >95%HPLC-UV
Note: The quantitative data presented are illustrative and can vary depending on the plant material and extraction/isolation efficiency.

Biological Activity and Signaling Pathways

Quercetin and its glycosides are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. These activities are often attributed to their ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

Quercetin and its derivatives have been shown to inhibit the production of pro-inflammatory cytokines by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]

Cell Signaling Modulation

Studies have indicated that quercetin can influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[11][12][13] By modulating this pathway, quercetin can exert its effects on various cellular processes.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_isolation Isolation cluster_characterization Characterization plant_material Alchemilla xanthochlora (aerial parts) drying Drying and Grinding plant_material->drying extraction Methanol Extraction drying->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom hplc Preparative HPLC (C18) column_chrom->hplc pure_compound Pure this compound hplc->pure_compound uv_vis UV-Vis Spectroscopy pure_compound->uv_vis ms Mass Spectrometry pure_compound->ms nmr NMR Spectroscopy pure_compound->nmr

Caption: Experimental workflow for the isolation and characterization of this compound.

signaling_pathway cluster_pathway This compound Modulated Signaling Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway q3a This compound pi3k PI3K q3a->pi3k Inhibits mapk MAPK q3a->mapk Inhibits nfkb NF-κB q3a->nfkb Inhibits akt Akt pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival inflammation Inflammation mapk->inflammation nfkb->inflammation

Caption: Potential signaling pathways modulated by this compound.

References

Biosynthesis of Quercetin 3-arabinoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

Quercetin (B1663063) 3-arabinoside, also known as avicularin, is a naturally occurring flavonoid glycoside found in a wide array of plants, including Polygonum aviculare, Rhododendron aureum, and Taxillus kaempferi.[1] As a glycoside of the potent antioxidant quercetin, it exhibits enhanced solubility and stability, making it a compound of significant interest for its potential therapeutic applications.[2] This technical guide provides an in-depth overview of the biosynthetic pathway of Quercetin 3-arabinoside, focusing on the enzymatic reactions, key intermediates, and regulatory mechanisms. It includes detailed experimental protocols for the characterization of the involved enzymes and quantification of the target compound, alongside quantitative data and pathway visualizations to support advanced research and development.

The Biosynthetic Pathway

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway, culminates in the synthesis of the flavonoid aglycone, quercetin, and is completed by a specific glycosylation event.

Upstream Synthesis: Formation of the Quercetin Aglycone

Quercetin is synthesized via the well-established flavonoid biosynthesis pathway, which starts from the amino acid L-phenylalanine. This pathway involves a series of enzymatic conversions to produce the core flavonoid structure. Dihydroquercetin is then converted to quercetin by flavonol synthase (FLS).[3] This upstream pathway provides the essential precursor for the final glycosylation step.

Quercetin_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Coumaroyl 4-Coumaroyl-CoA CHS CHS Coumaroyl->CHS Naringenin_Chalcone Naringenin Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin Naringenin F3H F3H Naringenin->F3H DHQ Dihydroquercetin FLS FLS DHQ->FLS Quercetin Quercetin PAL->Cin C4H->Coumaroyl C4L 4CL CHS->Naringenin_Chalcone CHI->Naringenin F3H->DHQ FLS->Quercetin

Figure 1: General biosynthetic pathway leading to the formation of the Quercetin aglycone.
Core Reaction: Arabinosylation of Quercetin

The final and defining step in the biosynthesis of this compound is the regioselective transfer of an L-arabinose sugar moiety from an activated sugar donor to the 3-hydroxyl group of the quercetin molecule.

  • Acceptor Substrate: Quercetin

  • Sugar Donor: UDP-L-arabinose

  • Enzyme: Flavonol 3-O-arabinosyltransferase (EC 2.4.1.-)

This reaction is catalyzed by a specific Uridine Diphosphate (UDP)-dependent Glycosyltransferase (UGT). In Arabidopsis thaliana, the enzyme UGT78D3 has been identified as a flavonol arabinosyltransferase that specifically catalyzes this conversion.[4][5] Research confirms that recombinant UGT78D3 protein can convert quercetin to quercetin 3-O-arabinoside and shows strict substrate specificity for flavonol aglycones and UDP-arabinose.[4][5][6]

The synthesis of the sugar donor, UDP-L-arabinose, is a critical prerequisite. In plants, UDP-L-arabinose is primarily synthesized from UDP-xylose by UDP-xylose 4-epimerases (UXEs).[7] This conversion can occur in the Golgi apparatus, catalyzed by enzymes like AtMUR4 in Arabidopsis, or in the cytosol via bifunctional UDP-glucose 4-epimerases.[7]

Final_Step_Synthesis Quercetin Quercetin Enzyme Flavonol 3-O-arabinosyltransferase (e.g., AtUGT78D3) Quercetin->Enzyme UDP_Ara UDP-L-arabinose UDP_Ara->Enzyme Product This compound (Avicularin) Enzyme->Product UDP UDP Enzyme->UDP releases

Figure 2: The final enzymatic step in the biosynthesis of this compound.

Quantitative Data

Quantitative analysis of enzyme kinetics and in planta metabolite concentrations is crucial for understanding metabolic flux and for bioengineering applications.

Enzyme Kinetic Parameters

While the enzyme UGT78D3 from Arabidopsis thaliana has been functionally identified as a flavonol 3-O-arabinosyltransferase, detailed kinetic parameters (Km, Vmax, kcat) for its activity with quercetin and UDP-arabinose are not extensively documented in the available literature. However, to provide a comparative context, the kinetic parameters for other related flavonoid 3-O-glucosyltransferases are presented below. These values illustrate the typical affinity and catalytic efficiency of enzymes in this class.

Table 1: Kinetic Parameters of Selected Plant Flavonoid 3-O-Glycosyltransferases

Enzyme Substrate Km (μM) Vmax (pKat/μg) Reference
Citrus paradisi F3GT Quercetin 67 20.45 [3]
Citrus paradisi F3GT Kaempferol 12 11.63 [3]
Citrus sinensis UGT76F1 Quercetin 36.78 - [8]
Citrus sinensis UGT76F1 Kaempferol 28.09 - [8]

Note: Data for a true flavonol 3-O-arabinosyltransferase is not currently available in the cited literature. The data presented is for related 3-O-glucosyltransferases to provide a functional comparison.

In Planta Concentration

The concentration of this compound varies significantly between plant species and tissues. High-Performance Liquid Chromatography (HPLC) is the standard method for its quantification.

Table 2: Concentration of this compound in Various Plant Tissues

Plant Species Tissue Method Concentration (% dry weight) Reference
Periploca forrestii Whole Plant RP-HPLC 0.171% - 0.264% [9]
Polygonum aviculare Whole Plant HPLC Present, not quantified [1]
Juglans regia - - Present, not quantified [10]

| Foeniculum vulgare | - | - | Present, not quantified |[10] |

Experimental Protocols

The following section provides detailed methodologies for the functional characterization of the enzymes involved in this compound biosynthesis and for the quantification of the compound from plant sources.

Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_protein Recombinant Protein Production cluster_assay Biochemical Characterization cluster_plant In Planta Analysis a1 Identify Candidate UGT Gene (e.g., UGT78D3) a2 Amplify cDNA via PCR a1->a2 a3 Clone into Expression Vector (e.g., pET-28a) a2->a3 b1 Transform E. coli (e.g., BL21(DE3)) a3->b1 b2 Induce Expression (IPTG) b1->b2 b3 Cell Lysis (Sonication) b2->b3 b4 Purify Protein (e.g., Ni-NTA) b3->b4 c1 In Vitro Enzyme Assay b4->c1 c2 Analyze Products (HPLC/LC-MS) c1->c2 c3 Determine Kinetic Parameters c2->c3 d2 Quantify this compound (RP-HPLC) c2->d2 Compare Products d1 Extract Metabolites from Plant Tissue d1->d2

Figure 3: A typical experimental workflow for the characterization of a plant UGT.
Recombinant UGT Expression and Purification

This protocol describes the heterologous expression of a candidate UGT gene in E. coli and subsequent purification of the recombinant protein.

  • Cloning: Amplify the full-length coding sequence of the target UGT (e.g., AtUGT78D3) from plant cDNA. Ligate the PCR product into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His6-tag for affinity purification.

  • Transformation: Transform the expression construct into a competent E. coli expression strain, such as BL21(DE3).

  • Culture and Induction:

    • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB medium. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.[10]

    • Cool the culture to 16-18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[10]

    • Continue incubation overnight (16-20 hours) at the lower temperature to enhance protein solubility.

  • Protein Extraction and Purification:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 10 mM β-mercaptoethanol).[10]

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with wash buffer (lysis buffer containing 20-40 mM imidazole).

    • Elute the His-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).[10]

    • Verify protein purity and size using SDS-PAGE. Buffer exchange into a suitable storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 5 mM β-mercaptoethanol) using a desalting column or dialysis.[10]

In Vitro Enzyme Activity Assay

This protocol is used to determine the function and substrate specificity of the purified recombinant UGT.

  • Reaction Mixture Preparation: Prepare a standard reaction mixture in a total volume of 50-100 µL. A typical reaction consists of:

    • 100 mM Tris-HCl buffer (pH 7.5)[8]

    • 2.5 mM UDP-arabinose (sugar donor)[8]

    • 0.2 mM Quercetin (acceptor substrate, dissolved in DMSO)[8]

    • 0.1% (v/v) β-mercaptoethanol[8][11]

    • 1-20 µg of purified recombinant UGT protein[8]

  • Reaction Incubation:

    • Initiate the reaction by adding the purified enzyme.

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1 hour).[8][11]

    • Include control reactions, such as a reaction without the enzyme or with heat-inactivated enzyme, to ensure product formation is enzyme-dependent.

  • Reaction Termination and Product Analysis:

    • Terminate the reaction by adding an equal volume of cold methanol (B129727).[8]

    • Centrifuge the mixture to precipitate the protein and clarify the supernatant.

    • Analyze the supernatant for product formation using RP-HPLC or LC-MS. The product, this compound, can be identified by comparing its retention time and mass spectrum to an authentic standard.[6]

Extraction and Quantification from Plant Tissue

This protocol outlines the extraction of flavonoids from plant material and the subsequent quantification of this compound by HPLC.

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., leaves, flowers) and immediately freeze in liquid nitrogen or dry at 40°C.

    • Grind the tissue to a fine powder using a mortar and pestle or a mill.

  • Extraction:

    • Weigh approximately 0.5-2.0 g of the powdered sample.[8][12]

    • Add a suitable volume of extraction solvent (e.g., 10-20 mL of methanol or ethanol).[12][13]

    • Perform extraction using ultrasonication (e.g., 30 min at 200 W) or reflux (e.g., 2 x 30 min).[8][12] Repeat the extraction process two to three times to ensure complete recovery.

    • Pool the supernatants after centrifugation (e.g., 5,000 rpm for 10 min).[8]

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[12]

    • Mobile Phase: A common mobile phase for flavonoid separation is a gradient or isocratic mixture of methanol and acidified water (e.g., 0.4% phosphoric acid or 0.1% formic acid).[12][14] An example isocratic condition is methanol:water (33:67, v/v).[9]

    • Detection: Monitor the eluent at a wavelength where flavonols show strong absorbance, typically around 254 nm or 370 nm.[9][14]

    • Quantification:

      • Prepare a standard stock solution of authentic this compound in methanol.

      • Create a calibration curve by injecting a series of known concentrations (e.g., 5 to 20 µg/mL).[13]

      • Filter the plant extract through a 0.45 µm syringe filter before injecting a known volume (e.g., 20 µL) into the HPLC system.

      • Calculate the concentration of this compound in the sample by comparing its peak area to the standard calibration curve.

Conclusion

The biosynthesis of this compound is dependent on the general flavonoid pathway for the production of its quercetin precursor and a specific, terminal glycosylation step catalyzed by a flavonol 3-O-arabinosyltransferase, such as UGT78D3 in Arabidopsis. Understanding this pathway, from the precursor molecules to the final enzymatic reaction, is fundamental for applications in metabolic engineering and drug development. The methodologies detailed in this guide provide a robust framework for researchers to identify and characterize the key enzymes from various plant sources and to accurately quantify the target compound, thereby facilitating the exploration of its biological activities and potential for biotechnological production. Further research is warranted to elucidate the kinetic properties of specific arabinosyltransferases and to explore the regulatory networks governing the expression of these key biosynthetic genes.

References

An In-depth Technical Guide to Quercetin 3-O-arabinoside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-O-arabinoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological properties. As a derivative of the widely studied flavonol, quercetin, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antiviral, anticancer, and neuroprotective effects. The attachment of an arabinose sugar moiety to the quercetin backbone modifies its physicochemical properties, influencing its solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and known biological activities of Quercetin 3-O-arabinoside. Detailed experimental protocols for its isolation, characterization, and the assessment of its biological functions are presented, alongside visualizations of key signaling pathways it modulates. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Quercetin 3-O-arabinoside is a flavonoid glycoside consisting of a quercetin aglycone linked to an arabinose sugar moiety at the 3-hydroxyl position. The arabinose can exist in either a pyranose or furanose ring form, and the glycosidic linkage can have an α or β anomeric configuration. Furthermore, both L- and D-isomers of arabinose can be found in nature, leading to several possible isomers of Quercetin 3-O-arabinoside. The most commonly cited form is Quercetin 3-O-α-L-arabinofuranoside, also known as avicularin (B192226) or guaijaverin.

IdentifierData
IUPAC Name 3-[[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one (for Quercetin 3-O-α-L-arabinofuranoside)[1]
Synonyms Avicularin, Guaijaverin, Feniculin, Foeniculin, Quercetin 3-O-α-L-arabinoside[2]
Molecular Formula C₂₀H₁₈O₁₁[2][3][4]
Molecular Weight 434.35 g/mol [2][3][4]
CAS Numbers 22255-13-6 (Quercetin 3-O-α-L-arabinopyranoside)[2], 572-30-5 (Avicularin/Quercetin 3-O-α-L-arabinofuranoside)[4], 960511-32-4 (Quercetin 3-O-α-D-arabinofuranoside)[3]

Physicochemical and Spectroscopic Properties

The physicochemical properties of Quercetin 3-O-arabinoside are crucial for its isolation, characterization, and biological activity. The glycosidic bond enhances its water solubility compared to the aglycone, quercetin.

Physicochemical Properties
PropertyValue
Melting Point 207-208 °C (Avicularin)[4], 239 °C
Boiling Point 855.4 °C (Predicted)[4]
Solubility Soluble in DMSO and hot methanol; insoluble in petroleum ether and chloroform[5]
pKa (strongest acidic) 6.17 ± 0.40 (Predicted)[5]
Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of Quercetin 3-O-arabinoside.

Spectroscopic DataValues
UV-Vis (λmax) 258, 359 nm (in Methanol)[6]
Mass Spectrometry [M+H]⁺ at m/z 435.0927[7]
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to the quercetin aglycone and the arabinose moiety. Specific shifts vary between isomers.
¹³C NMR (CD₃OD, δ ppm) Characteristic signals for the flavonoid skeleton and the arabinose sugar. For Quercetin-3-O-α-arabinopyranoside and Quercetin-3-O-α-arabinofuranoside, distinct chemical shifts are observed for the sugar carbons, allowing for their differentiation.[8]

Biological Activities and Signaling Pathways

Quercetin 3-O-arabinoside exhibits a wide spectrum of biological activities, many of which are attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Quercetin 3-O-arabinoside is a potent antioxidant that can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.[2] Its antioxidant capacity is a fundamental mechanism underlying many of its other biological effects.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. One of the key mechanisms is the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, Quercetin 3-O-arabinoside increases the levels of EETs, which in turn helps to resolve inflammation.[5] It has an IC₅₀ value of 39.3 ± 3.4 μM for sEH inhibition.[5] Furthermore, like its aglycone, it can modulate inflammatory signaling pathways such as NF-κB and MAPK.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK MAPK MAPK (ERK, p38) Inflammatory_Stimuli->MAPK Quercetin_3_O_arabinoside Quercetin 3-O-arabinoside sEH Soluble Epoxide Hydrolase (sEH) Quercetin_3_O_arabinoside->sEH Inhibition Quercetin_3_O_arabinoside->IKK Inhibition Quercetin_3_O_arabinoside->MAPK Inhibition EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Degradation Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, PGE₂, Cytokines) EETs->Inflammatory_Mediators Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF_κB NF-κB IκBα->NF_κB Inhibition Nucleus Nucleus NF_κB->Nucleus Translocation MAPK->Nucleus Activation of Transcription Factors Nucleus->Inflammatory_Mediators Gene Expression

Figure 1. Anti-inflammatory signaling pathways modulated by Quercetin 3-O-arabinoside.
Antiviral Activity

Quercetin 3-O-arabinoside has shown antiviral activity against various viruses. For instance, it has been found to inhibit the replication of the Mayaro virus (MAYV). While the exact mechanisms for the glycoside are still under investigation, the aglycone, quercetin, is known to interfere with viral entry, replication, and protein synthesis.

Anticancer Properties

The anticancer effects of quercetin are well-documented, and its glycosides, including Quercetin 3-O-arabinoside, are also being investigated for their potential in cancer therapy. The anticancer mechanisms of quercetin involve the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis through the modulation of various signaling pathways, including PI3K/Akt, MAPK, and NF-κB.

anticancer_pathway Quercetin Quercetin PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Inhibition MAPK_pathway MAPK Pathway Quercetin->MAPK_pathway Modulation NF_kB_pathway NF-κB Pathway Quercetin->NF_kB_pathway Inhibition Apoptosis Apoptosis Quercetin->Apoptosis Induction Angiogenesis Angiogenesis Quercetin->Angiogenesis Inhibition Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation MAPK_pathway->Cell_Proliferation NF_kB_pathway->Cell_Proliferation

Figure 2. Anticancer mechanisms of Quercetin.
Neuroprotective and Metabolic Effects

Quercetin and its derivatives have shown promise in the management of neurodegenerative diseases and metabolic disorders. Their antioxidant and anti-inflammatory properties contribute to the protection of neurons from oxidative stress and inflammation-induced damage. In metabolic diseases, quercetin can improve insulin (B600854) sensitivity and reduce lipid accumulation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Quercetin 3-O-arabinoside.

Isolation and Purification from Plant Material

isolation_workflow Plant_Material Dried and Powdered Plant Material Extraction Sequential Extraction (e.g., Hexane, Ethyl Acetate, Methanol) Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Collection Column_Chromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis of Fractions Fractions->TLC Pooling Pooling of Fractions Containing the Target Compound TLC->Pooling HPLC Preparative High-Performance Liquid Chromatography (HPLC) Pooling->HPLC Pure_Compound Pure Quercetin 3-O-arabinoside HPLC->Pure_Compound Characterization Structural Characterization (NMR, MS, etc.) Pure_Compound->Characterization

Figure 3. General workflow for the isolation and purification of Quercetin 3-O-arabinoside.

Protocol:

  • Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to remove unwanted compounds and enrich the flavonoid fraction.

  • Column Chromatography: The crude methanolic extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol, to separate the compounds based on their polarity.

  • Fraction Collection and TLC Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound by comparing with a standard.

  • Preparative HPLC: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Prepare different concentrations of Quercetin 3-O-arabinoside.

  • In a 96-well plate, add a specific volume of the sample solution and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity.

ABTS Radical Cation Decolorization Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol (B145695) to obtain a specific absorbance at 734 nm.

  • Add the sample solution to the ABTS•+ solution and incubate for a set time.

  • Measure the decrease in absorbance at 734 nm.

  • Calculate the percentage of inhibition.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of Quercetin 3-O-arabinoside for a specific duration (e.g., 24, 48, 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the cell viability as a percentage of the control.

Western Blot Analysis for Signaling Pathway Proteins (e.g., MAPK, NF-κB)
  • Cell Lysis: Treat cells with Quercetin 3-O-arabinoside and/or an inflammatory stimulus. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total-ERK, phospho-p65, total-p65).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

Quercetin 3-O-arabinoside is a promising natural compound with a wide array of biological activities that warrant further investigation for its therapeutic potential. Its enhanced solubility compared to its aglycone, quercetin, may offer advantages in terms of bioavailability. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, are intended to facilitate future research and development of this valuable flavonoid glycoside for pharmaceutical and nutraceutical applications. Further studies are needed to fully elucidate the mechanisms of action of its various isomers and to evaluate their efficacy and safety in preclinical and clinical settings.

References

A Technical Guide to the Biological Activity of Quercetin 3-Arabinoside (Avicularin)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Quercetin 3-arabinoside, a flavonoid glycoside commonly known as Avicularin (B192226), is a naturally occurring compound found in a variety of plants, fruits, and vegetables.[1] This molecule has garnered significant attention within the scientific community for its diverse pharmacological properties. Extensive research, both in vitro and in vivo, has demonstrated its potent anti-inflammatory, antioxidant, anticancer, antidiabetic, and hepatoprotective activities.[2][3][4][5] The primary mechanisms of action involve the modulation of critical cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, and the regulation of key enzymes and proteins involved in pathological processes. This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms to support further research and drug development initiatives.

Key Biological Activities and Mechanisms of Action

This compound exerts its effects through a multi-targeted approach, influencing several key signaling cascades implicated in various diseases.

Anti-inflammatory Activity

A primary and well-documented bioactivity of Avicularin is its profound anti-inflammatory effect. It significantly suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][6] Furthermore, it reduces the secretion of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2][4][7]

The molecular mechanisms underpinning these effects are centered on the inhibition of major inflammatory signaling pathways:

  • NF-κB Pathway: Avicularin prevents the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of a wide array of pro-inflammatory genes.[2][6]

  • MAPK Pathway: The compound has been shown to attenuate the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK, key components of the mitogen-activated protein kinase (MAPK) signaling cascade that regulates inflammation.[3][6]

  • TLR4 Signaling: Avicularin can block the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) pathway, an upstream signaling axis that triggers NF-κB activation in response to stimuli like lipopolysaccharide (LPS).[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 ERK ERK MyD88->ERK p38 p38 MAPK MyD88->p38 Ikk IKK MyD88->Ikk IkB IκB Ikk->IkB p NFkB NF-κB (p65) IkB->NFkB releases Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB->Gene Avicularin This compound (Avicularin) Avicularin->ERK inhibits phosphorylation Avicularin->p38 inhibits phosphorylation Avicularin->IkB inhibits degradation

Caption: Anti-inflammatory mechanism of this compound.
Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage.[1] Its activity is characterized by a reduction in lipid peroxidation markers like malondialdehyde (MDA) and an enhancement in the activity of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][4][7]

A key mechanism for this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Avicularin promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and GPX4.[2]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Avicularin This compound (Avicularin) Avicularin->Keap1 promotes Nrf2 dissociation Genes Antioxidant Gene Transcription (HO-1, GPX4, etc.) ARE->Genes Genes->ROS reduces

Caption: Antioxidant mechanism via the Nrf2/ARE pathway.
Anticancer Activity

Avicularin exhibits cytotoxic effects against various cancer cell lines, including human colon (WiDr), lung (A549), and hepatocellular carcinoma (Huh7) cells.[7][8][9] Its anticancer mechanisms include the inhibition of cancer cell proliferation, migration, and invasion, alongside the induction of apoptosis and cell cycle arrest, typically at the G0/G1 or G2/M phase.[7][9]

Antidiabetic and Metabolic Effects

The compound has demonstrated potential in managing hyperglycemia and insulin (B600854) resistance. It acts as an inhibitor of α-glucosidase, an enzyme responsible for carbohydrate digestion, which can help lower postprandial blood glucose.[5] Furthermore, it has been shown to relieve insulin resistance in HepG2 cells by modulating the IRS-1/PI3K/Akt/GSK-3β signaling pathway, which leads to increased glucose uptake and glycogen (B147801) synthesis.[10] Avicularin also inhibits aldose reductase, an enzyme implicated in diabetic complications.[9]

Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b GLUT GLUT4 Translocation Akt->GLUT Glucose Glucose Uptake GLUT->Glucose Avicularin This compound (Avicularin) Avicularin->PI3K promotes IR_S IRS-1 (Ser) Phosphorylation (Inhibitory) Avicularin->IR_S suppresses IR_S->IRS1 inhibits

Caption: Modulation of the PI3K/Akt insulin signaling pathway.

Quantitative Bioactivity Data

The biological activities of this compound have been quantified in numerous studies. The following table summarizes key inhibitory concentration (IC50) values and other relevant metrics.

Biological ActivityTarget/AssayCell Line / SystemResult (IC50 / Value)Reference
Anticancer Cell Viability (MTT)WiDr (Human Colon Cancer)521.14 µg/mL[8]
Antidiabetic α-Glucosidase InhibitionIn Vitro Enzyme Assay17.05 ± 0.75 µg/mL[5]
Aldose Reductase InhibitionHuman Enzyme19.05 µM[9]
Enzyme Inhibition Soluble Epoxide Hydrolase (sEH)In Vitro Enzyme Assay39.3 ± 3.4 µM[11]
Fatty Acid Synthase (FASN)Chicken Liver Enzyme6.15 µM[9]
Antioxidant DPPH Radical ScavengingCell-Free Assay64.3 µM[9]
Superoxide Radical ScavengingCell-Free Assay6.0 µM[9]
LDL Oxidation InhibitionCell-Free Assay3.8 µM[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments used to characterize the bioactivity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Human cell lines (e.g., MG-63 osteosarcoma, WiDr colon cancer) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3][8]

  • Treatment: Cells are seeded in 96-well plates. After reaching a suitable confluency, they are treated with various concentrations of this compound (e.g., 10 µM to 300 µM) for a specified duration (e.g., 24-48 hours).[3]

  • Assay Procedure:

    • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by mitochondrial enzymes in viable cells.[3][8]

    • The supernatant is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[3]

    • The absorbance is measured using a microplate reader at a wavelength of approximately 490-570 nm. Cell viability is expressed as a percentage relative to the untreated control group.

Measurement of Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the protein levels of secreted cytokines.

  • Sample Collection: Cell culture supernatants are collected after treating cells (e.g., MG-63) with an inflammatory stimulus (e.g., 1 µM bradykinin) in the presence or absence of this compound for 24 hours.[3][12]

  • Assay Procedure:

    • Commercially available ELISA kits specific for the cytokines of interest (e.g., IL-1β, IL-6, TNF-α) are used according to the manufacturer's instructions.

    • Briefly, standards and samples are added to microplate wells pre-coated with a capture antibody.

    • A biotin-conjugated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP).

    • A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.

    • The reaction is stopped, and the absorbance is read at 450 nm. Concentrations are calculated by comparison to a standard curve.[12]

Western Blotting for Signaling Protein Analysis

This technique is used to detect and quantify the expression levels of specific proteins within a cell lysate, including their phosphorylation status.

  • Protein Extraction: Cells (e.g., RAW 264.7 macrophages) are lysed using RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.[2]

  • Quantification and Separation: Protein concentration is determined (e.g., BCA assay). Equal amounts of protein are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer and Blocking: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., p-p38, p-p65, iNOS, COX-2, and their total forms).[3]

  • Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

start Start: Cell Culture & Treatment lysate Cell Lysis & Protein Extraction start->lysate quant Protein Quantification (e.g., BCA Assay) lysate->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Electrotransfer to PVDF Membrane sds->transfer block Blocking (e.g., 5% Milk) transfer->block p_ab Primary Antibody Incubation (e.g., anti-p-p65) block->p_ab s_ab Secondary Antibody Incubation (HRP-linked) p_ab->s_ab detect ECL Detection & Imaging s_ab->detect analyze Analysis: Densitometry detect->analyze

References

Unveiling the Antioxidant Potential of Quercetin 3-Arabinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-arabinoside, a naturally occurring flavonoid glycoside, is a derivative of the well-studied antioxidant, quercetin. Found in various fruits and vegetables, this compound is gaining attention for its potential role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1] The addition of an arabinose sugar moiety to the quercetin backbone alters its physicochemical properties, such as solubility and stability, which in turn may influence its bioavailability and biological activity.[1] This technical guide provides an in-depth analysis of the antioxidant properties of Quercetin 3-arabinoside, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing its proposed mechanisms of action.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through several mechanisms, primarily related to its ability to scavenge free radicals and modulate cellular antioxidant defense systems.[1]

  • Direct Radical Scavenging: The flavonoid structure, characterized by multiple hydroxyl groups, enables this compound to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby interrupting radical chain reactions.[2]

  • Metal Ion Chelation: By chelating transition metal ions such as iron and copper, this compound can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.[1]

  • Modulation of Cellular Antioxidant Pathways: Emerging evidence suggests that quercetin and its glycosides can enhance the endogenous antioxidant capacity of cells by upregulating the expression of antioxidant enzymes.[3] This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. While comprehensive quantitative data for this specific glycoside is still emerging, the available information, in conjunction with data from its aglycone (quercetin) and other glycosides, provides valuable insights. It is generally observed that the glycosylation of quercetin can influence its antioxidant activity, sometimes resulting in a lower direct radical scavenging capacity compared to the aglycone form.[2]

Table 1: In Vitro Antioxidant Activity of this compound and Related Compounds

CompoundAssayIC50 / ActivityReference
Quercetin 3-O-α-L-arabinopyranosideABTS Radical ScavengingSignificantly strong activity (specific IC50 not provided)[5][6]
Quercetin-3-O-α-arabinofuranoseCellular Antioxidant Activity (CAA)Linked to upregulation of antioxidant enzymes[3]
QuercetinDPPH Radical Scavenging19.17 µg/mL[7]
QuercetinDPPH Radical ScavengingIC50 of 0.74 (units not specified, likely µg/mL or µM)[7]
QuercetinH2O2 Scavenging36.22 µg/mL[7]
QuercetinABTS Radical Scavenging1.17 µg/mL[8]
QuercetinABTS Radical ScavengingIC50 of 1.89 ± 0.33 µg/mL[9]
QuercetinFRAPMore active than Trolox[10]
Quercitrin (Quercetin-3-O-rhamnoside)DPPH Radical ScavengingLess effective than Isoquercitrin[8]
Isoquercitrin (Quercetin-3-O-glucoside)FRAPMore effective than Quercitrin[8]

Note: IC50 (Inhibitory Concentration 50%) is the concentration required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.

Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway

Quercetin and its glycosides are known to bolster cellular defenses against oxidative stress by activating the Nrf2 signaling pathway.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like quercetin glycosides, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), thereby enhancing the cell's capacity to neutralize ROS.[11] Studies on quercetin-3-O-α-arabinofuranose have shown its ability to upregulate these crucial antioxidant enzymes.[3]

Nrf2_Pathway_Activation_by_Quercetin_3_arabinoside Q3A This compound Keap1_Nrf2 Keap1-Nrf2 Complex Q3A->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Basal Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: Nrf2 pathway activation by this compound.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

    • In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm.

    • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph mixing Mix DPPH Solution with Sample/Standard in 96-well Plate prep_dpph->mixing prep_samples Prepare Serial Dilutions of this compound and Standard prep_samples->mixing incubation Incubate in Dark (30 min, RT) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging Activity measurement->calculation ic50 Determine IC50 Value calculation->ic50 end End ic50->end

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.

  • Methodology:

    • Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox).

    • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

  • Methodology:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Prepare serial dilutions of this compound and a standard (e.g., FeSO₄·7H₂O).

    • Add the test sample or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance change of the sample to that of the standard.

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism. It measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within cells.

  • Methodology:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluency.

    • Wash the cells with PBS and then treat them with various concentrations of this compound along with the DCFH-DA probe.

    • Incubate for 1 hour to allow for cellular uptake.

    • Wash the cells to remove extracellular compounds.

    • Induce oxidative stress by adding a peroxyl radical initiator, such as AAPH.

    • Measure the fluorescence intensity kinetically over time.

    • The antioxidant activity is quantified by calculating the area under the fluorescence curve, with lower values indicating higher antioxidant protection.

Conclusion and Future Directions

This compound demonstrates notable antioxidant properties through direct radical scavenging and, importantly, through the modulation of endogenous antioxidant defense systems via the Nrf2 signaling pathway. While direct quantitative comparisons with its aglycone, quercetin, are limited, the existing evidence suggests that it is a significant contributor to the overall antioxidant potential of quercetin-rich foods.

Future research should focus on obtaining more precise quantitative data (IC50 values) for this compound in a wider range of antioxidant assays to allow for direct comparisons with other flavonoids. Furthermore, more detailed investigations into its specific interactions with the Keap1-Nrf2 pathway and the subsequent downstream effects on gene and protein expression will provide a clearer understanding of its cellular antioxidant mechanisms. Such studies will be invaluable for drug development professionals seeking to harness the therapeutic potential of this natural compound in preventing and treating diseases associated with oxidative stress.

References

A Technical Guide to the Anti-inflammatory Effects of Quercetin 3-Arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063), a ubiquitous flavonoid, is well-documented for its potent anti-inflammatory properties. Its glycosidic forms, such as Quercetin 3-arabinoside, are common in nature and are of significant interest for their potential therapeutic applications. This technical guide provides an in-depth analysis of the anti-inflammatory effects of this compound, drawing upon the extensive research on its aglycone, quercetin, and specific findings related to the glycoside. The primary mechanism of action for many quercetin derivatives involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in pro-inflammatory mediators. While direct research on this compound is still emerging, existing studies point towards its potential as an anti-inflammatory agent, notably through the inhibition of soluble epoxide hydrolase (sEH). This guide summarizes the current understanding, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to support further research and drug development efforts in this area.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their anti-inflammatory potential. Quercetin, one of the most studied flavonoids, exhibits a broad range of anti-inflammatory activities.[1][2] In nature, quercetin is often found in its glycosidic form, where a sugar moiety is attached. This compound is one such glycoside, found in medicinal plants like Alchemilla xanthochlora, which has been traditionally used for its anti-inflammatory properties.[3] Understanding the specific mechanisms and potency of quercetin glycosides is crucial for developing novel anti-inflammatory therapeutics.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quercetin and its derivatives are multifaceted, primarily revolving around the inhibition of key signaling pathways and the downregulation of pro-inflammatory molecules.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[4] Quercetin has been shown to inhibit NF-κB activation, thereby reducing the expression of numerous pro-inflammatory genes.[4][5][6] This inhibition is achieved through the stabilization of the NF-κB/IκB complex, preventing the nuclear translocation of NF-κB.[7]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK Activation NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation Quercetin Quercetin 3-arabinoside Quercetin->IKK Inhibition Quercetin->NFkB_IkB Stabilization DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes Transcription

Caption: Inhibition of the NF-κB Signaling Pathway by Quercetin Derivatives.
Modulation of MAPK Signaling Pathways

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation.[8] Quercetin and its glycosides have been demonstrated to suppress the phosphorylation of these MAP kinases, leading to a reduction in the production of pro-inflammatory cytokines.[7][9][10]

MAPK_Pathway cluster_mapk MAPK Cascades Stimulus Inflammatory Stimuli (e.g., LPS) ERK ERK Stimulus->ERK JNK JNK Stimulus->JNK p38 p38 Stimulus->p38 Quercetin Quercetin 3-arabinoside Quercetin->ERK Inhibition Quercetin->JNK Inhibition Quercetin->p38 Inhibition AP1 AP-1 (Transcription Factor) ERK->AP1 JNK->AP1 p38->AP1 Cytokines Pro-inflammatory Cytokine Production AP1->Cytokines Activation

Caption: Modulation of MAPK Signaling Pathways by Quercetin Derivatives.
Inhibition of Pro-inflammatory Enzymes

Quercetin and its derivatives are known to inhibit the activity and expression of enzymes responsible for the synthesis of pro-inflammatory mediators. This includes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][11][12][13] By inhibiting these enzymes, quercetin reduces the production of prostaglandins (B1171923) and nitric oxide, both of which are key players in the inflammatory cascade.

Inhibition of Soluble Epoxide Hydrolase (sEH)

A specific study on Quercetin 3-O-arabinofuranoside, an isomer of this compound, has identified it as an inhibitor of soluble epoxide hydrolase (sEH).[14] sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound can increase the levels of EETs, which have vasodilatory and anti-inflammatory properties. This represents a distinct and important mechanism of action.

Quantitative Data

While extensive quantitative data for the anti-inflammatory effects of this compound is not yet available, the following table summarizes the known inhibitory concentrations for its isomer and the aglycone, quercetin, against key inflammatory targets.

CompoundTargetAssay SystemIC50 / EffectReference
Quercetin 3-O-arabinofuranoside Soluble Epoxide Hydrolase (sEH)Enzyme Inhibition Assay39.3 ± 3.4 μM[14]
Quercetin TNF-α productionLPS-stimulated human blood23% reduction at 1 µM[15]
Quercetin iNOS and COX-2 expressionLPS-stimulated microglial cellsSignificant inhibition at 1-10 μM[11]
Quercetin COX-2 expressionBreast cancer cellsSignificant suppression[13][16]
Quercetin Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)LPS-stimulated RAW264.7 cellsSignificant reduction[17]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of flavonoids like this compound.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol describes the assessment of the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

in_vitro_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture RAW 264.7 macrophages seeding Seed cells in 96-well plates cell_culture->seeding pre_treatment Pre-treat with this compound (various concentrations) for 2h seeding->pre_treatment stimulation Stimulate with LPS (1 µg/mL) for 24h pre_treatment->stimulation griess_assay Griess Assay for Nitric Oxide (NO) stimulation->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) stimulation->elisa western_blot Western Blot for iNOS, COX-2, p-MAPKs, p-IκBα stimulation->western_blot

Caption: Workflow for In Vitro Anti-inflammatory Assays.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 2-hour pre-incubation, cells are stimulated with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available ELISA kits.

  • Western Blot Analysis: Cell lysates are prepared, and protein expression levels of iNOS, COX-2, and the phosphorylated forms of MAPKs and IκBα are determined by Western blotting using specific antibodies.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This protocol outlines a standard in vivo model to assess the acute anti-inflammatory activity of a test compound.[18]

Methodology:

  • Animals: Male Wistar rats (180-200 g) are used.

  • Grouping: Animals are divided into groups: control (vehicle), standard drug (e.g., indomethacin (B1671933) 10 mg/kg), and test groups (this compound at various doses).

  • Administration: The test compound or vehicle is administered orally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses anti-inflammatory properties. Its mechanism of action is likely to be similar to that of its aglycone, quercetin, involving the inhibition of the NF-κB and MAPK signaling pathways, and the downregulation of pro-inflammatory enzymes and cytokines. The identification of soluble epoxide hydrolase as a specific target for a closely related isomer provides a promising and distinct avenue for its therapeutic action.

However, to fully realize the potential of this compound as a therapeutic agent, further research is imperative. Future studies should focus on:

  • Direct in vitro and in vivo studies: Comprehensive investigations are needed to specifically quantify the anti-inflammatory effects of this compound.

  • Comparative analysis: Direct comparisons of the potency of this compound with quercetin and other quercetin glycosides will help in understanding the structure-activity relationship.

  • Pharmacokinetic and bioavailability studies: Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial for its development as a drug.

  • Safety and toxicity profiling: Thorough toxicological studies are necessary to establish a safe dosage range for therapeutic use.

References

Guaijaverin: A Comprehensive Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaijaverin, a flavonoid glycoside (quercetin 3-O-α-L-arabinopyranoside), is a natural compound predominantly isolated from the leaves and fruits of Psidium guajava (guava).[1][2] This molecule has garnered significant scientific interest due to its diverse pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of the known mechanisms of action of Guaijaverin across various biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Antimicrobial and Antiplaque Activity

Guaijaverin has demonstrated notable efficacy against oral pathogens, particularly Streptococcus mutans, a key contributor to dental caries.[2][3] Its mechanism of action in this context is primarily bacteriostatic, inhibiting bacterial growth and key cariogenic processes.[2]

Quantitative Data: Antimicrobial Activity
ParameterOrganismStrainValueReference
MIC Streptococcus mutansMTCC 19434 mg/mL[1][2]
MIC Streptococcus mutansCLSM 0012 mg/mL[1][2]
Growth Inhibition Streptococcus mutans-90% at 125 µg/mL[1]
Biofilm Formation Inhibition Streptococcus mutans-78% at 125 µg/mL[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A bioautography-directed chromatographic fractionation is first employed to isolate Guaijaverin from a crude methanol (B129727) extract of P. guajava. The growth-inhibitory activity of the purified compound against Strep. mutans (both clinical and type strain cultures) is then evaluated. The anti-Strep. mutans activity of Guaijaverin is determined to be bacteriostatic. The stability of the compound is assessed under heat and varying pH (acid and alkali). The MIC is determined using a standard broth microdilution method.[2]

Mechanism of Action: Antiplaque Agent

Guaijaverin's antiplaque properties are attributed to its ability to interfere with the cariogenic properties of S. mutans.[2] At sub-MIC concentrations, it has been shown to:

  • Reduce Acid Production : Guaijaverin treatment leads to an increase in the pH of the bacterial culture medium, indicating reduced acidogenesis.[1]

  • Inhibit Biofilm Formation : It significantly suppresses the formation of S. mutans biofilms.[1]

  • Decrease Cell-Surface Hydrophobicity : By binding to cell surface proteins, Guaijaverin reduces the hydrophobicity of S. mutans, which in turn diminishes its ability to adhere to tooth surfaces.[3]

  • Impede Sucrose-Dependent Adherence and Aggregation : The compound inhibits the sucrose-dependent adherence to glass surfaces and sucrose-induced aggregation of bacterial cells.[2]

Enzyme Inhibition

Guaijaverin acts as an inhibitor of several key enzymes implicated in various pathological conditions.

Quantitative Data: Enzyme Inhibition
EnzymeSourceInhibition TypeIC50Other Quantitative DataReference
Urease -Competitive-89% inhibition at 50 µM[1]
Aldose Reductase Rat Lens-0.18 µM-[4]
Pancreatic Lipase ---Up to 90.63% inhibition[3]
Experimental Protocol: Urease Inhibition Assay

Urease enzyme is pre-incubated with varying concentrations of Guaijaverin (e.g., 10 µM–50 µM) in an appropriate assay buffer at 37°C for 15 minutes. The enzymatic reaction is initiated by the addition of urea (B33335) as a substrate, and the mixture is incubated for a further 30 minutes. The amount of ammonia (B1221849) produced is quantified using a colorimetric method. The percentage of inhibition is calculated by comparing the activity in the presence and absence of Guaijaverin. To determine the type of inhibition, kinetic parameters (Km and Vmax) are derived from Lineweaver-Burk plots.[1]

Mechanism of Action: Enzyme Inhibition
  • Urease Inhibition : Guaijaverin competitively inhibits urease, as indicated by an increased Km value without a change in Vmax.[1] This inhibition is dose-dependent.

  • Aldose Reductase Inhibition : The potent inhibition of aldose reductase suggests a potential therapeutic role in diabetic complications.[4] Computational studies have identified aldose reductase as a target protein for Guaijaverin.[5][6]

  • Pancreatic Lipase Inhibition : Guaijaverin demonstrates excellent inhibitory ability against pancreatic lipase, suggesting its potential as an agent to control lipid absorption.[3]

Modulation of Allergic and Inflammatory Responses

Guaijaverin exhibits significant anti-allergic and anti-inflammatory properties by modulating immune responses and key signaling pathways.

Quantitative Data: Anti-Allergic and Anti-inflammatory Effects
ModelParameterEffect of Guaijaverin/ComplexReference
In Vitro (RBL-2H3 cells) β-hexosaminidase releaseInhibition by ILS-F-2301 (50 µg/mL)[7]
In Vitro (RBL-2H3 cells) IL-4, IL-5, IL-13 releaseInhibition by ILS-F-2301 (50 µg/mL)[7]
In Vitro (RBL-2H3 cells) IFN-γ releaseIncreased by ILS-F-2301 (50 µg/mL)[7]
In Vivo (AR mouse model) Ovalbumin-specific IgE, histamineInhibition by ILS-F-2301[7]
In Vivo (AR mouse model) IL-4, IL-5Inhibition by 28.23% and 47.15% respectively by ILS-F-2301[7]
In Vivo (AR mouse model) IFN-γIncreased by 37.11% by ILS-F-2301[7]

Note: ILS-F-2301 is a complex containing Guaijaverin and Epigallocatechin Gallate (EGCG).

Signaling Pathway: Th1/Th2 Cytokine Modulation

Guaijaverin, particularly in combination with EGCG, modulates the balance between T helper 1 (Th1) and T helper 2 (Th2) cells, which is crucial in allergic responses. It suppresses the Th2 response, characterized by the production of IL-4, IL-5, and IL-13, while promoting the Th1 response, indicated by increased IFN-γ production.[7] This modulation is achieved through the regulation of key transcription factors:

  • Suppression of Th2 Pathway : Guaijaverin suppresses the phosphorylation of STAT6 and the expression of GATA3, the master regulator of Th2 differentiation.[7]

  • Activation of Th1 Pathway : It increases the phosphorylation of STAT1 and the expression of T-bet, the master regulator of Th1 differentiation.[7]

Guaijaverin_Th1_Th2_Modulation cluster_Th2 Th2 Pathway cluster_Th1 Th1 Pathway Guaijaverin Guaijaverin pSTAT6 p-STAT6 Guaijaverin->pSTAT6  Inhibits pSTAT1 p-STAT1 Guaijaverin->pSTAT1 Activates   GATA3 GATA3 pSTAT6->GATA3 Th2_Cytokines IL-4, IL-5, IL-13 (Allergic Response) GATA3->Th2_Cytokines Tbet T-bet pSTAT1->Tbet Th1_Cytokines IFN-γ (Immune Regulation) Tbet->Th1_Cytokines

Guaijaverin's modulation of Th1/Th2 signaling pathways.
Inhibition of Inflammatory Pathways

Guaijaverin is also implicated in the inhibition of other pro-inflammatory signaling pathways, such as NF-κB and MAPK, which leads to a reduction in the production of inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).[8][9]

Anticancer Activity

Emerging evidence suggests that Guaijaverin possesses anticancer properties, demonstrating cytotoxicity against various cancer cell lines.

Quantitative Data: Anticancer Activity
Cell LineCancer TypeIC50Reference
MCF-7 Breast Cancer55 µg/mL[10]
MDA-MB-231 Breast Cancer4.23 µg/mL (Petroleum ether extract)[10]
MG-63 Osteosarcoma5.42 µg/mL (Petroleum ether extract)[10]
SW480 Colon Cancer-[11]

Note: Some data pertains to extracts of P. guajava rich in Guaijaverin.

Experimental Protocol: MTT Assay for Cell Viability

Cancer cell lines (e.g., SW480) are seeded in a 96-well plate at a density of 4 x 10^4 cells per well and incubated at 37°C with 5% CO2. The cells are then treated with various concentrations of Guaijaverin or a plant extract containing it. After a specified incubation period, 3-[4, 5-dimethylthiazole-2-yl]-2, 5-diphenyltetrazolium bromide (MTT) solution is added to each well. The plate is incubated further to allow the formation of formazan (B1609692) crystals by viable cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells.[11]

Mechanism of Action: Anticancer Effects

The anticancer activity of Guaijaverin and related compounds in guava extracts is attributed to their ability to selectively suppress the growth of cancer cells without affecting normal cells.[10] The proposed mechanisms include the induction of apoptosis.[10]

Other Biological Activities

Antioxidant Activity

Guaijaverin contributes to the antioxidant properties of guava leaf extracts.[12][13] Flavonoids like Guaijaverin are known to scavenge free radicals, which plays a role in preventing oxidative stress-related diseases.[13]

Antiviral Activity

Guaijaverin, as a component of P. guajava extracts, has been associated with antiviral activity against various viruses, including the Chikungunya virus.[14] Molecular docking studies suggest that phytochemicals like quercetin (B1663063) (the aglycone of Guaijaverin) can bind to essential viral enzymes, such as the nsP2 protease of the Chikungunya virus.[14]

Hypoglycemic Activity

Guaijaverin is considered one of the major bioactive components in guava leaves responsible for its hypoglycemic effects.[4] It has been shown to promote the expression of GLUT4 protein on the fat cell membrane, which facilitates glucose uptake, and to inhibit the release of free fatty acids.[4][15]

Conclusion

Guaijaverin is a multifaceted flavonoid with a broad spectrum of biological activities. Its mechanisms of action are diverse, ranging from direct enzyme inhibition and antimicrobial effects to the complex modulation of immune signaling pathways. The quantitative data and experimental evidence presented in this guide underscore its potential as a lead compound for the development of novel therapeutics for infectious diseases, inflammatory disorders, allergic conditions, and cancer. Further research is warranted to fully elucidate its molecular targets and to translate these promising preclinical findings into clinical applications.

References

In Vitro Bioactivity of Avicularin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Avicularin (quercetin-3-O-α-L-arabinofuranoside), a flavonoid glycoside found in various medicinal plants, has garnered significant attention for its diverse pharmacological properties.[1] In vitro studies have demonstrated its potential as an anticancer, anti-inflammatory, and antioxidant agent. This technical guide provides a comprehensive overview of the in vitro bioactivity of Avicularin, detailing the experimental protocols used to assess its effects and summarizing the quantitative data from key studies. Furthermore, it elucidates the molecular mechanisms of action by visualizing the signaling pathways modulated by Avicularin. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anticancer Bioactivity of Avicularin

Avicularin has been shown to exhibit potent anticancer effects across various cancer cell lines. Its mechanisms of action include the inhibition of cell proliferation, induction of apoptosis, and suppression of cell migration and invasion.[2]

Inhibition of Cancer Cell Proliferation

Avicularin has been demonstrated to inhibit the proliferation of several cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in various studies.

Table 1: IC50 Values of Avicularin in Different Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeAssayReference
Huh7 Hepatocellular CarcinomaNot explicitly stated, but significant inhibition at 50 and 100 µg/ml48 hoursMTT Assay[2]
SCC13 Cutaneous Squamous Cell CarcinomaNot explicitly stated, but dose-dependent inhibition from 10 to 300 µM24, 48, 72 hoursCCK-8 Assay
A549 Lung CancerNot explicitly stated, but significant negative impact on viabilityNot specifiedCell Viability Assay[3]
WiDr Colorectal Cancer521.14 µg/mlNot specifiedMTT Assay[4]
Induction of Apoptosis and Cell Cycle Arrest

Avicularin has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Furthermore, Avicularin can cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.

For instance, in Huh7 hepatocellular carcinoma cells, Avicularin treatment led to a notable arrest in the G0/G1 phase of the cell cycle and a decrease in the accumulation of S-phase cells.[2] In cutaneous squamous cell carcinoma (CSCC) cells (SCC13), Avicularin dose-dependently increased the apoptotic ratio. Similarly, in A549 lung cancer cells, Avicularin was found to significantly promote apoptosis and halt the cell cycle at the G2/M phase.[3]

The pro-apoptotic effects of Avicularin are mediated through the regulation of key apoptosis-related proteins. Studies have shown that Avicularin can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.

Table 2: Effects of Avicularin on Apoptosis and Cell Cycle

Cell LineEffect on ApoptosisEffect on Cell CycleKey Protein ModulationsReference
Huh7 Induces apoptosisG0/G1 phase arrest-[2]
SCC13 Dose-dependent increase in apoptosisNot specifiedIncreased Bax, Decreased Bcl-2
A549 Promotes apoptosisG2/M phase arrest-[3]
Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Avicularin has demonstrated the ability to suppress these processes in vitro. In Huh7 cells, Avicularin significantly inhibited both cell migration and invasion at concentrations of 50 and 100 µg/ml.[2] This effect is partly attributed to the regulation of epithelial-mesenchymal transition (EMT)-related genes. In SCC13 cells, Avicularin treatment increased the expression of E-cadherin while decreasing the expression of N-cadherin, matrix metalloproteinase (MMP)-9, and vimentin.

Anti-inflammatory Bioactivity of Avicularin

Avicularin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

In vitro studies have consistently shown that Avicularin can suppress the production of various pro-inflammatory molecules in response to inflammatory stimuli like lipopolysaccharide (LPS) or bradykinin.

In LPS-stimulated RAW 264.7 macrophages, Avicularin significantly inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[5][6] This was accompanied by a decrease in the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE2 production, respectively.[5][6] Avicularin also suppressed the overproduction of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in these cells.[5][6]

In bradykinin-treated MG-63 human osteoblastic osteosarcoma cells, Avicularin reduced the expression of IL-1β, Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in a dose-dependent manner.[1][7]

Table 3: Inhibitory Effects of Avicularin on Pro-inflammatory Mediators

Cell LineStimulantInhibited MediatorsKey Protein ModulationsReference
RAW 264.7 LPSNO, PGE2, IL-1βDecreased iNOS, COX-2[5][6]
MG-63 BradykininIL-1β, IL-6, TNF-αDecreased iNOS, COX-2[1][7]

Antioxidant Bioactivity of Avicularin

Avicularin has been reported to possess antioxidant properties, which contribute to its protective effects against cellular damage.[1] In bradykinin-treated MG-63 cells, Avicularin reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased the activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase in a dose-dependent manner.[1][7]

Signaling Pathways Modulated by Avicularin

The bioactive effects of Avicularin are underpinned by its ability to modulate several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Avicularin has been shown to inhibit the activation of this pathway. In LPS-stimulated RAW 264.7 macrophages, Avicularin suppressed the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5][6] In bradykinin-treated MG-63 cells, Avicularin reduced the phosphorylation of the p65 subunit of NF-κB.[1] By inhibiting IκBα degradation and p65 phosphorylation, Avicularin prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway LPS LPS/Bradykinin TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IKK p-IKK IKK->p_IKK P IkBa_NFkB IκBα-p65/p50 p_IKK->IkBa_NFkB p_IkBa p-IκBα IkBa_NFkB->p_IkBa P NFkB p65/p50 p_IkBa->NFkB Degradation p_NFkB p-p65/p50 NFkB->p_NFkB P Nucleus Nucleus p_NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Avicularin Avicularin Avicularin->p_IKK Avicularin->p_NFkB

Avicularin inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Avicularin has been shown to modulate this pathway. In LPS-stimulated RAW 264.7 macrophages, Avicularin specifically suppressed the phosphorylation of Extracellular signal-Regulated Kinase (ERK), but not p38 or JNK.[5] In contrast, in bradykinin-treated MG-63 cells, Avicularin was found to reduce the phosphorylation of p38 MAPK.[1]

MAPK_Pathway Stimuli Inflammatory Stimuli (LPS, Bradykinin) Upstream Upstream Kinases Stimuli->Upstream ERK ERK Upstream->ERK p38 p38 Upstream->p38 JNK JNK Upstream->JNK p_ERK p-ERK ERK->p_ERK P Transcription Transcription Factors (e.g., AP-1) p_ERK->Transcription p_p38 p-p38 p38->p_p38 P p_p38->Transcription p_JNK p-JNK JNK->p_JNK P p_JNK->Transcription Response Cellular Response (Inflammation, Proliferation) Transcription->Response Avicularin Avicularin Avicularin->p_ERK   In RAW 264.7 Avicularin->p_p38   In MG-63

Avicularin differentially modulates the MAPK pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the bioactivity of Avicularin.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of Avicularin on cancer cell lines.

MTT_Workflow start Start seed Seed cells in 96-well plates start->seed treat Treat cells with varying concentrations of Avicularin seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution (5 mg/ml) to each well incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan (B1609692) crystals incubate_mtt->add_dmso read Measure absorbance at 490 nm add_dmso->read end End read->end

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., MG-63, Huh7) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Avicularin (e.g., 10, 30, 100, 300 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 48 hours).[1]

  • MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well.[1]

  • Incubation: Incubate the plates for 4 hours at 37°C to allow the formation of formazan crystals.[1]

  • Solubilization: Remove the medium and add 150 µl of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the control group.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

  • Cell Lysis: After treatment with Avicularin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with Avicularin for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of Avicularin on the migratory capacity of cancer cells.

Protocol:

  • Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

  • Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of Avicularin.

  • Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

  • Data Analysis: Measure the area or width of the wound at each time point and calculate the rate of wound closure.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cancer cells to invade through an extracellular matrix barrier.

Protocol:

  • Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the Transwell insert.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Treatment: Add Avicularin to the medium in the upper and/or lower chambers.

  • Incubation: Incubate for a sufficient time (e.g., 24-48 hours) to allow for cell invasion.

  • Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane.

  • Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants.

Protocol:

  • Sample Collection: Collect the culture supernatants from cells treated with Avicularin and/or an inflammatory stimulus.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-1β, IL-6, TNF-α). This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme conjugate, and a substrate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

Conclusion

The in vitro evidence strongly suggests that Avicularin possesses significant anticancer, anti-inflammatory, and antioxidant properties. Its ability to modulate key signaling pathways such as NF-κB and MAPK highlights its potential as a multi-target therapeutic agent. The detailed protocols and summarized data presented in this guide are intended to facilitate further research into the pharmacological activities of Avicularin and its potential applications in drug discovery and development. Future in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of Avicularin in preclinical models.

References

Genes involved in the Quercetin 3-arabinoside biosynthetic pathway.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Genes and Enzymes of the Quercetin (B1663063) 3-Arabinoside Biosynthetic Pathway

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-arabinoside, a naturally occurring flavonoid glycoside found in numerous plants, exhibits a range of promising pharmacological activities, including antioxidant and anti-inflammatory effects. The biosynthesis of this compound is a complex process involving the convergence of two major metabolic pathways: the phenylpropanoid pathway, which produces the quercetin aglycone, and the nucleotide sugar pathway, which synthesizes the activated sugar donor, UDP-L-arabinose. The final step involves the regioselective attachment of the arabinosyl moiety to the quercetin backbone, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT). This technical guide provides a detailed overview of the core genes and enzymes implicated in this biosynthetic pathway, supported by pathway diagrams, quantitative data, and representative experimental protocols to facilitate further research and development.

Overview of the Biosynthetic Pathway

The synthesis of this compound is a bifurcated process. One branch involves the multi-step enzymatic synthesis of the flavonoid aglycone, quercetin, starting from the precursor p-coumaroyl-CoA. The other branch involves the synthesis of the activated sugar donor, UDP-L-arabinose, from UDP-glucose. These two pathways converge in a final glycosylation step.

Overall_Pathway Overall Biosynthetic Pathway for this compound cluster_0 Phenylpropanoid Pathway cluster_1 Nucleotide Sugar Pathway p-Coumaroyl-CoA p-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone Naringenin Naringenin Naringenin Chalcone->Naringenin Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin Quercetin Quercetin Dihydroquercetin->Quercetin Quercetin_3_arabinoside This compound Quercetin->Quercetin_3_arabinoside UGT UDP-Glucose UDP-Glucose UDP-Glucuronic Acid UDP-Glucuronic Acid UDP-Glucose->UDP-Glucuronic Acid UDP-Xylose UDP-Xylose UDP-Glucuronic Acid->UDP-Xylose UDP-L-Arabinose UDP-L-Arabinose UDP-Xylose->UDP-L-Arabinose UDP-L-Arabinose->Quercetin_3_arabinoside Quercetin_Biosynthesis Part I: Quercetin Aglycone Biosynthesis NaringeninChalcone Naringenin Chalcone Naringenin Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS UDP_Arabinose_Biosynthesis Part II: UDP-L-Arabinose Biosynthesis UDPGlcA UDP-Glucuronic Acid UDPXyl UDP-Xylose UDPGlcA->UDPXyl UXS (UDP-Xylose Synthase) UDPAra UDP-L-Arabinose UDPXyl->UDPAra UXE (UDP-Xylose 4-Epimerase) Final_Glycosylation Part III: Final Glycosylation Step UDPAra UDP-L-Arabinose UGT UGT UDPAra->UGT UDP UDP UGT->UDP Q3A Q3A UGT->Q3A qRT_PCR_Workflow Experimental Workflow: qRT-PCR Gene Expression Analysis Tissue 1. Plant Tissue Collection RNA 2. Total RNA Extraction Tissue->RNA cDNA 3. cDNA Synthesis RNA->cDNA qPCR 4. Quantitative PCR (with gene-specific primers) cDNA->qPCR Analysis 5. Data Analysis (Relative Quantification) qPCR->Analysis

Methodological & Application

Application Note: Quantification of Quercetin 3-arabinoside in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-arabinoside, a flavonoid glycoside, is a significant bioactive compound found in various medicinal and dietary plants. Its antioxidant, anti-inflammatory, and other pharmacological properties make it a compound of interest for researchers in drug discovery and natural product chemistry. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.

Chemical Structure

Chemical structure of this compound

Figure 1: Chemical Structure of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a methanol (B129727) and water mixture. The analyte is detected by its UV absorbance at 370 nm, and the concentration is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade methanol and water.

  • Reference Standard: this compound (≥95% purity).

  • Plant Material: Dried and powdered plant material suspected to contain this compound.

  • Filters: 0.45 µm syringe filters.

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., Hypersil C18, 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Ultrasonic bath.

  • Vortex mixer.

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.2 µg/mL to 2.0 µg/mL.

Preparation of Plant Extract Sample
  • Extraction: Accurately weigh about 1.0 g of the dried and powdered plant material into a flask. Add 50 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

  • Filtration: Allow the extract to cool and then filter it through Whatman No. 1 filter paper.

  • Dilution: Transfer the filtrate to a 50 mL volumetric flask and make up the volume with methanol. Further dilute the extract with the mobile phase to a concentration expected to be within the linear range of the calibration curve.

  • Final Filtration: Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the quantification of this compound.

ParameterCondition
Column Hypersil C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Methanol : Water (33:67, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 370 nm
Run Time Approximately 15 minutes

Method Validation Data

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the validation parameters.

Validation ParameterResult
Linearity Range 0.2044 - 2.044 µg/mL[1]
Correlation Coefficient (r²) 0.9999[1]
Limit of Detection (LOD) ~0.1 µg/mL (Representative value for similar flavonoid glycosides)
Limit of Quantification (LOQ) ~0.3 µg/mL (Representative value for similar flavonoid glycosides)
Accuracy (Recovery) 97.78%[1]
Precision (RSD%) < 2%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material extraction Methanol Extraction (Sonication) plant_material->extraction filtration1 Filtration extraction->filtration1 dilution Dilution filtration1->dilution filtration2 0.45 µm Syringe Filtration dilution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (370 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification (Peak Area vs. Standard Curve) chromatogram->quantification result Concentration of This compound quantification->result

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_methodology Methodology cluster_validation Method Validation main_goal Accurate Quantification of This compound hplc RP-HPLC main_goal->hplc linearity Linearity main_goal->linearity accuracy Accuracy main_goal->accuracy precision Precision main_goal->precision lod_loq LOD & LOQ main_goal->lod_loq c18_column C18 Column hplc->c18_column isocratic_elution Isocratic Elution (Methanol:Water) hplc->isocratic_elution uv_detection UV Detection (370 nm) hplc->uv_detection

Caption: Logical relationship of the HPLC method components.

Conclusion

The described RP-HPLC method is simple, accurate, and precise for the quantification of this compound in plant extracts. This application note provides a comprehensive protocol and validation data to aid researchers in the quality control and standardization of plant-based products containing this important bioactive flavonoid. The method is suitable for routine analysis in a laboratory setting.

References

Application Note & Protocol: HPLC-UV Method for the Analysis of Quercetin 3-Arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quercetin (B1663063) 3-arabinoside, also known as avicularin (B192226) or guaijaverin, is a flavonoid glycoside found in various medicinal plants, including guava (Psidium guajava) leaves. It is recognized for its potential antioxidant and other pharmacological activities. Accurate and reliable quantification of Quercetin 3-arabinoside in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note provides a detailed protocol for the development of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of this compound. The method is based on established principles for the analysis of quercetin and its glycosides.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acidified water and an organic solvent (acetonitrile or methanol). The gradient elution allows for the efficient separation of compounds with varying polarities. Detection and quantification are performed using a UV-Vis detector at a wavelength corresponding to the maximum absorbance of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1200 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for flavonoid analysis.

  • Chemicals and Reagents:

    • This compound reference standard (≥95% purity)

    • HPLC grade acetonitrile

    • HPLC grade methanol (B129727)

    • Orthophosphoric acid or formic acid (analytical grade)

    • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

The following are proposed starting conditions for the HPLC-UV analysis of this compound. Optimization may be required based on the specific sample matrix and HPLC system.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm and 370 nm (monitor both for optimization)

Table 1: Proposed Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0955
256040
304060
35595
40595
41955
45955
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 1 - 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh about 1 g of dried and powdered plant material. Extract with a suitable solvent (e.g., 50 mL of 80% methanol) using ultrasonication for 30 minutes, followed by centrifugation.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

Method Validation Parameters (Typical Expected Values)

The following table summarizes the typical validation parameters that should be assessed for this method, along with expected performance criteria based on methods for similar flavonoids.

Table 2: Summary of Method Validation Parameters

ParameterTypical Specification/Range
Linearity (R²) ≥ 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Precision (RSD%)
- Intraday< 2%
- Interday< 3%
Accuracy (Recovery %) 95 - 105%
Retention Time (Approx.) 15 - 25 min (highly method dependent)

Experimental Workflow and Method Development Logic

The following diagrams illustrate the overall experimental workflow for the analysis of this compound and the logical considerations for method development.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start standard_prep Prepare Standard Stock & Working Solutions start->standard_prep sample_extraction Sample Extraction (e.g., Sonication) start->sample_extraction hplc_injection Inject into HPLC System standard_prep->hplc_injection calibration_curve Construct Calibration Curve standard_prep->calibration_curve sample_filtration Filtration (0.45 µm) sample_extraction->sample_filtration sample_filtration->hplc_injection chrom_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_separation uv_detection UV Detection chrom_separation->uv_detection peak_integration Peak Identification & Integration uv_detection->peak_integration quantification Quantify this compound peak_integration->quantification calibration_curve->quantification end End quantification->end

Caption: Experimental workflow for HPLC-UV analysis of this compound.

method_development_logic cluster_initial Initial Conditions cluster_optimization Optimization cluster_validation Method Validation cluster_final Final Method select_column Select Column (C18) optimize_gradient Optimize Gradient Profile for Resolution select_column->optimize_gradient select_mobile_phase Select Mobile Phase (Acidified Water/Acetonitrile) select_mobile_phase->optimize_gradient select_wavelength Select Detection Wavelength (254/370 nm) select_wavelength->optimize_gradient optimize_flow_rate Optimize Flow Rate for Speed & Resolution optimize_gradient->optimize_flow_rate optimize_temp Optimize Column Temperature for Peak Shape optimize_flow_rate->optimize_temp linearity Linearity & Range optimize_temp->linearity sensitivity LOD & LOQ linearity->sensitivity precision Precision (Intra/Inter-day) sensitivity->precision accuracy Accuracy (Recovery) precision->accuracy specificity Specificity accuracy->specificity final_method Finalized & Validated HPLC-UV Method specificity->final_method

Application Note: LC-MS/MS Analysis of Quercetin 3-arabinoside and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quercetin (B1663063), a prominent dietary flavonoid found in a variety of fruits and vegetables, is extensively studied for its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1] In nature, quercetin often exists as glycosides, such as Quercetin 3-arabinoside.[2] To evaluate the efficacy and pharmacokinetics of these compounds, it is crucial to understand their absorption, distribution, metabolism, and excretion (ADME).[1] Following ingestion, quercetin glycosides undergo significant metabolism, leading to a complex mixture of metabolites in biological matrices.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering exceptional sensitivity and specificity for the quantification of the parent glycoside, its aglycone form (quercetin), and its various metabolites.[1]

This application note provides detailed protocols for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound and its key metabolites.

Metabolic Pathway of Quercetin Glycosides

Upon ingestion, quercetin glycosides like this compound are typically hydrolyzed in the small intestine, releasing the aglycone, quercetin. The absorbed quercetin then undergoes extensive Phase II metabolism, primarily in the small intestine and liver.[1] The main metabolic pathways are glucuronidation, sulfation, and methylation, resulting in metabolites such as quercetin-3-O-glucuronide, quercetin-3'-O-sulfate, and isorhamnetin (B1672294) (3'-O-methyl quercetin), which are the predominant forms found in systemic circulation.[1][4] Unabsorbed quercetin can be further broken down by gut microflora into smaller phenolic acids.[1]

cluster_ingestion Gastrointestinal Tract cluster_circulation Systemic Circulation / Liver This compound This compound Quercetin Aglycone Quercetin Aglycone This compound->Quercetin Aglycone Hydrolysis (Enterocytes) Phenolic Acids Phenolic Acids Quercetin Aglycone->Phenolic Acids Microbiota Degradation (Colon) Phase II Metabolites Phase II Metabolites Quercetin Aglycone->Phase II Metabolites Glucuronidation, Sulfation Methylated Metabolites Methylated Metabolites Quercetin Aglycone->Methylated Metabolites Methylation

Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation from Plasma

This protocol details a common protein precipitation method for extracting quercetin and its metabolites from plasma samples.[2]

Reagents and Materials:

  • Microcentrifuge tubes (1.5 mL)

  • Ice-cold methanol (B129727) or acetonitrile[1]

  • 0.1% Formic acid in water/acetonitrile (B52724) (95:5)

  • Centrifuge (capable of >12,000 x g at 4°C)

  • Nitrogen evaporator or vacuum centrifugal evaporator

Procedure:

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold methanol or acetonitrile to the plasma sample.[5]

  • Vortexing: Vortex the mixture thoroughly for 1-3 minutes to ensure complete protein precipitation.[5]

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 5-10 minutes at 4°C to pellet the precipitated proteins.[2][5]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35-40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]

  • Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to remove any remaining particulates.[1]

  • Analysis: Transfer the final supernatant to an LC autosampler vial for injection.[1]

Liquid Chromatography (LC) Conditions

Instrumentation:

  • UPLC/HPLC system (e.g., Waters Acquity UPLC, Agilent 1290 Infinity)[3][6]

Parameters:

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: Acetonitrile or Methanol.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 30-35°C.[6][7]

  • Injection Volume: 1-10 µL.[5][6]

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity. An example gradient is as follows:

    • 0-4 min: 20-30% B[6]

    • Re-equilibrate column for 2 minutes before the next injection.[6]

Mass Spectrometry (MS/MS) Conditions

Instrumentation:

  • Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ, Agilent 6400 Series)[3][6]

Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

  • Capillary Voltage: 3.0 - 4.0 kV.[6][8]

  • Source Temperature: 120-150°C.[6][9]

  • Desolvation Gas: Nitrogen.

  • Desolvation Temperature: 300-550°C.[6][9]

  • Desolvation Gas Flow: 600-1000 L/h.[6][9]

  • Cone Gas Flow: 30-50 L/h.[6][9]

Data Presentation

Quantitative data for the analysis of this compound and its metabolites are summarized below. Parameters such as Collision Energy (CE) and Cone Voltage should be optimized for the specific instrument used.[1]

Table 1: Example LC-MS/MS MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
This compound433.1301.0Negative ESI[10]
Quercetin301.0151.0 / 179.1Negative ESI[5]
Quercetin-3-O-glucuronide477.1301.0Negative ESI[2][8]
Quercetin-3'-O-sulfate381.0301.0Negative ESI[11]
Isorhamnetin (Methyl-quercetin)315.1300.1Negative ESI[3]

Table 2: Summary of Typical Method Validation Parameters

ParameterTypical ValueReference
Linearity Range1.5 - 74,000 ng/mL[6]
Correlation Coefficient (r²)≥ 0.998[6][12]
LOD0.03 - 0.36 ng/mL[6][12]
LOQ0.11 - 1.25 ng/mL[6][12]
Intra-day Precision (%RSD)< 10.4%[6][12]
Inter-day Precision (%RSD)< 10.4%[6][12]
Recovery> 74%[6][12]

Experimental Workflow Visualization

The diagram below illustrates the logical flow of the analytical process from sample collection to data analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Plasma Sample Collection B Protein Precipitation (Methanol/Acetonitrile) A->B C Centrifugation B->C D Evaporation C->D E Reconstitution D->E F LC-MS/MS Injection E->F G Chromatographic Separation (C18 Column) F->G H MS/MS Detection (MRM Mode) G->H I Peak Integration H->I J Quantification (Calibration Curve) I->J K Data Reporting J->K

LC-MS/MS analytical workflow diagram.

References

Application Note: Extraction and Purification of Quercetin 3-Arabinoside from Apple Peels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-arabinoside, a glycosylated form of the flavonoid quercetin, is a natural bioactive compound found in various plants, including apples. It is of significant interest to the pharmaceutical and nutraceutical industries due to its potential antioxidant and other health-promoting properties. Apple peels, often a byproduct of juice and cider production, are a rich source of this and other valuable polyphenols. This application note provides a detailed protocol for the extraction, purification, and quantification of quercetin 3-arabinoside from apple peels, intended for use in research and drug development.

Data Presentation

The following table summarizes the typical content of this compound and related compounds in apples and their peels. Values can vary significantly based on apple cultivar, growing conditions, and extraction methodology.

CompoundMatrixConcentration / YieldMethod of Analysis
Quercetin 3-O-arabinosideApple [Dessert], whole, raw0.72 - 1.09 mg/100 g FWHPLC
Quercetin 3-O-arabinosideApple [Dessert], peeled0.08 mg/100 g FW (mean)HPLC
Total Quercetin GlycosidesApple Peel99 - 300 mg/100 gHPLC
Total Phenolic ContentIdared and Rome Beauty Apple Peels500.2 - 588.9 mg of gallic acid equivalents/100 gColorimetric Folin-Ciocalteu method

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of this compound from apple peels.

Sample Preparation
  • Source Material: Obtain fresh apple peels from a known cultivar.

  • Washing and Drying: Thoroughly wash the apple peels with distilled water to remove any surface contaminants. Pat them dry with a lint-free cloth.

  • Freeze-Drying: Freeze the peels at -80°C for 24 hours. Subsequently, lyophilize the frozen peels until a constant weight is achieved to obtain a dried product.

  • Grinding: Grind the dried apple peels into a fine powder using a laboratory mill. Store the powder in an airtight, light-protected container at -20°C until extraction.

Extraction of Quercetin Glycosides

This protocol utilizes ultrasonication-assisted solvent extraction for efficient recovery of quercetin glycosides.

  • Setup:

    • Place 10 g of dried apple peel powder into a 500 mL Erlenmeyer flask.

    • Add 200 mL of 80% methanol (B129727) in water (v/v).

  • Extraction:

    • Secure the flask in an ultrasonic bath.

    • Sonicate the mixture for 15 minutes at a controlled temperature (e.g., 25°C).[1]

  • Filtration:

    • Filter the extract through Whatman No. 1 filter paper under vacuum to separate the supernatant from the solid residue.

  • Solvent Evaporation:

    • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the methanol.

  • Reconstitution:

    • Reconstitute the remaining aqueous extract with a minimal amount of 50% methanol for further purification.

Purification by Column Chromatography

This step aims to separate this compound from other extracted compounds.

  • Column Packing:

    • Prepare a Sephadex LH-20 column. Swell the Sephadex LH-20 resin in 100% methanol for at least 4 hours before packing the column.

  • Sample Loading:

    • Load the concentrated and reconstituted extract onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of methanol in water, starting with a lower concentration of methanol and gradually increasing it. For example, start with 20% methanol and increase in 10% increments.

    • Collect fractions of the eluate (e.g., 10 mL each).

  • Fraction Analysis:

    • Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. A reference standard of this compound is required for comparison.

  • Pooling and Concentration:

    • Pool the fractions rich in this compound.

    • Concentrate the pooled fractions using a rotary evaporator to obtain a purified extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the accurate quantification of this compound in the purified extract.

  • HPLC System:

    • An HPLC system equipped with a Diode Array Detector (DAD) is recommended.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B; followed by a re-equilibration period.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 350 nm.

    • Injection Volume: 20 µL.

  • Standard Curve:

    • Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Dissolve a known weight of the purified, dried extract in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample into the HPLC system and record the chromatogram.

  • Calculation:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

    • Calculate the final yield of this compound as mg per gram of the initial dried apple peel powder.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol for extracting and purifying this compound from apple peels.

Extraction_Workflow Start Start: Fresh Apple Peels WashDry Wash and Dry Peels Start->WashDry FreezeDry Freeze-Drying (-80°C) WashDry->FreezeDry Grind Grind to Fine Powder FreezeDry->Grind Extraction Ultrasonication-Assisted Extraction (80% Methanol, 15 min) Grind->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation (Concentration of Extract) Filtration->Evaporation Waste1 Solid Residue (Waste) Filtration->Waste1 Purification Column Chromatography (Sephadex LH-20) Evaporation->Purification FractionAnalysis Fraction Analysis (TLC/HPLC) Purification->FractionAnalysis Pooling Pool and Concentrate (Purified Extract) FractionAnalysis->Pooling Waste2 Other Fractions (Waste) FractionAnalysis->Waste2 Quantification Quantification by HPLC-DAD Pooling->Quantification End End: Pure this compound Quantification->End

References

Application Notes and Protocols for In Vivo Experimental Models Studying Quercetin 3-Arabinoside (Avicularin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental models utilized to investigate the therapeutic potential of Quercetin 3-arabinoside, also known as Avicularin (B192226). Detailed protocols for key experiments are provided, along with a summary of quantitative data from various studies. Visual representations of experimental workflows and associated signaling pathways are included to facilitate a deeper understanding of the methodologies and mechanisms of action.

Neuroprotective Effects: Modeling Depression and Neuroinflammation

This compound has demonstrated significant antidepressant-like and neuroprotective effects in rodent models. The most common model is the Chronic Unpredictable Mild Stress (CUMS) model in mice, which mimics the multifactorial nature of clinical depression.

Chronic Unpredictable Mild Stress (CUMS) Mouse Model

Objective: To induce depressive-like behaviors in mice and evaluate the therapeutic efficacy of this compound.

Experimental Protocol:

  • Animal Model: Male ICR or C57BL/6 mice are commonly used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • CUMS Procedure: For 21 consecutive days, mice are subjected to a series of mild, unpredictable stressors. The stressors are varied daily to prevent habituation and include:

    • 24-hour food deprivation

    • 24-hour water deprivation

    • Overnight illumination

    • Cage tilt (45°)

    • Soiled cage (100 ml of water in bedding)

    • Forced swimming in cold water (4°C for 5 minutes)

    • Tail suspension (1 cm from the tip for 1 minute)

  • Treatment: this compound is administered daily by oral gavage at doses ranging from 1.25 to 5.0 mg/kg for the duration of the CUMS protocol.[1] A positive control group receiving a standard antidepressant, such as fluoxetine (B1211875) (20 mg/kg), is typically included.

  • Behavioral Assessments: Following the treatment period, a battery of behavioral tests is conducted to assess depressive-like behaviors:

    • Sucrose (B13894) Preference Test (SPT): Measures anhedonia, a core symptom of depression. Mice are presented with two bottles, one containing water and the other a 1% sucrose solution. A reduction in sucrose preference is indicative of anhedonia.

    • Forced Swim Test (FST): Assesses behavioral despair. Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded.

    • Tail Suspension Test (TST): Another measure of behavioral despair. Mice are suspended by their tails, and the duration of immobility is measured.

  • Biochemical Analysis: After behavioral testing, animals are euthanized, and brain tissue (hippocampus and prefrontal cortex) is collected for analysis of inflammatory cytokines (TNF-α, IL-1β, IL-6) and markers of oxidative stress.[1][2]

Quantitative Data Summary:

ParameterControl GroupCUMS Model GroupThis compound (1.25 mg/kg)This compound (2.5 mg/kg)This compound (5.0 mg/kg)Fluoxetine (20 mg/kg)
Sucrose Preference (%) ~90%DecreasedIncreasedIncreasedSignificantly IncreasedSignificantly Increased
Immobility Time (s) in FST BaselineIncreasedDecreasedDecreasedSignificantly DecreasedSignificantly Decreased
Immobility Time (s) in TST BaselineIncreasedDecreasedDecreasedSignificantly DecreasedSignificantly Decreased
Hippocampal TNF-α (pg/mg) BaselineIncreasedDecreasedDecreasedSignificantly DecreasedSignificantly Decreased
Hippocampal IL-1β (pg/mg) BaselineIncreasedDecreasedDecreasedSignificantly DecreasedSignificantly Decreased
Hippocampal IL-6 (pg/mg) BaselineIncreasedDecreasedDecreasedSignificantly DecreasedSignificantly Decreased

Note: "Increased" and "Decreased" indicate the general trend observed in studies. "Significantly" denotes a statistically significant difference compared to the CUMS model group.

Experimental Workflow:

CUMS_Workflow cluster_setup Experimental Setup cluster_assessment Assessment acclimatization Acclimatization (1 week) cums CUMS Induction (21 days) acclimatization->cums Start treatment Daily Treatment (this compound or Vehicle) behavior Behavioral Tests (SPT, FST, TST) cums->behavior Post-stress biochem Biochemical Analysis (Hippocampus) behavior->biochem Post-testing

Workflow for the CUMS model.

Signaling Pathway Modulation:

This compound exerts its antidepressant effects by modulating inflammatory and apoptotic pathways. In the CUMS model, it has been shown to inhibit the activation of the MEK/ERK/NF-κB signaling pathway in the hippocampus.[1][2]

MEK_ERK_NFkB_Pathway CUMS Chronic Stress (CUMS) MEK MEK CUMS->MEK Activates ERK ERK MEK->ERK Phosphorylates NFkB NF-κB ERK->NFkB Activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammation Upregulates Q3A This compound Q3A->MEK Inhibits

MEK/ERK/NF-κB signaling pathway.

Hepatoprotective Effects: Modeling Liver Injury

In vivo studies have highlighted the potential of this compound in mitigating liver damage induced by toxins. A common model involves the administration of lead acetate (B1210297) to induce hepatic steatosis, oxidative stress, and inflammation.[3]

Lead-Induced Hepatotoxicity Mouse Model

Objective: To investigate the protective effects of this compound against lead-induced liver injury.

Experimental Protocol:

  • Animal Model: Male ICR mice are typically used.

  • Model Induction: Animals are administered lead acetate (e.g., in drinking water or via gavage) for a specified period to induce liver damage.

  • Treatment: Concurrent with lead exposure, mice are treated with this compound, often administered orally.

  • Assessment of Liver Function: At the end of the study period, blood samples are collected to measure serum levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathological Examination: Liver tissues are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess inflammation, necrosis, and lipid accumulation.

  • Biochemical Analysis: Liver homogenates are used to measure markers of oxidative stress (e.g., SOD, CAT, GPx, MDA) and inflammation (e.g., TNF-α, IL-1β).[3]

Quantitative Data Summary:

ParameterControl GroupLead-Exposed GroupLead + this compound
Serum ALT (U/L) BaselineSignificantly IncreasedSignificantly Decreased
Serum AST (U/L) BaselineSignificantly IncreasedSignificantly Decreased
Liver MDA (nmol/mg protein) BaselineSignificantly IncreasedSignificantly Decreased
Liver SOD activity (U/mg protein) BaselineSignificantly DecreasedSignificantly Increased
Liver TNF-α (pg/mg protein) BaselineSignificantly IncreasedSignificantly Decreased
Liver IL-1β (pg/mg protein) BaselineSignificantly IncreasedSignificantly Decreased

Signaling Pathway Modulation:

In the context of lead-induced hepatotoxicity, this compound has been shown to mitigate hepatic steatosis, oxidative stress, and inflammation by regulating the SREBP-1c and MAPK/HSP60/NLRP3 signaling pathways.[3]

Hepatoprotective_Pathways cluster_lead Lead Exposure cluster_mapk MAPK Pathway cluster_inflammasome Inflammasome Pathway cluster_steatosis Steatosis Pathway Lead Lead Acetate JNK JNK Lead->JNK Activates ERK ERK Lead->ERK Activates p38 p38 Lead->p38 Activates HSP60 HSP60 Lead->HSP60 Induces SREBP1c SREBP-1c Lead->SREBP1c Upregulates NLRP3 NLRP3 Inflammasome HSP60->NLRP3 Activates NFkB_hep NF-κB NLRP3->NFkB_hep Activates Inflammation_hep Inflammation NFkB_hep->Inflammation_hep Promotes FAS_ACC FAS, ACC SREBP1c->FAS_ACC Steatosis Hepatic Steatosis FAS_ACC->Steatosis Leads to Q3A_hep This compound Q3A_hep->JNK Inhibits Q3A_hep->ERK Inhibits Q3A_hep->p38 Inhibits Q3A_hep->HSP60 Inhibits Q3A_hep->SREBP1c Inhibits

Hepatoprotective signaling pathways.

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of this compound is crucial for dose selection and translation to clinical studies.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of this compound following intravenous administration.[4]

Experimental Protocol:

  • Animal Model: Male Wistar rats are commonly used.

  • Administration: this compound is administered as an intravenous bolus at a specific dose (e.g., 1 mg/kg).

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes).

  • Plasma Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as UPLC-MS/MS.

  • Pharmacokinetic Modeling: The plasma concentration-time data are fitted to a pharmacokinetic model (e.g., a two-compartment model) to calculate key parameters.

Quantitative Data Summary:

Pharmacokinetic ParameterValue (for 1 mg/kg IV dose in rats)
Plasma Protein Binding 64%
Elimination Rapidly eliminated from systemic circulation within 1 hour post-dose.
Linearity Pharmacokinetics are linear up to a 5 mg/kg single dose.
Human Equivalent Dose (projected) 30 mg (from 1 mg/kg rat dose) and 150 mg (from 5 mg/kg rat dose)

Note: These values are based on a specific study and may vary depending on the experimental conditions.[4]

Disclaimer: The protocols and data presented are for informational purposes and should be adapted and validated for specific research needs. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for Quercetin 3-arabinoside as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-arabinoside, a naturally occurring flavonoid glycoside found in various plants, is a crucial reference standard for the accurate identification and quantification of flavonoids in phytochemical analysis.[1] Its use as a standard is essential for the quality control of herbal medicines, the development of new therapeutic agents, and in studies investigating the biological activities of plant extracts. This document provides detailed application notes and experimental protocols for the use of Quercetin 3-arabinoside as a standard in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) analysis.

Quantitative Data Presentation

The following tables summarize typical HPLC and UPLC method validation parameters for the quantification of quercetin and its glycosides, which can be adapted for methods using this compound as a standard.

Table 1: HPLC Method Parameters for Quercetin Analysis

ParameterValueReference
Linearity Range (µg/mL) 5 - 100[2]
Correlation Coefficient (R²) > 0.999[2]
Limit of Detection (LOD) (µg/mL) 0.046[3]
Limit of Quantitation (LOQ) (µg/mL) 0.14[3]
Accuracy (Recovery %) 88.6 - 110.7[3]
Precision (RSD %) < 2[2]

Table 2: UPLC-MS/MS Method Parameters for Quercetin Glycoside Analysis

ParameterValueReference
Linearity Range (ng/mL) 1.48 - 74,000
Correlation Coefficient (R²) ≥ 0.99
Precision (Intra-day RSD %) 4.6 - 8.1
Precision (Inter-day RSD %) 6.7 - 10.4
Accuracy (RE %) -7.3 to 4.6

Experimental Protocols

Protocol 1: Preparation of Standard Stock and Working Solutions

This protocol describes the preparation of a standard stock solution and subsequent working solutions of this compound for the generation of a calibration curve.

Materials:

  • This compound standard (≥95% purity)

  • HPLC-grade methanol (B129727)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of this compound standard.[4]

    • Transfer the standard to a 100 mL volumetric flask.[4]

    • Add approximately 70 mL of HPLC-grade methanol and sonicate for 10-15 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Make up the volume to 100 mL with HPLC-grade methanol. This is your stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with HPLC-grade methanol. For example, to prepare 10, 20, 40, 60, and 80 µg/mL solutions:

      • Pipette 1, 2, 4, 6, and 8 mL of the 100 µg/mL stock solution into separate 10 mL volumetric flasks.

      • Make up the volume to 10 mL with HPLC-grade methanol.

Protocol 2: Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of flavonoids from dried plant material. The specific solvent and conditions may need to be optimized based on the plant matrix.

Materials:

  • Dried and powdered plant material

  • Methanol (or other suitable solvent)

  • Shaker or ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Rotary evaporator (optional)

Procedure:

  • Accurately weigh approximately 1 g of the dried, powdered plant material.

  • Add 20 mL of methanol to the plant material in a suitable flask.

  • Agitate the mixture for 1-2 hours on a shaker or in an ultrasonic bath.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the supernatants.

  • If necessary, concentrate the extract using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of methanol.

  • Filter the final extract through a 0.45 µm syringe filter before HPLC or UPLC analysis.

Protocol 3: HPLC-UV Analysis of this compound

This protocol provides a general HPLC-UV method for the quantification of this compound. Method optimization may be required.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B) is common.

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 10-20 µL[5]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm or 370 nm

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared plant extract samples.

  • After each injection, run a blank (methanol) to ensure no carryover.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the samples using the calibration curve generated from the standards. The concentration is calculated from the linear regression equation derived from the standard curve.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (this compound) Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Plant Extract) HPLC_UPLC HPLC/UPLC Analysis Sample_Prep->HPLC_UPLC Data_Acquisition Data Acquisition HPLC_UPLC->Data_Acquisition Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for phytochemical analysis.

Signaling Pathways Modulated by Quercetin

Quercetin, the aglycone of this compound, is known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.[7][8]

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits MAPK MAPK Quercetin->MAPK Modulates NFkB NF-κB Quercetin->NFkB Inhibits Caspases Caspases Quercetin->Caspases Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ERK ERK MAPK->ERK JNK JNK MAPK->JNK p38 p38 MAPK->p38 Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols for the Quantification of Quercetin 3-Arabinoside in Herbal Medicines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-arabinoside, a glycosylated form of the flavonoid quercetin, is a significant bioactive compound found in a variety of medicinal plants. Its antioxidant, anti-inflammatory, and other pharmacological properties make it a compound of interest for the development of new therapeutics and the quality control of herbal medicines. Accurate and reliable quantification of quercetin 3-arabinoside is crucial for understanding its therapeutic potential and ensuring the consistency of herbal products.

These application notes provide detailed protocols for the extraction and quantification of this compound from herbal matrices using High-Performance Liquid Chromatography (HPLC), High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). Additionally, we provide an overview of the key signaling pathways modulated by quercetin and its glycosides.

Data Presentation: Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, part of the plant used, geographical origin, and harvesting time. The following table summarizes the reported concentrations of this compound in various herbal medicines.

Herbal MedicineScientific NamePlant PartConcentration (mg/g Dry Weight unless otherwise specified)Analytical Method
GuavaPsidium guajava L.LeavesIdentified, but quantitative data varies. One study reported its isolation.[1]HPLC
AppleMalus domesticaPeelDetected, but not consistently quantified across all varieties.[2][3]LC-MS
Lady's MantleAlchemilla xanthochloraAerial PartsIdentified as a major flavonoid compound.[4]Spectroscopic Analysis
CranberryVaccinium macrocarponFruitQuercetin-3-arabinofuranoside: 13.35–19.74% of total flavonols.[5][6]HPLC
SpireaSpiraea hypericifoliaAerial PartsIdentified as one of the quercetin glycosides present.[7]LC-HRMS
PomegranatePunica granatum-Reported to contain this compound.[8]-
Hyssop SpurgeEuphorbia hyssopifolia-Reported to contain this compound.[8]-

Experimental Protocols

Sample Preparation: Extraction of this compound from Herbal Medicines

The following is a general protocol for the extraction of flavonoids, including this compound, from dried plant material. Optimization may be required depending on the specific plant matrix.

Materials and Reagents:

  • Dried and powdered herbal medicine

  • 80% Methanol (B129727) or 80% Ethanol

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Whatman No. 1 filter paper

  • 0.45 µm syringe filters

Protocol:

  • Weigh 1.0 g of the finely powdered herbal material into a conical flask.

  • Add 20 mL of 80% methanol (or ethanol).

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at 40°C.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) twice more with the remaining plant residue.

  • Combine all the supernatants.

  • Filter the combined extract through Whatman No. 1 filter paper.

  • Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Re-dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to chromatographic analysis.

G cluster_workflow Experimental Workflow for Quantification cluster_analysis Analytical Methods A Herbal Medicine Sample (Dried, Powdered) B Extraction with 80% Methanol/Ethanol (Ultrasonication) A->B 1. Add Solvent C Filtration & Centrifugation B->C 2. Separate Solid-Liquid D Solvent Evaporation (Rotary Evaporator) C->D 3. Concentrate E Crude Extract D->E 4. Obtain Crude Extract F Reconstitution in Methanol E->F 5. Prepare for Analysis G Syringe Filtration (0.45 µm) F->G 6. Purify H Sample for Analysis G->H 7. Final Sample I HPLC-UV H->I J LC-MS/MS H->J K HPTLC H->K

General workflow for sample preparation and analysis.
High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in herbal extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 10 µL

Protocol:

  • Prepare a stock solution of this compound standard (e.g., 100 µg/mL) in methanol.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.

  • Inject the calibration standards into the HPLC system to generate a calibration curve.

  • Inject the prepared herbal extract sample.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound and for complex matrices.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Negative ESI

  • MRM Transitions:

    • This compound: Precursor ion [M-H]⁻ at m/z 433.08 → Product ion at m/z 301.03 (corresponding to the quercetin aglycone).

    • Note: These transitions should be optimized on the specific instrument.

Protocol:

  • Follow steps 1-4 of the HPLC protocol for standard preparation and sample injection.

  • Set up the mass spectrometer to monitor the specified MRM transitions for this compound.

  • Quantify the analyte based on the peak area of the product ion chromatogram and the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a cost-effective and high-throughput method for the simultaneous analysis of multiple samples.

Instrumentation and Conditions:

  • HPTLC Plates: Pre-coated silica (B1680970) gel 60 F254 plates (20 x 10 cm).

  • Sample Application: Apply standards and samples as 8 mm bands using an automated applicator.

  • Mobile Phase: Ethyl acetate: formic acid: glacial acetic acid: water (100:11:11:26, v/v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Densitometric Scanning: Scan the plate at 366 nm using a TLC scanner.

Protocol:

  • Prepare a stock solution of this compound standard (e.g., 100 µg/mL) in methanol.

  • Apply different volumes of the standard solution to the HPTLC plate to create a calibration curve (e.g., 2, 4, 6, 8, 10 µL).

  • Apply a suitable volume of the prepared herbal extract sample to the same plate.

  • Develop the plate with the mobile phase.

  • Dry the plate thoroughly.

  • Scan the plate at the specified wavelength.

  • Identify the band corresponding to this compound by comparing the Rf value with the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Signaling Pathways Modulated by Quercetin and its Glycosides

Quercetin and its glycosides, including this compound, are known to exert their biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The aglycone, quercetin, is often the primary active form after metabolism in the body.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Quercetin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[9][10]

G cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Quercetin Quercetin Quercetin->IKK Inhibits NF-κB_n NF-κB NF-κB_n->Pro-inflammatory Genes Induces Transcription

Inhibition of the NF-κB signaling pathway by quercetin.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Quercetin can modulate this pathway, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.[11]

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Activate Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activate Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Promote Quercetin Quercetin Quercetin->Raf Inhibits Quercetin->MEK Inhibits

Modulation of the MAPK signaling pathway by quercetin.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and growth. Quercetin has been shown to inhibit this pathway, which contributes to its anticancer effects.[5]

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Activate PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell Survival & Growth Cell Survival & Growth Akt->Cell Survival & Growth Promotes Quercetin Quercetin Quercetin->PI3K Inhibits

Inhibition of the PI3K/Akt signaling pathway by quercetin.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the quantification of this compound in herbal medicines. The choice of analytical method will depend on the specific research or quality control needs, with HPLC being suitable for routine analysis, LC-MS/MS for high-sensitivity applications, and HPTLC for high-throughput screening. A thorough understanding of the extraction procedures and the biological activities of quercetin and its glycosides is essential for the effective development and standardization of herbal medicinal products.

References

Application Note: Optimal Mobile Phase Composition for the Separation of Quercetin Glycosides by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to developing and optimizing mobile phase compositions for the successful separation of quercetin (B1663063) and its various glycoside derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC).

Introduction

Quercetin, a prominent dietary flavonoid, and its glycosidic forms are subjects of extensive research due to their potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1] Accurate separation and quantification of these closely related compounds are crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common analytical technique for this purpose. The choice of mobile phase composition is a critical parameter that significantly influences the resolution, retention time, and peak shape of quercetin glycosides. This application note details optimized mobile phase conditions and provides protocols for achieving optimal separation.

Understanding the Separation Challenge

Quercetin glycosides consist of the quercetin aglycone attached to one or more sugar moieties. The type, number, and linkage of these sugars result in a wide range of polarities, making their separation challenging. A robust HPLC method must be able to resolve these structurally similar compounds effectively. The mobile phase, typically a mixture of an aqueous solvent and an organic modifier, plays a pivotal role in modulating the interactions between the analytes and the stationary phase.

Key Components of the Mobile Phase

The optimal mobile phase for separating quercetin glycosides in RP-HPLC is typically a binary or ternary gradient mixture.

  • Aqueous Phase (Solvent A): Highly purified water is the standard. The pH of the aqueous phase is a critical factor. Acidification is essential to suppress the ionization of the phenolic hydroxyl groups of the flavonoids, which results in sharper peaks and more reproducible retention times.[2] Commonly used acids include:

    • Formic Acid (0.1%)[3][4][5]

    • Acetic Acid (1% - 1.5%)[2][6]

    • Trifluoroacetic Acid (TFA) (0.1%)[7][8]

    • Phosphoric Acid (0.1%)[9]

  • Organic Phase (Solvent B): Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic modifiers.

    • Acetonitrile generally provides lower viscosity and better UV transparency, often leading to sharper peaks and better resolution.[3][4][6][7]

    • Methanol is a viable, more economical alternative and can offer different selectivity in some cases.[5][10]

Data Presentation: Mobile Phase Compositions and Chromatographic Conditions

The following tables summarize various mobile phase compositions and their corresponding chromatographic conditions reported for the separation of quercetin and its glycosides.

Table 1: HPLC Methods for the Separation of Quercetin and its Glycosides

ColumnMobile Phase AMobile Phase BGradient ProgramFlow Rate (mL/min)Detection Wavelength (nm)Compounds SeparatedReference
C18 (150 x 4.6 mm, 5 µm)0.1% TFA in WaterAcetonitrile35% B (0 min) -> 80% B (13 min) -> 95% B (15-17.5 min)1.0Not SpecifiedDaidzein, Quercetin, Genistein, Formononetin, Biochanin A[7]
C18 (dimensions not specified)0.1% Formic Acid in WaterAcetonitrileGradientNot Specified370Quercetin, Rutin, Quercetin 3-O-β-D-galactopyranoside, Quercetin 3-O-β-D-glucopyranoside, Quercetin 3-O-β-D-glucuronide, Quercetin 3-O-α-arabinopyranosyl-(1-->2)-β-galactopyranoside[3]
Cogent Bidentate C18 2.o™ (50 x 2.1 mm, 2.2 µm)0.1% Formic Acid in WaterAcetonitrile10% B (0-1 min) -> 30% B (15-16 min) -> 10% B (17 min)0.3254Eriocitrin, Naringin, Diosmin[4]
Acclaim C18 (250 x 4.6 mm, 5 µm)1% Acetic Acid in WaterAcetonitrile10% B (0 min) -> 40% B (28 min) -> 60% B (39 min) -> 90% B (50 min) -> 10% B (55 min)Not Specified272, 280, 310Ascorbic acid, Phenolic acids, Catechin, Rutin, Quercetin, Myricetin, Apigenin, Kaempferol[6]
YMC Pac Pro-C18 (50 x 4.6 mm, 5 µm)0.1% TFA in Water0.1% TFA:Acetonitrile (50:50, v/v)100% A (0 min) -> 75% A (1.67 min) -> 70% A (11.67 min) -> 20% A (15 min) -> 100% A (20 min)1.0255Quercetin-3-O-β-D-glucoside[8]
C18 (dimensions not specified)Water:Methanol:Phosphoric Acid:Acetic Acid (50:30:0.05:0.05)Acetonitrile (20)Isocratic1.0352Quercetin, Luteolin, Sinensetin, Stigmasterol[11]
Phenomenex C18 (250 x 4.6 mm, 5 µm)0.1% Formic Acid in Water (40)Methanol:Acetonitrile (40:15 v/v) (60)Isocratic0.8254Quercetin[12]
C18 (dimensions not specified)1.5% Acetic Acid in Water:Acetonitrile:Methanol (55:40:5)Not ApplicableIsocratic with variable flow rate1.0-1.3368Quercetin[2]

Table 2: Retention Times of Selected Quercetin Glycosides and Aglycone

CompoundMobile Phase SystemColumnRetention Time (min)Reference
Quercetin-3-O-β-D-glucoside0.1% TFA in Water / 0.1% TFA:Acetonitrile (50:50)YMC Pac Pro-C18 (50 x 4.6 mm, 5 µm)11.213[8]
Quercetin0.1% Formic Acid in Water / Methanol:AcetonitrilePhenomenex C18 (250 x 4.6 mm, 5 µm)7.58[12]
Quercetin1.5% Acetic Acid in Water:Acetonitrile:Methanol (55:40:5)C183.6[2]
QuercetinAcetonitrile:Water (70:30)Inertsil C18 (250 x 4.6 mm, 5 µm)2.078[13]
QuercetinMethanol:0.1% Orthophosphoric Acid in Water (77:23)C182.72[10]
Quercetin0.1% Phosphoric Acid in Water:AcetonitrileC18Not specified, but part of a gradient[9]
Rutin0.1% Phosphoric Acid in Water:AcetonitrileC18Not specified, but part of a gradient[9]
QuercetinMethanol:Water (0.1% Orthophosphoric acid) pH 3.5 (60:40)C183.321[14]
RutinAcetonitrile:Water (95:5)C185.488[14]

Experimental Protocols

5.1. Protocol for HPLC Method Development for Quercetin Glycosides

  • Sample Preparation:

    • Accurately weigh and dissolve the standard or sample in a suitable solvent such as methanol or a mixture of methanol and DMSO.[4][13]

    • For plant extracts, perform an appropriate extraction method (e.g., maceration with aqueous methanol or ethanol) followed by filtration through a 0.45 µm syringe filter prior to injection.[8]

  • Initial Chromatographic Conditions:

    • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in water.[3][4]

    • Mobile Phase B: Acetonitrile.[3][4]

    • Gradient: A broad gradient is recommended for initial screening. For example, start with 5-10% B and increase linearly to 95% B over 30-40 minutes.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: Ambient or controlled at 25-30°C.[8][10]

    • Detection: Use a Diode Array Detector (DAD) or UV detector. Monitor at wavelengths around 254 nm and 370 nm, which are characteristic absorption maxima for flavonoids.[4][10]

    • Injection Volume: 10-20 µL.[7][12]

  • Optimization of Mobile Phase:

    • Acid Modifier: If peak tailing is observed, experiment with different acid modifiers (formic acid, acetic acid, TFA) and concentrations (0.05% to 1.5%).[2][6][8] Acetic acid at 1.5% has been shown to reduce peak tailing.[2]

    • Organic Modifier: If co-elution occurs, substitute acetonitrile with methanol or use a ternary mixture to alter selectivity.

    • Gradient Slope: Adjust the gradient slope to improve the resolution of closely eluting peaks. A shallower gradient over the region where the target compounds elute can significantly enhance separation.

    • Flow Rate: Optimize the flow rate to balance analysis time and resolution. Flow rates between 0.8 and 1.5 mL/min are common.[2][11][15]

  • Method Validation:

    • Once an optimal separation is achieved, validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6][7][13]

Visualizing the Workflow

The following diagram illustrates the logical workflow for developing an optimal HPLC method for the separation of quercetin glycosides.

HPLC_Method_Development start Start: Define Analytical Goal (e.g., Separate Quercetin Glycosides) sample_prep Sample Preparation (Extraction, Filtration) start->sample_prep end_node End: Validated HPLC Method initial_conditions Select Initial HPLC Conditions (C18 Column, Acidified H2O/ACN) sample_prep->initial_conditions initial_run Perform Initial Chromatographic Run (Broad Gradient) initial_conditions->initial_run evaluate_chromatogram Evaluate Chromatogram (Resolution, Peak Shape, Retention) initial_run->evaluate_chromatogram is_separation_optimal Is Separation Optimal? evaluate_chromatogram->is_separation_optimal optimize_gradient Optimize Gradient Profile (Steeper/Shallower Slope) is_separation_optimal->optimize_gradient No method_validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, etc.) is_separation_optimal->method_validation Yes optimize_mobile_phase Optimize Mobile Phase (Acid type/conc., Organic solvent) optimize_gradient->optimize_mobile_phase optimize_flow_rate Optimize Flow Rate & Temperature optimize_mobile_phase->optimize_flow_rate optimize_flow_rate->initial_run Re-run Analysis method_validation->end_node

Caption: Workflow for HPLC Method Development for Quercetin Glycosides.

Conclusion

The optimal separation of quercetin glycosides by RP-HPLC is most effectively achieved using a gradient elution with a C18 column and an acidified water/acetonitrile mobile phase. The addition of an acid, such as formic acid, acetic acid, or TFA, is crucial for obtaining sharp, symmetrical peaks. By systematically optimizing the mobile phase composition, gradient profile, and other chromatographic parameters as outlined in this note, researchers can develop robust and reliable methods for the analysis of these important bioactive compounds.

References

Application Note: C18 Column Selection for the Chromatographic Analysis of Quercetin 3-Arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the selection of a C18 reversed-phase high-performance liquid chromatography (HPLC) column for the analysis of Quercetin (B1663063) 3-arabinoside. Quercetin 3-arabinoside, a flavonoid glycoside found in various plants, is of significant interest for its potential pharmacological activities. Successful chromatographic separation is crucial for its accurate quantification and purification. This application note outlines recommended column specifications, mobile phase compositions, and analytical protocols. Data is presented in tabular format for easy comparison, and a generalized experimental workflow is visualized using a DOT language diagram.

Introduction to this compound and Chromatographic Analysis

This compound is a glycosidic form of quercetin, where an arabinose sugar is attached at the 3-hydroxyl position. Like other flavonoids, it possesses antioxidant, anti-inflammatory, and other potential health benefits. Accurate and reliable analytical methods are essential for the qualitative and quantitative analysis of this compound in plant extracts, dietary supplements, and pharmaceutical formulations. Reversed-phase chromatography, particularly with C18 stationary phases, is the most common and effective technique for separating flavonoid glycosides.

The selection of an appropriate C18 column is a critical step in method development.[1] Factors such as particle size, pore size, column dimensions, and end-capping play a significant role in achieving optimal resolution, peak shape, and analysis time.

C18 Column Selection Guide

The choice of a C18 column depends on the specific requirements of the analysis, such as the desired resolution, speed, and sample throughput. Below is a summary of recommended C18 column characteristics for the analysis of this compound, compiled from various studies on flavonoid analysis.

Table 1: Recommended C18 Column Specifications for this compound Analysis

ParameterRecommended RangeRationale
Particle Size 2.7 µm, 3 µm, 5 µmSmaller particles (2.7 µm, 3 µm) offer higher efficiency and resolution, suitable for complex mixtures and faster analysis with UPLC systems.[2] 5 µm particles are robust and suitable for standard HPLC applications.[3][4][5][6]
Pore Size 100 Å - 130 ÅAppropriate for small molecules like flavonoid glycosides, ensuring good interaction with the stationary phase.
Column Length 50 mm, 150 mm, 250 mmShorter columns (50 mm) are used for rapid screening.[7] Longer columns (150 mm, 250 mm) provide higher resolution for complex samples.[3][4][5][6]
Internal Diameter 4.6 mmStandard analytical scale, compatible with most HPLC systems.[3][4][5][6]
End-capping YesReduces peak tailing for polar analytes like glycosides by minimizing interaction with residual silanol (B1196071) groups.

Experimental Protocols

This section provides a generalized protocol for the HPLC analysis of this compound using a C18 column. This protocol should be optimized based on the specific instrumentation and sample matrix.

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 10 mL of methanol (B129727) to obtain a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: The extraction method will vary depending on the sample matrix. A general procedure for plant material involves extraction with a suitable solvent (e.g., methanol, ethanol, or a mixture with water), followed by filtration through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following tables summarize typical isocratic and gradient elution conditions used for the separation of quercetin and its glycosides on C18 columns.

Table 2: Example Isocratic HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (33:67, v/v)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 25 °C[4]
Detection Wavelength 370 nm[4]
Injection Volume 20 µL

Table 3: Example Gradient HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid[3]
Gradient Program Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[3]
Injection Volume 10 µL

Note: The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase is common to improve peak shape and resolution of phenolic compounds.[2][3]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using HPLC.

G Figure 1: General Workflow for HPLC Analysis of this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Standard DissolveStandard Dissolve in Methanol (Stock Solution) Standard->DissolveStandard DiluteStandard Prepare Working Standards DissolveStandard->DiluteStandard Injection Inject Sample/Standard DiluteStandard->Injection Sample Sample Extraction FilterSample Filter Sample (0.45 µm) Sample->FilterSample FilterSample->Injection HPLC HPLC System (Pump, Injector, Column, Detector) Chromatogram Obtain Chromatogram HPLC->Chromatogram Column C18 Column Selection (See Table 1) Column->HPLC MobilePhase Mobile Phase Preparation (See Tables 2 & 3) MobilePhase->HPLC Injection->HPLC PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: General Workflow for HPLC Analysis of this compound.

Conclusion

The selection of an appropriate C18 column is paramount for the successful chromatographic analysis of this compound. A column with a particle size of 3-5 µm, a length of 150-250 mm, and a standard 4.6 mm internal diameter is a good starting point for method development. The use of an acidified mobile phase, typically a gradient of water and acetonitrile or methanol, will likely yield the best separation. The protocols and data provided in this application note serve as a comprehensive guide for researchers to develop robust and reliable analytical methods for this compound.

References

Application Note: UV Spectrophotometric and HPLC-UV Detection of Quercetin 3-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quercetin (B1663063) 3-arabinoside, a flavonoid glycoside, is a naturally occurring compound found in various plants and is of significant interest to researchers in drug development and natural product chemistry due to its potential biological activities. Accurate and reliable quantification of Quercetin 3-arabinoside is crucial for quality control, pharmacokinetic studies, and biological activity assays. This application note provides detailed protocols for the detection and quantification of this compound using UV-Visible spectrophotometry and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Physicochemical Properties
  • Chemical Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(α-L-arabinofuranosyloxy)-4H-chromen-4-one

  • Synonyms: Guaijaverin, Avicularin

  • Molecular Formula: C₂₀H₁₈O₁₁

  • Molar Mass: 434.35 g/mol

Data Presentation

Table 1: UV Absorbance Maxima for Quercetin and its Glycosides
CompoundWavelength (λmax)MethodSolvent/Mobile PhaseReference
This compound370 nmHPLC-UVMethanol-water (33:67)[1]
Quercetin~256 nm and ~370-375 nmUV-Vis & HPLC-UVEthanol, Methanol (B129727), Acetonitrile/Water[2][3][4]
Quercetin369.11 nmHPLC-UVMethanol: Aquabidest (59:41)[5]
Quercetin373 nmUV-VisEthanol[2]
Quercetin256.30 nmUV-Visn-butanol:water:acetic acid (7:1:1)[3]

Note: Flavonoids typically exhibit two major absorbance bands in the UV-Vis spectrum. For quercetin and its glycosides, Band I is in the 350-380 nm region and Band II is in the 250-280 nm region. The longer wavelength (Band I) is generally preferred for quantification to minimize interference from other compounds.

Experimental Protocols

UV-Visible Spectrophotometric Method for this compound Quantification

This protocol provides a general method for the quantification of this compound using a UV-Vis spectrophotometer. The optimal wavelength for detection is in the range of 370-375 nm.

Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards with concentrations ranging from 1 µg/mL to 20 µg/mL in methanol.

  • Wavelength Scanning: Scan a mid-range standard solution (e.g., 10 µg/mL) from 200 nm to 500 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 370 nm.

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax using methanol as a blank. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution by dissolving the extract or formulation in methanol, ensuring the final concentration falls within the range of the calibration curve. Measure the absorbance of the sample solution at the λmax.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.

HPLC-UV Method for the Separation and Quantification of this compound

This protocol describes an isocratic reverse-phase HPLC method for the determination of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol:Water (33:67, v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 370 nm.[1]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 15 minutes.

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this, prepare a series of working standard solutions with concentrations ranging from 0.2 µg/mL to 2 µg/mL.[1]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the standard solutions and sample solutions into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Calculate the concentration of this compound in the sample based on the calibration curve.

Mandatory Visualizations

Signaling Pathways Modulated by Quercetin and its Derivatives

Quercetin and its glycosides have been reported to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.[6][7]

Signaling_Pathways Quercetin Quercetin & Derivatives PI3K PI3K Quercetin->PI3K Inhibits NFkB NF-κB Quercetin->NFkB Inhibits MAPK MAPK Quercetin->MAPK Modulates AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation MAPK->CellSurvival

Caption: Signaling pathways modulated by Quercetin.

Experimental Workflow for HPLC-UV Detection

The following diagram illustrates the logical workflow for the quantification of this compound using HPLC-UV.

HPLC_Workflow Start Start PrepStandards Prepare Standard Solutions Start->PrepStandards PrepSample Prepare Sample Solution Start->PrepSample HPLC HPLC-UV Analysis (λ = 370 nm) PrepStandards->HPLC PrepSample->HPLC CalCurve Generate Calibration Curve HPLC->CalCurve Quantify Quantify Analyte in Sample HPLC->Quantify CalCurve->Quantify End End Quantify->End

Caption: HPLC-UV detection workflow.

References

Application Note: Analysis of Quercetin 3-arabinoside Fragmentation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-arabinoside, a glycosylated flavonoid found in various medicinal plants, is of significant interest for its potential therapeutic properties. Accurate identification and quantification of this compound are crucial for pharmacological studies, quality control of herbal products, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the structural elucidation and quantification of such compounds. This application note provides a detailed protocol for the analysis of Quercetin 3-arabinoside using LC-MS/MS, with a focus on its characteristic fragmentation pattern.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the clean-up and concentration of this compound from complex matrices.

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Dissolve the plant extract or sample in an appropriate solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the analyte using 5 mL of methanol.

  • Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 1.7 µm) is suitable for the separation.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the analyte. An example gradient is as follows:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B (linear gradient)

    • 10-12 min: 95% B (hold)

    • 12-12.1 min: 95-5% B (linear gradient)

    • 12.1-15 min: 5% B (hold for column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

Mass Spectrometry Conditions

Analysis can be performed in both positive and negative ion modes to obtain comprehensive fragmentation information.

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Collision Gas: Argon

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

Data Presentation: Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in both positive and negative ion modes provides characteristic product ions that are essential for its identification.

Positive Ion Mode Fragmentation

In positive ion mode, this compound is typically observed as the protonated molecule [M+H]⁺ at an m/z of 435.0927. The primary fragmentation event is the neutral loss of the arabinose sugar moiety (132 Da), resulting in the formation of the quercetin aglycone ion at m/z 303.0483. Further fragmentation of the aglycone produces several diagnostic ions.

Precursor Ion (m/z)Fragment Ion (m/z)Relative Intensity (%)Proposed Structure
435.0927303.0483100.0[Quercetin + H]⁺ (Aglycone)
435.0927153.01795.4[C₇H₅O₄]⁺
435.0927137.02323.8[C₇H₅O₃]⁺
Negative Ion Mode Fragmentation

In negative ion mode, this compound forms a deprotonated molecule [M-H]⁻ at an m/z of 433.0775. Similar to the positive mode, the main fragmentation is the loss of the arabinose sugar, yielding the quercetin aglycone radical anion at m/z 301. A subsequent loss of a methanal molecule (CH₂O) from the aglycone results in a fragment at m/z 271.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure
433.0775301[Quercetin - H]⁻ (Aglycone)
433.0775271[Quercetin - H - CH₂O]⁻

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plant Extract / Sample SPE Solid-Phase Extraction (C18) Sample->SPE Load Elution Elution with Methanol SPE->Elution Wash & Elute DryRecon Dry Down & Reconstitute Elution->DryRecon LC LC Separation (C18 Column) DryRecon->LC Inject MS Mass Spectrometry (ESI+/-) LC->MS Data Data Acquisition MS->Data

Caption: LC-MS/MS experimental workflow for this compound analysis.

Fragmentation Pathway of this compound (Positive Ion Mode)

fragmentation_positive parent This compound [M+H]⁺ m/z 435.0927 aglycone Quercetin Aglycone [Quercetin+H]⁺ m/z 303.0483 parent->aglycone - Arabinose (132 Da) frag1 Fragment m/z 153.0179 aglycone->frag1 frag2 Fragment m/z 137.0232 aglycone->frag2

Caption: Positive ion fragmentation pathway of this compound.

Fragmentation Pathway of this compound (Negative Ion Mode)

fragmentation_negative parent This compound [M-H]⁻ m/z 433.0775 aglycone Quercetin Aglycone [Quercetin-H]⁻ m/z 301 parent->aglycone - Arabinose (132 Da) frag1 Fragment m/z 271 aglycone->frag1 - CH₂O

Caption: Negative ion fragmentation pathway of this compound.

Troubleshooting & Optimization

Technical Support Center: Quercetin 3-Arabinoside Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of solubilizing Quercetin (B1663063) 3-arabinoside for in vitro experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step protocols to ensure the successful use of Quercetin 3-arabinoside in your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring flavonoid glycoside, a derivative of quercetin.[1][2] Like many flavonoids, it has poor water solubility, which presents a significant challenge for in vitro assays that are typically conducted in aqueous-based cell culture media or buffer systems. The addition of a sugar moiety (arabinoside) can enhance solubility compared to its parent compound, quercetin, but it can still be difficult to dissolve at concentrations required for biological experiments.[1][3]

Q2: What is the primary cause of this compound precipitation in cell culture media?

The primary cause is its hydrophobic nature. When a concentrated stock solution, usually prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous environment like cell culture medium, the solubility limit can be quickly exceeded. This phenomenon, known as "solvent shift," causes the compound to precipitate out of the solution.[4] Factors such as media pH, temperature, and interactions with media components like salts and proteins can also contribute to precipitation.[4]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare a high-concentration stock solution of quercetin and its derivatives.[5][6] It is generally recommended to prepare a stock solution at a concentration of 10 mM or higher in 100% DMSO. This allows for minimal volumes of the stock solution to be added to the aqueous assay medium, keeping the final DMSO concentration low (ideally ≤ 0.1% and no more than 0.5% v/v) to avoid solvent-induced cytotoxicity.[6][7]

Q4: Can I use other solvents like ethanol (B145695) or methanol (B129727)?

While absolute ethanol or methanol can also be used to dissolve quercetin and its glycosides, DMSO typically offers higher solubility.[5] For instance, the solubility of quercetin is approximately 30 mg/mL in DMSO, compared to about 2 mg/mL in ethanol.[5][8] If using alcohols, it is best to use absolute (100%) solvent for the initial stock solution. Aqueous-alcohol mixtures can often have lower solubilizing power for these compounds.[9]

Q5: How does pH affect the solubility of this compound?

The solubility of quercetin and its derivatives is pH-dependent, with solubility increasing in alkaline conditions.[10][11] Cell culture media is typically buffered to a physiological pH of around 7.4. While increasing the pH can enhance solubility, it's important to note that flavonoids can become unstable and degrade at higher pH levels.[12][13] Therefore, altering the pH of your experimental system should be done with caution and validated for its effect on the compound's stability and the biological assay itself.

Troubleshooting Guide

If you observe precipitation when using this compound, use this guide to identify and resolve the issue.

Issue Possible Cause Solution
Precipitate forms immediately upon adding the stock solution to media. Solvent Shock / High Local Concentration: The concentrated DMSO stock is not dispersing quickly enough, causing the compound to crash out.[4]1. Pre-warm the cell culture media to 37°C.[7] 2. Add the stock solution drop-wise into the vortex of the media while gently swirling or stirring.[7] 3. Do not add the stock solution directly to cells or onto the surface of the well; add it to the bulk media first and then apply the final solution to the cells.
Final Concentration is Too High: The desired working concentration exceeds the solubility limit in the final aqueous medium.1. Perform a dose-response experiment to determine the maximum soluble concentration under your specific assay conditions. 2. If a higher concentration is necessary, consider advanced solubilization techniques (see Protocol 3).
Solution is initially clear but becomes cloudy or precipitates over time in the incubator. Temperature-Dependent Solubility: The compound may be less soluble at 37°C over extended periods, or it may be forming insoluble complexes with media components.[4]1. Prepare working solutions fresh immediately before each experiment. Do not store diluted aqueous solutions.[5][8] 2. Minimize the time the prepared media containing the compound is stored before use.
Compound Instability and Degradation: Flavonoids can be unstable in neutral or alkaline solutions over time, and their degradation products may be less soluble.[4]1. Use freshly prepared working solutions for every experiment. 2. If the experiment is long-term, consider replacing the media with a freshly prepared solution at intermediate time points.
Inconsistent precipitation between experiments. Stock Solution Integrity: Repeated freeze-thaw cycles of the DMSO stock can lead to the degradation or precipitation of the compound within the stock tube.[7]1. Aliquot the primary stock solution into smaller, single-use volumes after preparation to avoid multiple freeze-thaw cycles. 2. Store aliquots at -20°C or -80°C, protected from light.[7]
Variation in Technique: Small differences in how the stock solution is added to the media can lead to variable results.1. Standardize the protocol for preparing the final working solution across all experiments. Ensure consistent media temperature, addition speed, and mixing method.

Quantitative Data Summary

While specific solubility data for this compound is not widely available in a consolidated format, the data for its parent compound, quercetin, provides a useful reference for selecting appropriate solvents.

Table 1: Solubility of Quercetin in Common Solvents

SolventSolubilityTemperatureReference
DMSO~150 mg/mL25 °C[14]
DMSO~30 mg/mLNot Specified[5][8]
Ethanol~4.0 mg/mL37 °C[14]
Ethanol~2 mg/mLNot Specified[5][8]
Water~0.01 mg/mL25 °C[14]
Water0.1648 mg/mLNot Specified[10]
1:4 DMSO:PBS (pH 7.2)~1 mg/mLNot Specified[5][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution.

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to maintain sterility for cell culture experiments.

  • Weigh Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 434.35 g/mol ). For 1 mL of a 10 mM solution, you would need 4.34 mg.

  • Add Solvent: Add the calculated volume of 100% sterile DMSO to the vial containing the powder.

  • Dissolve: Vortex the solution vigorously. If necessary, use a brief sonication (5-10 minutes) or gentle warming in a 37°C water bath to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter (ensure the filter is compatible with DMSO) into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solution in Cell Culture Media

This protocol details the recommended method for diluting the DMSO stock into your aqueous experimental medium.

  • Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C in a water bath.

  • Calculate Volume: Determine the volume of the stock solution needed to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of media).

  • Dilution Step: Add the calculated volume of the stock solution drop-wise into the pre-warmed media while gently swirling the tube or plate. This ensures rapid dispersal and minimizes local concentrations that can cause precipitation.

  • Mix and Use: Gently mix the final solution. Use this freshly prepared working solution immediately for your assay. Always include a vehicle control in your experiments containing the same final concentration of DMSO.

Protocol 3: Advanced Solubilization Strategies

If precipitation remains an issue, especially at higher concentrations, consider these advanced methods.

  • Co-solvents: Formulations using co-solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or Tween-80 can improve solubility in aqueous solutions.[15] For animal studies, a common vehicle is a mixture of DMSO, PEG300, and Tween-80.[16]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with flavonoid molecules, effectively encapsulating the hydrophobic compound and increasing its aqueous solubility.[17]

  • pH Adjustment: As a last resort, slightly increasing the pH of the buffer system may help, but this must be carefully balanced against the potential for compound degradation and effects on the biological system.[10][11]

Visualizations

Below are diagrams illustrating key workflows and concepts related to the solubility and potential action of this compound.

G start Start: Weigh This compound Powder prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock dissolve Vortex / Sonicate to fully dissolve prep_stock->dissolve filter Sterile Filter (0.22 µm) DMSO-compatible filter dissolve->filter aliquot Aliquot into single-use tubes Store at -20°C or -80°C filter->aliquot

Caption: Workflow for preparing a sterile stock solution.

G start Precipitation Observed in Cell Culture Media? cause1 Cause: Solvent Shock? start->cause1 Immediately? cause2 Cause: Concentration Too High? start->cause2 At high conc.? cause3 Cause: Instability Over Time? start->cause3 Over time in incubator? cause4 Cause: Stock Degradation? start->cause4 Inconsistent results? sol1 Solution: 1. Pre-warm media to 37°C. 2. Add stock slowly while swirling. cause1->sol1 sol2 Solution: 1. Lower the final concentration. 2. Test max solubility limit. cause2->sol2 sol3 Solution: 1. Prepare working solution fresh. 2. Do not store diluted solution. cause3->sol3 sol4 Solution: 1. Use fresh stock aliquot. 2. Avoid freeze-thaw cycles. cause4->sol4 G cluster_cell Cell Membrane q3a This compound (Extracellular) seh Soluble Epoxide Hydrolase (sEH) q3a->seh Inhibition dhets Dihydroxyeicosatrienoic acids (DHETs) (Less active) seh->dhets eets Epoxyeicosatrienoic acids (EETs) (Anti-inflammatory) eets->seh Metabolism

References

Stability of Quercetin 3-arabinoside under different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quercetin (B1663063) 3-arabinoside (also known as Avicularin or Guaijaverin). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is Quercetin 3-arabinoside and why is its stability a concern?

A1: this compound is a naturally occurring flavonoid glycoside found in many plants.[1][2] It consists of the flavonoid quercetin linked to an arabinose sugar molecule.[2] Like many flavonoids, its chemical structure is susceptible to degradation, which can impact its biological activity, quantification, and formulation development.[3] Understanding its stability is critical for accurate experimental results and for developing effective applications.

Q2: What are the primary factors that affect the stability of this compound?

A2: The stability of flavonoids, including this compound, is primarily influenced by pH, temperature, light, oxygen, and the presence of metal ions.[4] As an O-glycoside, the bond connecting the quercetin and arabinose can be susceptible to cleavage under certain conditions.[5]

Q3: How does pH influence the stability of this compound?

A3: this compound is reported to be stable in acidic conditions and labile (unstable) in alkaline (basic) conditions.[6] Generally, flavonoids show increased degradation as the pH becomes more alkaline.[7] This is a critical consideration for buffer selection in experiments and for formulation in drug delivery systems.

Q4: What happens to this compound when it degrades? What are the products?

A4: The degradation typically occurs in two main stages. First, the glycosidic bond is hydrolyzed, breaking the molecule into its constituent parts: the aglycone Quercetin and the sugar Arabinose .[8][9] Following this, the quercetin aglycone can undergo further degradation, especially under harsh conditions, breaking its ring structure to form simpler phenolic compounds like protocatechuic acid and phloroglucinol carboxylic acid .[7]

Q5: What are the recommended storage conditions for this compound?

A5: To ensure maximum stability, this compound should be stored at refrigerated temperatures (2°C - 8°C), protected from light, and kept under an inert gas like nitrogen to minimize oxidation.[1] For solutions, it is advisable to use freshly prepared solutions or store them frozen for short periods, protected from light.

Troubleshooting Guide

Q: My solution of this compound turned yellow/brown. Is it degrading?

A: Yes, a visible color change to yellow or brown is a strong indicator of flavonoid degradation. This is often due to oxidation of the phenolic hydroxyl groups, especially at neutral to alkaline pH or upon exposure to air and light, leading to the formation of quinone-like structures.

Q: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What should I do?

A: Unexpected peaks likely represent degradation products or impurities.[10]

  • Verify Peak Purity: Use a photodiode array (PDA) detector to check the spectral purity of both your parent compound peak and the new peaks.[10]

  • Analyze a Blank: Run a blank sample (your buffer or vehicle subjected to the same stress conditions) to ensure the peaks are not coming from your excipients or container.[10]

  • Identify Degradants: If possible, use LC-MS to get mass information on the new peaks to help identify them. Common degradants of the quercetin moiety include protocatechuic acid.[7]

Q: The mass balance in my forced degradation study is below 95%. What steps should I take?

A: A low mass balance suggests that not all degradation products are being detected.

  • Check for Co-elution: Ensure that no degradation products are co-eluting with your main peak using a PDA detector.[10]

  • Modify HPLC Method: Your degradation products might be highly polar or non-polar and may not be eluting under your current conditions. Try adjusting the mobile phase gradient to retain and elute all potential products.

  • Consider Non-UV Active Products: Some degradation pathways can result in small fragments that do not absorb UV light at your detection wavelength. Using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can help identify these.

Stability Data Summary

Specific kinetic data for the degradation of pure this compound across a wide range of pH and temperatures is not extensively published. However, based on general flavonoid chemistry and available literature, a qualitative summary can be provided. Researchers should perform specific stability studies for their unique experimental conditions.

ConditionpHTemperatureStability OutlookNotes
Acidic 1-4Room Temp (25°C)Generally Stable The glycosidic bond is relatively stable under mild acidic conditions.[6]
1-4Elevated (40-80°C)Moderate Stability High temperatures can accelerate acid-catalyzed hydrolysis over time.
Neutral 6-7.5Room Temp (25°C)Moderate Stability Degradation is possible due to oxidation; protection from light and oxygen is crucial.[7]
6-7.5Elevated (40-80°C)Low Stability Thermal degradation is significantly accelerated at neutral pH.[7]
Alkaline > 8Room Temp (25°C)Unstable (Labile) Rapid degradation is expected due to both hydrolysis and oxidation.[6]
> 8Elevated (40-80°C)Highly Unstable Conditions lead to very rapid degradation of the molecule.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation (stress testing) experiment to identify potential degradation products and pathways.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or DMSO.

  • Stress Conditions Setup: For each condition, dilute the stock solution with the stressor solution to a final concentration (e.g., 100 µg/mL).[10]

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Use 0.1 M NaOH. Keep at room temperature due to expected rapid degradation.

    • Oxidative Degradation: Use 3-6% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Use purified water or a neutral buffer (pH 7). Incubate at 60-80°C.

    • Photodegradation: Expose the solution in a quartz cuvette to a photostability chamber.

  • Time-course Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). For base hydrolysis, shorter time points (e.g., 0, 15, 30, 60 minutes) are recommended.[10]

  • Reaction Quenching: Immediately stop the degradation by neutralizing the sample (e.g., add an equivalent amount of 0.1 M NaOH to the acid sample and vice-versa) and/or diluting with the mobile phase to the target analysis concentration.[5]

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method suitable for analyzing this compound and its primary degradation products. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 21% B

    • 25-45 min: 21% to 50% B[12]

    • Followed by a wash and re-equilibration step.

  • Flow Rate: 0.6 - 1.0 mL/min.[12]

  • Column Temperature: 25-35°C.[11][12]

  • Detection Wavelength: Monitor at the absorbance maxima of this compound (approx. 258 and 359 nm) using a PDA detector to capture both the parent and degradants.[13]

  • Injection Volume: 10-20 µL.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) prep_stress Prepare Stress Solutions (Acid, Base, Oxidative, Thermal) incubate Incubate Under Stress Conditions prep_stress->incubate sampling Sample at Timed Intervals incubate->sampling quench Quench Reaction & Neutralize sampling->quench analyze Analyze by Stability-Indicating HPLC quench->analyze calculate Calculate % Remaining & Identify Degradants analyze->calculate

Caption: Experimental workflow for a forced degradation stability study.

Degradation_Pathway parent This compound aglycone Quercetin (Aglycone) parent->aglycone  Acid/Base/Heat sugar Arabinose parent->sugar   prod1 Protocatechuic Acid aglycone->prod1  Oxidation prod2 Phloroglucinol Carboxylic Acid aglycone->prod2  

Caption: Primary degradation pathway of this compound.

Troubleshooting_Tree start Unexpected Degradation or Inconsistent Results? q_ph Is the buffer pH alkaline (>7.5)? start->q_ph a_ph_yes Yes q_ph->a_ph_yes a_ph_no No q_ph->a_ph_no res_ph Action: Use a buffer in the acidic to neutral range (pH 4-7). Protect from light. a_ph_yes->res_ph q_light Is the solution exposed to light/oxygen? a_ph_no->q_light a_light_yes Yes q_light->a_light_yes a_light_no No q_light->a_light_no res_light Action: Use amber vials or wrap in foil. Sparge solvents with N2. a_light_yes->res_light q_temp Is temperature elevated (>40°C)? a_light_no->q_temp a_temp_yes Yes q_temp->a_temp_yes res_temp Action: Conduct experiments at RT or refrigerate if possible. Run controls to quantify thermal loss. a_temp_yes->res_temp

Caption: Troubleshooting logic for unexpected compound degradation.

References

Technical Support Center: Quercetin 3-Arabinoside Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of Quercetin (B1663063) 3-arabinoside in solution. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate robust experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Quercetin 3-arabinoside in solution?

A1: The primary degradation pathways for this compound in solution are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The glycosidic bond between quercetin and the arabinose sugar moiety can be cleaved, particularly under acidic conditions, yielding the aglycone, quercetin, and arabinose.

  • Oxidation: The quercetin aglycone, once formed, is susceptible to oxidation, especially in neutral to alkaline conditions (pH > 7) and in the presence of oxygen and metal ions. This leads to the opening of the C-ring and the formation of smaller phenolic compounds.

  • Photodegradation: Exposure to UV and visible light can induce the degradation of the quercetin molecule.

Q2: What are the major degradation products of this compound?

A2: The initial and major degradation product of acid hydrolysis is quercetin .[1] Subsequent degradation of the quercetin aglycone through oxidation can lead to the formation of protocatechuic acid and phloroglucinol carboxylic acid .

Q3: What factors influence the stability of this compound in solution?

A3: The stability of this compound is significantly influenced by several factors:

  • pH: Acidic conditions promote hydrolysis of the glycosidic bond.[1] Neutral to alkaline conditions (pH > 7) accelerate the oxidation of the quercetin aglycone.

  • Temperature: Elevated temperatures increase the rate of both hydrolysis and oxidation.

  • Light: Exposure to UV and visible light can cause photodegradation. It is recommended to work with this compound in amber glassware or under light-protected conditions.

  • Oxygen: The presence of oxygen is a key factor in the oxidative degradation of the quercetin aglycone. Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Metal Ions: Certain metal ions can catalyze the oxidation of quercetin.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following precautions:

  • pH Control: Maintain a slightly acidic pH if hydrolysis is a concern. Avoid alkaline conditions to reduce oxidation.

  • Temperature Control: Perform experiments at controlled, and preferably low, temperatures.

  • Light Protection: Use amber vials or cover your glassware with aluminum foil.

  • Deoxygenation: Purge your solvents and the headspace of your vials with an inert gas like nitrogen or argon.

  • Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA.

  • Freshly Prepared Solutions: Prepare solutions of this compound fresh before use.

Degradation Pathway

The degradation of this compound is a multi-step process. The initial step is the hydrolysis of the glycosidic bond, followed by the subsequent degradation of the quercetin aglycone.

This compound Degradation Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Quercetin Quercetin This compound->Quercetin Acidic Conditions Arabinose Arabinose This compound->Arabinose Protocatechuic Acid Protocatechuic Acid Quercetin->Protocatechuic Acid O2, pH > 7 Phloroglucinol Carboxylic Acid Phloroglucinol Carboxylic Acid Quercetin->Phloroglucinol Carboxylic Acid O2, pH > 7

Caption: Degradation pathway of this compound.

Quantitative Data

The following table summarizes the reported kinetic data for the acid hydrolysis of this compound.

CompoundDegradation PathwayRate Constant (k)Experimental ConditionsReference
This compound (avicularin)Acid Hydrolysis1.9 x 10⁻² min⁻¹Not specified[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the degradation of this compound.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

2. Mobile Phase Preparation:

  • A gradient elution is often necessary to separate the parent compound from its degradation products.

  • A typical mobile phase system consists of:

  • The gradient program should be optimized to achieve good resolution. An example gradient could be:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like methanol or DMSO.

  • For the analysis, dilute the stock solution with the mobile phase to a known concentration.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: Monitor at the λmax of this compound (around 255 nm and 355 nm). A DAD allows for the acquisition of the full UV spectrum to aid in peak identification.

5. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Treat a solution of this compound with 0.1 M HCl.

  • Incubate at a controlled temperature (e.g., 60-80 °C) for a defined period.

  • Neutralize the sample with 0.1 M NaOH before injection into the HPLC system.

2. Alkaline Hydrolysis:

  • Treat a solution of this compound with 0.1 M NaOH.

  • Incubate at room temperature or a slightly elevated temperature.

  • Neutralize the sample with 0.1 M HCl before injection.

3. Oxidative Degradation:

  • Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Incubate at room temperature.

4. Thermal Degradation:

  • Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-100 °C).

5. Photodegradation:

  • Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) or visible light in a photostability chamber.

Analysis of Stressed Samples:

  • Analyze all stressed samples by the validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

  • Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound stability.

Problem Possible Cause(s) Troubleshooting Steps
Low or no recovery of this compound - Degradation during sample preparation or storage.- Incorrect standard concentration.- Prepare solutions fresh.- Store stock solutions at -20°C or -80°C in the dark.- Verify the purity and concentration of your standard.
Poor peak shape (tailing, fronting) - Column overload.- Inappropriate mobile phase pH.- Column degradation.- Reduce sample concentration.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.- Use a new or different column.
Ghost peaks or baseline noise - Contaminated mobile phase or system.- Carryover from previous injections.- Use fresh, high-purity solvents.- Flush the HPLC system thoroughly.- Implement a robust needle wash protocol.
Inconsistent retention times - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure proper mobile phase mixing.- Use a column oven for temperature control.- Allow sufficient time for column equilibration between runs.

Troubleshooting Workflow

Troubleshooting Workflow start Start issue Identify Issue start->issue low_recovery Low Recovery issue->low_recovery e.g., Low Recovery bad_peak Bad Peak Shape issue->bad_peak e.g., Bad Peak Shape noise Baseline Noise issue->noise e.g., Baseline Noise retention_shift Retention Time Shift issue->retention_shift e.g., Retention Shift check_prep Check Sample Prep & Storage low_recovery->check_prep check_conc Check Concentration & Injection Volume bad_peak->check_conc check_system Check System Contamination noise->check_system check_temp Check Temperature & Flow Rate retention_shift->check_temp resolve Issue Resolved check_prep->resolve check_mobile Check Mobile Phase & pH check_conc->check_mobile check_column Check Column Condition check_mobile->check_column check_mobile->resolve check_mobile->resolve check_column->resolve check_system->check_mobile check_temp->check_mobile

Caption: Troubleshooting workflow for common HPLC issues.

References

Optimizing extraction yield of Quercetin 3-arabinoside from medicinal plants.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Quercetin (B1663063) 3-arabinoside from medicinal plants.

Frequently Asked Questions (FAQs)

Q1: What is Quercetin 3-arabinoside and what are its notable sources?

A1: this compound, a flavonoid glycoside, is a naturally occurring antioxidant compound found in a variety of plants, including fruits and vegetables.[1] It is a derivative of quercetin, which is widely distributed in the plant kingdom.[1] Notable medicinal plant sources include guava (Psidium guajava) leaves and Alchemilla xanthochlora.[2][3]

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent is critical and depends on the polarity of the target compound. For polar flavonoid glycosides like this compound, polar solvents such as methanol, ethanol, and their aqueous mixtures are generally most effective.[4] Methanol has been shown to be a highly efficient solvent for extracting quercetin and its glycosides.[4]

Q3: What are the common methods for extracting this compound?

A3: Common extraction methods include traditional techniques like maceration and Soxhlet extraction, as well as modern methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[4][5] Modern techniques are often preferred due to shorter extraction times and higher efficiency.[4]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of quercetin and its glycosides.[6][7][8] This technique allows for the separation, identification, and quantification of specific flavonoid compounds in a sample.[6]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Extraction Yield Inappropriate Solvent Selection: The solvent polarity may not be suitable for this compound.Use polar solvents like methanol, ethanol, or their aqueous mixtures. The polarity of the solvent system can be adjusted by varying the water content.
Insufficient Extraction Time/Temperature: The conditions may not be optimal for the diffusion of the compound from the plant matrix.Optimize extraction time and temperature for your specific plant material and method. For UAE and MAE, shorter times are generally sufficient compared to maceration or Soxhlet.
Inadequate Solid-to-Solvent Ratio: An insufficient volume of solvent can lead to saturation and incomplete extraction.Increase the solvent-to-solid ratio. A common starting point is 10:1 to 50:1 (mL/g).
Large Particle Size: Larger particles have a smaller surface area, which hinders solvent penetration.Grind the plant material to a fine powder (e.g., less than 0.5 mm) to increase the surface area available for extraction.
Degradation of this compound Thermal Degradation: High temperatures or prolonged exposure to heat can degrade flavonoid glycosides.For heat-sensitive compounds, consider non-thermal methods like UAE at controlled temperatures or use shorter extraction times with MAE. For Soxhlet extraction, ensure the solvent's boiling point is not excessively high.
Enzymatic Degradation: Endogenous plant enzymes can degrade flavonoids upon cell disruption.Consider pre-treatment methods like freeze-drying or blanching to deactivate enzymes before extraction.
pH Fluctuation: The stability of flavonoids can be pH-dependent.Maintain a consistent and optimal pH of the extraction solvent. Many flavonoids are more stable in slightly acidic conditions.
Co-extraction of Impurities Non-selective Solvent: The solvent may be extracting a wide range of other compounds along with the target molecule.Employ a solvent system with optimized polarity to selectively extract flavonoid glycosides. Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.
Complex Plant Matrix: The inherent complexity of the plant material can lead to the co-extraction of various secondary metabolites.Further purification of the crude extract using techniques like column chromatography or solid-phase extraction (SPE) may be necessary.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the yield of quercetin and total flavonoids from different plant sources using various extraction methods. This data can help researchers select an appropriate method based on expected efficiency.

Plant MaterialTarget CompoundExtraction MethodSolventYieldReference
Raphanus sativus leavesQuercetinMaceration (24h)Methanol1.8%[4]
Raphanus sativus leavesQuercetinDigestion (24h)Methanol2.2%[4]
Raphanus sativus leavesQuercetinSoxhletMethanolNot specified, but lower than UAE[4]
Raphanus sativus leavesQuercetinUAE (10 min, 50% intensity)Methanol11.8% [4][9]
Psidium guajava leavesTotal FlavonoidsMacerationEthanol11.28 ± 0.90% (extract yield)[5]
Psidium guajava leavesTotal FlavonoidsSoxhletEthanolHigher than maceration[10]
Psidium guajava leavesTotal FlavonoidsUAEEthanolHigher than Soxhlet[11]
Psidium guajava leavesTotal FlavonoidsMAEEthanol123.69 mg QE/g[11]
Psidium guajava leavesTotal FlavonoidsUMAE (Ultrasound-Microwave Assisted)Ethanol23.41 mg QE/ml [5]
Red Onion ScalesQuercetinUAE (Glycerol-based)Glycerol/Water/Acid16.55 ± 0.81 mg/g[12]
Red Onion ScalesQuercetinMAEGlycerol/Water/Acid27.20 ± 1.55 mg/g [12]

Experimental Protocols

Maceration

Maceration is a simple extraction technique that involves soaking the plant material in a solvent for a specified period with occasional agitation.

Methodology:

  • Weigh a specific amount of finely powdered plant material (e.g., 10 g).

  • Place the powder in a sealed container (e.g., an Erlenmeyer flask).

  • Add the extraction solvent (e.g., 70% ethanol) at a defined solid-to-solvent ratio (e.g., 1:10 w/v).

  • Seal the container and keep it at room temperature for a designated period (e.g., 3-7 days), with periodic shaking or stirring.

  • After the extraction period, separate the extract from the solid residue by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with fresh, heated solvent.

Methodology:

  • Place a known amount of powdered plant material into a thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the distillation flask with the extraction solvent.

  • Heat the flask. The solvent will evaporate, travel up a distillation arm, and condense in the condenser.

  • The condensed solvent drips into the thimble containing the plant material.

  • Once the solvent level in the chamber reaches the top of a siphon tube, the solvent and extracted compounds are siphoned back into the distillation flask.

  • This cycle is repeated multiple times over several hours.

  • After extraction, the solvent in the flask is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, enhancing solvent penetration and mass transfer.

Methodology:

  • Mix a known quantity of powdered plant material with the chosen solvent in a flask.

  • Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Set the desired extraction temperature and time (e.g., 40°C for 30 minutes).

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz).

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Concentrate the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, causing the plant cells to rupture and release their contents into the solvent.

Methodology:

  • Place the powdered plant material and solvent in a microwave-safe extraction vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power, temperature, and extraction time (e.g., 500 W, 60°C, 15 minutes).

  • After the extraction cycle, allow the vessel to cool before opening.

  • Filter the extract to remove the solid plant material.

  • Concentrate the filtrate to obtain the crude extract.

Quantification by HPLC-DAD

Methodology:

  • Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of solvents, often consisting of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. A common mobile phase is a mixture of water:acetonitrile:methanol (e.g., 55:40:5, v/v/v) with 1.5% acetic acid.[7]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (around 368 nm for quercetin derivatives).[7]

    • Injection Volume: Typically 10-20 µL.

  • Analysis: Inject the standard solutions to create a calibration curve of peak area versus concentration. Inject the sample extract and determine the peak area of this compound.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Extraction Extraction (Maceration, Soxhlet, UAE, or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Optional) (e.g., Column Chromatography) Crude_Extract->Purification Quantification Quantification (HPLC-DAD) Crude_Extract->Quantification Pure_Compound Pure this compound Purification->Pure_Compound Pure_Compound->Quantification Analysis Data Analysis Quantification->Analysis Factors_Affecting_Yield cluster_factors Influencing Factors Yield Extraction Yield of This compound Plant_Factors Plant Material Yield->Plant_Factors Extraction_Method Extraction Method Yield->Extraction_Method Solvent Solvent Yield->Solvent Parameters Process Parameters Yield->Parameters Species Species Plant_Factors->Species Plant Part Plant Part Plant_Factors->Plant Part Pre-treatment Pre-treatment Plant_Factors->Pre-treatment Maceration Maceration Extraction_Method->Maceration Soxhlet Soxhlet Extraction_Method->Soxhlet UAE UAE Extraction_Method->UAE MAE MAE Extraction_Method->MAE Polarity Polarity Solvent->Polarity Solvent-to-Solid Ratio Solvent-to-Solid Ratio Solvent->Solvent-to-Solid Ratio pH pH Solvent->pH Temperature Temperature Parameters->Temperature Time Time Parameters->Time Pressure/Power Pressure/Power Parameters->Pressure/Power

References

Troubleshooting peak tailing in HPLC analysis of Quercetin 3-arabinoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Quercetin 3-arabinoside.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

Peak tailing is an asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results, all of which are critical for reliable quantification.[2][3]

Q2: What are the common causes of peak tailing for a flavonoid glycoside like this compound?

Peak tailing in the analysis of flavonoids such as this compound can stem from several factors, which can be broadly categorized as chemical and physical issues.[2]

  • Chemical Causes: These are often related to secondary interactions between the analyte and the stationary phase.[2][4] As a flavonoid, this compound contains phenolic hydroxyl groups that can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the column, leading to tailing.[1][2][4][5] The pH of the mobile phase plays a crucial role here; if the pH is not optimized, it can lead to the ionization of either the analyte or the silanol groups, increasing these unwanted interactions.[1][2][6] Metal chelation can also be a factor, as flavonoids can interact with trace metals in the sample, mobile phase, or HPLC system hardware.[4][5]

  • Physical/Mechanical Causes: These can include issues with the HPLC system or the column itself. A void at the head of the column, a partially blocked frit, or excessive dead volume in the system (e.g., from overly long tubing) can all contribute to peak tailing.[1][2][5][7] Sample overload, where the injected concentration is too high, and a mismatch between the sample solvent and the mobile phase can also cause peak distortion.[4][8]

Troubleshooting Guide

To systematically troubleshoot peak tailing in your this compound analysis, follow the steps outlined below.

Step 1: Differentiate Between Chemical and Physical Problems

A simple diagnostic test can help you determine whether the issue is chemical or physical in nature.

Experimental Protocol: Neutral Marker Injection

  • Prepare a Neutral Marker Solution: Dissolve a neutral, well-behaved compound (e.g., caffeine (B1668208) or toluene) in your mobile phase at a low concentration.

  • Injection: Inject the neutral marker solution using your current HPLC method conditions.

  • Analyze the Peak Shape:

    • If the neutral marker's peak also tails: The issue is likely a physical problem with your HPLC system or column (e.g., column void, blocked frit, dead volume). Proceed to Step 2: Addressing Physical & Mechanical Issues .

    • If the neutral marker's peak is symmetrical, but the this compound peak tails: The problem is likely chemical in nature and related to secondary interactions between your analyte and the stationary phase. Proceed to Step 3: Optimizing Chemical Parameters .[9]

Troubleshooting Workflow

start Peak Tailing Observed for This compound inject_neutral Inject Neutral Marker (e.g., Caffeine, Toluene) start->inject_neutral analyze_peak Analyze Peak Shape of Neutral Marker inject_neutral->analyze_peak physical_issue Physical/Mechanical Issue analyze_peak->physical_issue Tailing chemical_issue Chemical Issue analyze_peak->chemical_issue Symmetrical check_system Proceed to Step 2: Address Physical Issues physical_issue->check_system optimize_method Proceed to Step 3: Optimize Chemical Parameters chemical_issue->optimize_method

Caption: Initial troubleshooting workflow for peak tailing.

Step 2: Addressing Physical & Mechanical Issues

If you suspect a physical problem with your HPLC system, follow these protocols.

Protocol 2.1: Column Inspection and Reversal

  • Disconnect the Column: Carefully disconnect the column from the HPLC system.

  • Inspect the Inlet: Look for any discoloration or visible particulate matter on the inlet frit.

  • Reverse the Column: If the column manufacturer's instructions permit, reverse the column and reconnect it to the system (outlet becomes the inlet).

  • Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns) at a low flow rate for at least 10-15 column volumes.[2]

Protocol 2.2: Checking for Extra-Column Volume

  • Inspect Tubing: Ensure all tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[5]

  • Check Fittings: Verify that all fittings are properly tightened and that there are no gaps between the tubing and the connection port, as this can create dead volume.[7]

Protocol 2.3: Addressing Potential Sample-Related Issues

  • Sample Overload: Dilute your sample and inject a smaller volume or lower concentration to see if the peak shape improves.[4][8]

  • Sample Solvent Mismatch: If possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[4][5]

Physical/Mechanical Troubleshooting Workflow

start Physical/Mechanical Issue Suspected inspect_column Inspect Column Inlet & Frit start->inspect_column column_issue Column Contamination or Void inspect_column->column_issue reverse_flush Reverse and Flush Column (if permissible) column_issue->reverse_flush Contamination/Void Found check_connections Check Tubing and Fittings for Dead Volume column_issue->check_connections No Visible Issue replace_column Replace Column reverse_flush->replace_column Tailing Persists resolved Peak Tailing Resolved reverse_flush->resolved Tailing Resolved replace_column->resolved connections_ok Connections OK? check_connections->connections_ok adjust_connections Adjust/Replace Tubing and Fittings connections_ok->adjust_connections No check_sample Check for Sample Overload or Solvent Mismatch connections_ok->check_sample Yes adjust_connections->resolved sample_issue Sample Issue? check_sample->sample_issue adjust_sample Dilute Sample or Adjust Sample Solvent sample_issue->adjust_sample Yes sample_issue->resolved No adjust_sample->resolved

Caption: Troubleshooting physical and mechanical issues.

Step 3: Optimizing Chemical Parameters

If the issue is chemical in nature, focus on the mobile phase composition and column chemistry.

Protocol 3.1: Mobile Phase pH Adjustment

The phenolic hydroxyl groups of this compound and the residual silanol groups on the silica-based stationary phase can ionize depending on the mobile phase pH. To minimize secondary interactions, it is often beneficial to work at a lower pH to suppress the ionization of the silanol groups.[1][6]

  • Lower the Mobile Phase pH: Prepare mobile phases with a pH in the range of 2.5 to 3.5 using an appropriate acidic modifier. This helps to keep the silanol groups protonated, reducing their interaction with the analyte.[2]

  • Monitor Retention Time: Be aware that changing the pH may also affect the retention time of your analyte. You may need to adjust the organic solvent concentration to maintain a suitable retention time.[1]

Protocol 3.2: Use of Mobile Phase Additives

In some cases, adding a competing base to the mobile phase can help to block the active silanol sites.

  • Add a Silanol Blocker: Consider adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (typically around 25 mM).[5] TEA will preferentially interact with the silanol groups, reducing their availability to interact with your analyte.

Protocol 3.3: Column Selection

The choice of HPLC column can have a significant impact on peak shape.

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are well end-capped will have fewer free silanol groups, reducing the potential for secondary interactions.[1]

  • Consider a Different Stationary Phase: If peak tailing persists, you might explore columns with different stationary phases that are less prone to silanol interactions, such as those with a hybrid particle technology or a polymer-based stationary phase.

Data Presentation: Mobile Phase Optimization

ParameterCondition 1Condition 2Condition 3
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in WaterWater
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
pH ~2.7~2.1Neutral
Expected Outcome Reduced silanol interactions, improved peak symmetry.Stronger acid, potentially better peak shape but can be harsh on the column.Potential for significant peak tailing due to ionized silanols.

Experimental Protocols: Example HPLC Methods for Quercetin Glycosides

  • Method 1 (Isocratic):

    • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (50:50 v/v)[10]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 371 nm[10]

    • Column Temperature: 40°C[10]

  • Method 2 (Gradient):

    • Column: C18 (e.g., 50 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in Acetonitrile:Water (50:50 v/v)

    • Gradient: A time-based gradient to increase the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 255 nm

    • Column Temperature: 25°C[11]

Chemical Parameter Optimization Workflow

start Chemical Issue Suspected adjust_ph Adjust Mobile Phase pH (e.g., add Formic Acid or TFA) start->adjust_ph ph_ok Peak Shape Improved? adjust_ph->ph_ok add_additive Consider Mobile Phase Additive (e.g., Triethylamine) ph_ok->add_additive No resolved Peak Tailing Resolved ph_ok->resolved Yes additive_ok Peak Shape Improved? add_additive->additive_ok change_column Evaluate Column Chemistry (e.g., End-capped, different phase) additive_ok->change_column No additive_ok->resolved Yes change_column->resolved

Caption: Optimizing chemical parameters to resolve peak tailing.

References

Technical Support Center: Quercetin 3-arabinoside Integrity During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Quercetin (B1663063) 3-arabinoside during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Quercetin 3-arabinoside?

A1: The stability of this compound is primarily influenced by several factors, including:

  • pH: Alkaline conditions (pH > 7) significantly accelerate degradation through oxidation and other chemical modifications.[1] Acidic conditions are generally more favorable for stability.

  • Temperature: Elevated temperatures can promote the degradation of this compound.[1]

  • Light: Exposure to both UV and visible light can lead to photodegradation.

  • Oxygen: The presence of oxygen can cause oxidative degradation of the molecule.

  • Enzymatic Activity: Plant tissues may contain glycosidases that can hydrolyze the arabinoside moiety, converting this compound into its aglycone, quercetin, which may have different stability and solubility characteristics.

  • Harsh Chemicals: Strong acids or bases used during extraction or other sample preparation steps can cause hydrolysis or degradation.

Q2: What are the ideal storage conditions for this compound standards and samples?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

ConditionSolid FormIn Solution
Temperature -20°C for long-term storage.Prepare fresh. If storage is necessary, store at -20°C or -80°C for short periods.
Light Protect from light by using amber vials or storing in the dark.Protect from light by using amber vials.
Atmosphere Store under an inert gas like nitrogen or argon.Degas solvents and store under an inert atmosphere.

Q3: How does the glycosylation at the 3-position with arabinose affect the stability of quercetin?

A3: Glycosylation, such as the presence of an arabinoside group at the 3-position of quercetin, generally enhances the stability of the molecule compared to its aglycone form (quercetin). The sugar moiety can protect the flavonoid backbone from oxidative degradation.

Q4: What are the common degradation products of this compound?

A4: Degradation of this compound can occur through two primary pathways: hydrolysis of the glycosidic bond to yield quercetin and arabinose, and degradation of the flavonoid structure itself. Under oxidative conditions, quercetin can degrade into smaller phenolic compounds like protocatechuic acid and phloroglucinol (B13840) carboxylic acid.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low recovery of this compound in the final extract. Degradation during extraction: Use of high temperatures, prolonged extraction times, or inappropriate pH of the extraction solvent. Incomplete extraction: The chosen solvent may not be optimal for extracting this compound from the sample matrix.Optimize extraction conditions: Use moderate temperatures (e.g., 40-60°C). Minimize extraction time. Use a slightly acidic extraction solvent (e.g., acidified methanol (B129727) or ethanol). Solvent selection: Test a range of solvents with varying polarities. A mixture of methanol or ethanol (B145695) with water is often effective for extracting flavonoid glycosides.
Appearance of an unexpected peak corresponding to quercetin in the chromatogram. Enzymatic hydrolysis: Endogenous glycosidases in the plant material may have been active during sample preparation. Acid hydrolysis: Use of strong acids during extraction or processing can cleave the glycosidic bond.Deactivate enzymes: Immediately freeze-dry or flash-freeze the sample after collection. Alternatively, blanch the sample or use a denaturing solvent (e.g., hot ethanol) for the initial extraction step. Control pH: Avoid strongly acidic conditions. If acid is required, use a mild acid and control the temperature and incubation time.
Gradual decrease in this compound concentration in stored extracts. Oxidation: Exposure to air (oxygen) during storage. Photodegradation: Exposure to light. Inappropriate storage temperature. Proper storage of extracts: Store extracts in amber vials under an inert atmosphere (nitrogen or argon) at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Poor peak shape or resolution in HPLC analysis. Interaction with metal ions: Flavonoids can chelate metal ions, which can affect their chromatographic behavior. Sample matrix effects: Co-extracted compounds can interfere with the analysis.Use of chelating agents: Add a small amount of EDTA to the mobile phase or sample solvent. Sample cleanup: Employ a solid-phase extraction (SPE) step to remove interfering compounds before HPLC analysis.

Experimental Protocols & Methodologies

Protocol 1: General Extraction of this compound from Plant Material

This protocol outlines a general procedure for extracting this compound while minimizing degradation.

  • Sample Preparation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen and then lyophilize (freeze-dry) to inactivate enzymes. Grind the dried material into a fine powder.

  • Extraction Solvent: Prepare a solution of 80% methanol in water, acidified with 0.1% formic acid.

  • Extraction Procedure:

    • Add the powdered plant material to the extraction solvent at a ratio of 1:10 (w/v).

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 25°C).

    • Alternatively, perform maceration with constant stirring for 2-4 hours at room temperature, protected from light.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Storage: Store the final extract in an amber vial at -20°C until analysis.

Protocol 2: Monitoring Degradation by HPLC

This HPLC method can be used to assess the stability of this compound in your samples.

  • HPLC System: A standard HPLC system with a UV-Vis or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 350 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Visualizations

cluster_degradation Degradation Pathways of this compound Q3A This compound Quercetin Quercetin Q3A->Quercetin Hydrolysis (Acid/Enzyme) Arabinose Arabinose Q3A->Arabinose Hydrolysis (Acid/Enzyme) Degradation_Products Degradation Products (e.g., Protocatechuic Acid) Quercetin->Degradation_Products Oxidation (High pH, O2, Light)

Caption: Potential degradation pathways for this compound.

cluster_workflow Recommended Sample Preparation Workflow Start Plant Material Collection Enzyme_Inactivation Enzyme Inactivation (Freeze-drying/Blanching) Start->Enzyme_Inactivation Extraction Extraction (Acidified Methanol/Ethanol, Controlled Temperature & Time) Enzyme_Inactivation->Extraction Filtration Centrifugation & Filtration Extraction->Filtration Analysis HPLC Analysis Filtration->Analysis Storage Storage (-20°C, Dark, Inert Atmosphere) Filtration->Storage Storage->Analysis

References

Technical Support Center: Optimizing Solvent Choice for Quercetin 3-arabinoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical role of solvent selection in the extraction of Quercetin (B1663063) 3-arabinoside (also known as Avicularin or Guaijaverin).

Frequently Asked Questions (FAQs)

Q1: What is the most effective starting solvent for extracting Quercetin 3-arabinoside?

A1: For initial extractions of this compound, polar solvents are recommended. Methanol (B129727) has demonstrated high efficiency for extracting quercetin and its glycosides.[1][2] An aqueous ethanol (B145695) mixture (e.g., 50-80% ethanol in water) is also an excellent and less toxic alternative that has shown high yields for flavonoids.[3][4][5][6] this compound is known to be soluble in hot methanol and ethanol.

Q2: How does solvent polarity influence the extraction efficiency?

A2: The principle of "like dissolves like" is crucial. This compound is a polar flavonoid glycoside due to its multiple hydroxyl groups and the attached arabinose sugar moiety. Therefore, polar solvents are required to effectively dissolve and extract it from the plant matrix.[7] Solvents like methanol, ethanol, and acetone (B3395972) are effective, while non-polar solvents such as chloroform (B151607) and petroleum ether are generally unsuitable and result in poor yields.[7]

Q3: Is it better to use a pure organic solvent or an aqueous mixture?

A3: Aqueous mixtures, particularly ethanol/water or methanol/water, are often superior to pure solvents for extracting flavonoid glycosides. The addition of water to the organic solvent increases the polarity of the medium, which can facilitate the extraction of highly polar compounds like this compound.[8] For example, 70% methanol is often cited as an efficient solvent for flavonoid extraction.[3]

Q4: How does the pH of the extraction solvent affect the yield and stability of this compound?

A4: The pH of the solvent is a critical parameter. Flavonoid stability is highly pH-dependent, with many phenolic compounds being most stable in a slightly acidic pH range of 4-7.[9] For some flavonoids, acidifying the solvent (e.g., to pH 2.5-3.5) can significantly increase recovery by improving tissue swelling and compound liberation.[9][10][11] However, extreme pH levels should be avoided to prevent degradation.[9]

Q5: Are there "green" or less toxic solvent alternatives for extraction?

A5: Yes, there is a growing emphasis on using environmentally friendly solvents. Ethanol is a widely used, effective, and less toxic alternative to methanol.[4][10] Other green alternatives being explored include ionic liquids, deep eutectic solvents, and pressurized liquid extraction using solvents like subcritical water and ethanol.[4][10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions & Key Considerations
Low or No Yield of this compound Inappropriate Solvent Choice: The solvent may be too non-polar (e.g., hexane (B92381), chloroform).Solution: Switch to a polar solvent. Start with 80-100% methanol or 70% ethanol.[12] Consideration: The solubility of this compound is high in hot methanol and ethanol but low in non-polar solvents.
Thermal Degradation: The extraction temperature may be too high, causing the compound to break down. Flavonoids are often heat-sensitive.[9]Solution: Optimize the extraction temperature. For traditional methods, a range of 60-80°C is often recommended.[9] For heat-sensitive compounds, consider non-thermal methods like ultrasound-assisted extraction (UAE) at room temperature.[1]
Enzymatic Degradation: Endogenous plant enzymes may degrade the target compound upon cell lysis.Solution: Deactivate enzymes prior to extraction. Freeze-drying the plant material is a preferred method to inhibit enzymatic activity.[9]
Extract Color Changes or Degrades Light-Induced Degradation: Flavonoids can absorb UV light, which initiates degradation reactions.[9]Solution: Protect the entire extraction process from light. Use amber glassware, cover equipment with aluminum foil, and work in a dimly lit area. Store the final extracts in the dark.[9]
Oxidation: Exposure to air can cause oxidation of phenolic compounds.Solution: Purge solvents with an inert gas (e.g., nitrogen or argon) before use. Minimize headspace in storage vials.
pH-Induced Degradation: The pH of the solvent may be too high or too low, causing instability.Solution: Maintain the solvent pH within a stable range, typically slightly acidic to neutral (pH 4-7).[9] Regularly monitor the pH throughout the process.
Inconsistent Extraction Efficiency Between Batches pH Fluctuation: Variations in the solvent pH between experiments.Solution: Prepare a buffered extraction solvent or consistently measure and adjust the pH for each batch to ensure reproducibility.[9]
Variable Plant Material: Differences in the age, origin, or pre-processing of the plant material can affect flavonoid content.Solution: Standardize the plant material as much as possible. Use material from the same source and harvest time, and apply a consistent drying and grinding procedure.[13]
High Levels of Impurities or Co-extractants Solvent is Not Selective Enough: The chosen solvent may be extracting a wide range of other compounds along with the target analyte.Solution: Adjust the solvent polarity. Sometimes, a slightly less polar solvent (e.g., acetone or ethyl acetate) can offer higher selectivity.[3][14] Alternatively, perform a pre-extraction with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main extraction.

Data Presentation & Experimental Protocols

Data Tables

Table 1: Physicochemical Properties and Suitability of Common Solvents for this compound Extraction

SolventPolarity IndexGeneral SuitabilityKey Considerations
Water10.2Moderate (often better in mixtures)Excellent "green" solvent. May require heat or pH adjustment for good efficiency.[1]
Methanol5.1HighOften provides the highest yield for polar flavonoids.[1][2] Toxic.
Ethanol4.3HighExcellent, less toxic alternative to methanol.[4][10] Often used as an aqueous solution (50-80%).[6]
Acetone4.3HighCan be a highly selective solvent for certain flavonoids.[3][14]
Ethyl Acetate4.4Low to ModerateSuitable for less polar flavonoids; may be used for purification but not ideal for primary extraction of glycosides.[7]
Chloroform4.1Very LowUnsuitable for polar glycosides like this compound.[1]
Hexane0.1Very LowUnsuitable for primary extraction; useful for pre-extraction defatting.[7]

Table 2: Comparative Extraction Yield of Quercetin using Different Solvents and Methods (Note: This data is for the aglycone Quercetin from Raphanus sativus leaves, which serves as a strong proxy for optimizing the extraction of its glycosides like this compound. Yields are expressed as a percentage of the dry plant material.)

Extraction MethodSolventExtraction Yield (%)Reference
Maceration (24h)Methanol1.8%[1]
Digestion (24h)Methanol2.2%[1]
Soxhlet (8h)Methanol3.5%[1]
Ultrasound-Assisted Extraction (UAE) (10 min) Methanol 11.8% [1][2]
UAE (10 min)Ethanol8.2%[1]
UAE (10 min)Water2.1%[1]
UAE (10 min)Chloroform0.3%[1]
Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on methodologies that have proven effective for the rapid extraction of quercetin and its glycosides.[1][2]

  • Sample Preparation:

    • Dry the plant material to a constant weight (e.g., in a ventilated oven at 40-50°C or by freeze-drying).

    • Grind the dried material into a fine powder (e.g., to a particle size of ~0.4 mm) to increase the surface area for extraction.[5]

  • Extraction Procedure:

    • Weigh 2 grams of the powdered plant material and place it into a 100 mL flask.

    • Add 40 mL of the chosen solvent (a solid-to-liquid ratio of 1:20 is a good starting point). Recommended starting solvent: Methanol or 80% aqueous ethanol.[1][12]

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture for 10-15 minutes at room temperature. Use an ultrasound intensity of approximately 50% (if adjustable).[1][2][12] Safety Note: Perform sonication in a well-ventilated area.

  • Post-Extraction Processing:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small additional volume of the extraction solvent to ensure complete recovery.

    • Combine the filtrates.

    • If required, concentrate the extract using a rotary evaporator at a controlled temperature (e.g., < 45°C) to prevent thermal degradation.

    • Store the final extract in an amber vial at 4°C for further analysis.

Visual Guides and Workflows

Extraction_Workflow start Start: Define Plant Matrix and Target Analyte lit_review 1. Literature Review for similar compounds start->lit_review solvent_screen 2. Initial Solvent Screening (Methanol, 80% Ethanol, Acetone) lit_review->solvent_screen optimization 3. Parameter Optimization (Solvent:Water Ratio, pH, Temp, Time) solvent_screen->optimization analysis 4. Analysis of Yield & Purity (e.g., HPLC-UV/MS) optimization->analysis decision Is Yield Optimal? analysis->decision validated Validated Protocol decision->validated Yes re_optimize Refine Parameters decision->re_optimize No re_optimize->optimization

Caption: Workflow for solvent selection and extraction optimization.

Troubleshooting_Workflow start Problem: Low Extraction Yield q_solvent Is solvent polar? (e.g., MeOH, EtOH) start->q_solvent a_solvent Action: Switch to a polar solvent like 80% Methanol or Ethanol q_solvent->a_solvent No q_method Was an efficient method used? (e.g., UAE/MAE) q_solvent->q_method Yes end_node Yield Improved a_solvent->end_node a_method Action: Switch from maceration to UAE or MAE for higher efficiency q_method->a_method No q_degradation Were heat/light controlled? q_method->q_degradation Yes a_method->end_node a_degradation Action: Lower temperature (<50°C). Use amber glassware. Protect from light. q_degradation->a_degradation No q_ph Was pH acidic/neutral? q_degradation->q_ph Yes a_degradation->end_node a_ph Action: Adjust solvent pH to 4-6 using a suitable acid (e.g., formic). q_ph->a_ph No q_ph->end_node Yes a_ph->end_node

Caption: Troubleshooting flowchart for low extraction yield.

References

Addressing matrix effects in the LC-MS analysis of Quercetin 3-arabinoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Quercetin (B1663063) 3-arabinoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of Quercetin 3-arabinoside?

A1: In LC-MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. Matrix effects arise when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of quantitative results.[1][2]

Q2: What are the typical signs that indicate matrix effects might be impacting my this compound assay?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in assay sensitivity.[1] You may also observe inconsistent peak areas for quality control (QC) samples across different batches of a biological matrix.[1]

Q3: How can I identify and quantify matrix effects in my analysis?

A3: The most common method is the post-extraction spike. This involves comparing the peak response of a pure standard of this compound in a clean solvent with the response of the standard spiked into a blank matrix sample that has been subjected to the extraction procedure. A significant discrepancy between the two responses points to the presence of matrix effects. A matrix effect is generally considered significant if the signal is altered by more than 20%.

Q4: What are the primary strategies to mitigate matrix effects for this compound?

A4: Key strategies include:

  • Optimized Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate this compound and remove interfering matrix components.[3]

  • Chromatographic Separation: Modifying the LC method to separate the analyte from co-eluting matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may compromise sensitivity.

  • Use of an Internal Standard: A suitable internal standard, particularly a stable isotope-labeled (SIL) version of this compound, can compensate for signal variations caused by matrix effects.

  • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to compensate for consistent matrix effects.[4]

  • Standard Addition Method: This involves adding known amounts of the standard to aliquots of the sample to create a calibration curve within the sample matrix itself.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape (tailing, fronting, or splitting) Co-eluting matrix components interfering with chromatography.Optimize the chromatographic gradient, change the mobile phase composition or pH, or select a different column chemistry.
Injection of the sample in a solvent stronger than the mobile phase.Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase.[5]
Inconsistent retention times Changes in mobile phase composition or pH.Prepare fresh mobile phase daily and ensure accurate pH measurement.
Column degradation due to matrix buildup.Implement a column washing step after each analytical run or use a guard column.
High signal variability in replicate injections Inconsistent matrix effects.Improve the sample cleanup procedure to more effectively remove interfering compounds.
Contamination in the LC-MS system.Flush the system and autosampler with appropriate solvents to remove any carryover.
Low signal intensity or complete signal loss (ion suppression) High concentration of co-eluting matrix components (e.g., phospholipids (B1166683) in plasma).Enhance sample preparation using techniques like phospholipid removal plates or a more selective SPE sorbent.
Suboptimal ionization source parameters.Optimize source parameters such as temperature, gas flows, and voltages for this compound.
Non-linear calibration curve Matrix effects varying with analyte concentration.Use matrix-matched calibrators or the standard addition method. If a wide concentration range is needed, consider using a stable isotope-labeled internal standard.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)

This protocol is a general method for extracting flavonoid glycosides from plasma and can be adapted for this compound.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Addition: Add the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold methanol (B129727) or acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[5]

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.[5]

  • Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes.

  • Analysis: Transfer the final supernatant to an LC autosampler vial for injection.[5]

Protocol 2: Sample Preparation from Plasma (Solid-Phase Extraction - SPE)

This method was specifically used for the analysis of guaijaverin (B191363) (this compound) in mouse plasma.[6]

  • Note: The specific sorbent and elution solvents from the cited study are recommended for optimal recovery. The general steps are outlined below.

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute the this compound with an appropriate organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Quercetin Glycosides

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside609.351300.077ESI-[7]
Rutin (Internal Standard)609.350300.027ESI-[7]
Quercetin301151ESI-[8]

Table 2: Method Validation Data for a Quercetin Glycoside in Rat Plasma

ParameterResultReference
Linearity Range1.48 to 74,000 ng/mL[9]
LLOQ1.25 ng/mL[9]
Intra-day Precision (RSD)4.6% to 8.1%[7]
Inter-day Precision (RSD)6.7% to 10.4%[7]
Accuracy2.8% to 7.3% (intra-day), 3.9% to 4.6% (inter-day)[7]
Matrix EffectRatios ranged from 1.05 to 1.17 (<20% variation)[7]

Visualizations

Experimental and Decision Workflows

G Figure 1: General Workflow for Sample Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., PPT, SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: General Workflow for Sample Analysis

G Figure 2: Troubleshooting Logic for Matrix Effects Start Inconsistent or Inaccurate Results? Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Significant Matrix Effect > 20%? Assess_ME->ME_Significant Optimize_SP Optimize Sample Preparation (e.g., SPE, LLE) ME_Significant->Optimize_SP Yes Optimize_Chroma Optimize Chromatography ME_Significant->Optimize_Chroma Yes Use_IS Use Stable Isotope-Labeled Internal Standard ME_Significant->Use_IS Yes Use_MMC Use Matrix-Matched Calibration ME_Significant->Use_MMC Yes Proceed Proceed with Validation ME_Significant->Proceed No Revalidate Re-evaluate Matrix Effect Optimize_SP->Revalidate Optimize_Chroma->Revalidate Use_IS->Revalidate Use_MMC->Revalidate

Caption: Troubleshooting Logic for Matrix Effects

References

Technical Support Center: Ensuring the Stability of Quercetin 3-Arabinoside Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Quercetin (B1663063) 3-arabinoside analytical standards, maintaining the integrity and stability of these compounds is paramount for accurate and reproducible experimental results. This technical support center provides a comprehensive guide to the optimal storage conditions, potential degradation pathways, and troubleshooting strategies to ensure the long-term stability of your Quercetin 3-arabinoside standards.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound standards?

A1: To ensure the long-term stability of solid this compound, it is recommended to store the standard at 2°C to 8°C in a tightly sealed container.[1] Furthermore, the standard should be kept under an inert gas, such as nitrogen , and be protected from light to prevent photo-degradation.[1]

Q2: How should I store this compound standard solutions?

A2: Quercetin and its glycosides in solution are susceptible to degradation. For short-term storage, solutions should be kept at 4°C and protected from light. Studies on quercetin solutions have shown better stability at 4°C compared to room temperature or -20°C. It is advisable to prepare fresh solutions for each experiment or, if stored, to verify their concentration and purity before use. For longer-term storage, freezing at -20°C or below might be considered, but freeze-thaw cycles should be minimized.

Q3: What solvents are recommended for preparing this compound standard solutions?

A3: Methanol is a commonly used and effective solvent for dissolving this compound for analytical purposes such as HPLC. Other potential solvents include ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent may depend on the specific analytical method and the required concentration.

Q4: What are the primary factors that can cause the degradation of this compound?

A4: The main factors contributing to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate degradation.[2][3]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • pH: Flavonoid stability is pH-dependent, with degradation often accelerated in alkaline conditions.

  • Oxidation: The flavonoid structure is susceptible to oxidation. Storing under an inert atmosphere can mitigate this.

  • Hydrolysis: In aqueous solutions, the glycosidic bond can be susceptible to hydrolysis, leading to the formation of the aglycone (Quercetin) and arabinose.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower than expected peak areas in HPLC analysis. Degradation of the standard solution.Prepare a fresh standard solution from the solid material. Verify the storage conditions of the stock solution (refrigerated, protected from light). Consider performing a quick purity check of the solid standard if degradation is suspected.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.This indicates instability of your standard. Review the storage and handling procedures. The new peaks could correspond to the aglycone (Quercetin) or other degradation products. A forced degradation study can help in identifying these peaks.
The solid standard has changed color (e.g., darkened). Potential degradation of the solid material due to improper storage (exposure to light, air, or high temperatures).Do not use the standard. Discard it and obtain a fresh, properly stored standard. Ensure future storage conditions adhere to the recommendations (2-8°C, inert gas, protection from light).
Difficulty in dissolving the solid standard. The standard may have degraded or absorbed moisture.Try gentle warming or sonication to aid dissolution. However, be cautious as heat can accelerate degradation. If solubility issues persist, it is best to use a new standard.

Quantitative Data on Stability

While specific long-term quantitative stability data for this compound is limited in publicly available literature, studies on Quercetin and other flavonoid glycosides provide valuable insights.

Table 1: General Stability of Quercetin Nanocrystals Under Different Storage Temperatures (180 days)

Storage TemperaturePhysical Stability
4 ± 2°C (Refrigeration)Excellent
25 ± 2°C (Room Temperature)Excellent
40 ± 2°CPhysical instability observed

Source: Adapted from a study on the long-term stability of Quercetin nanocrystals.[2][3]

Note: This data pertains to a specific formulation of Quercetin and should be considered as a general guideline. The stability of this compound in its pure form or in solution may differ.

Experimental Protocols

To ensure the reliability of your results, it is crucial to use a stability-indicating analytical method. A forced degradation study is a key component in developing such a method.

Protocol: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to validate a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

    • Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

    • For solid-state thermal degradation, subject the powdered standard to the same conditions.

  • Photodegradation:

    • Expose an aliquot of the stock solution (in a transparent container) to direct sunlight or a photostability chamber for a specified duration.

    • A control sample should be kept in the dark at the same temperature.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV or HPLC-MS method.

  • The chromatographic method should be capable of separating the intact this compound from all potential degradation products.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products. Mass spectrometry (MS) is highly recommended for the structural elucidation of the degradation products.

  • The primary degradation product expected from hydrolysis is the aglycone, Quercetin.

Visualizing Experimental Workflow and Logical Relationships

Diagram 1: Recommended Storage and Handling Workflow for this compound Standards

cluster_solution Solution Preparation & Short-Term Storage cluster_usage Experimental Use storage Store at 2-8°C dissolve Dissolve in appropriate solvent (e.g., Methanol) storage->dissolve inert_gas Under Inert Gas (Nitrogen) light_protection Protect from Light store_solution Store at 4°C, protected from light dissolve->store_solution fresh_prep Prepare fresh for critical experiments dissolve->fresh_prep analysis Perform analysis (e.g., HPLC) store_solution->analysis fresh_prep->analysis troubleshoot Troubleshoot inconsistencies analysis->troubleshoot

Caption: Workflow for proper storage and handling of this compound.

Diagram 2: Logical Flow for Investigating Standard Stability

start Observe Inconsistent Results or Suspect Degradation check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution_age Check Age of Standard Solution start->check_solution_age prepare_fresh Prepare Fresh Standard Solution check_storage->prepare_fresh check_solution_age->prepare_fresh run_control Analyze Fresh vs. Old Standard prepare_fresh->run_control degradation_confirmed Degradation Confirmed run_control->degradation_confirmed no_degradation No Degradation (Investigate other experimental variables) run_control->no_degradation forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation Optional: for in-depth analysis update_protocol Update Storage/Handling Protocols degradation_confirmed->update_protocol identify_products Identify Degradation Products (HPLC-MS) forced_degradation->identify_products identify_products->update_protocol

Caption: Decision-making flow for troubleshooting this compound stability issues.

References

Technical Support Center: Optimization of Mobile Phase for HPLC Analysis of Quercetin 3-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Quercetin 3-arabinoside, with a focus on reducing baseline noise and improving overall data quality.

Troubleshooting Guides

This section provides detailed, step-by-step guidance to resolve common issues encountered during the HPLC analysis of this compound.

Guide: Optimizing Mobile Phase for Reduced Baseline Noise in this compound HPLC Analysis

This guide addresses frequent questions and problems related to mobile phase optimization for achieving a stable and low-noise baseline.

Q1: What are the primary causes of baseline noise in the HPLC analysis of this compound?

A1: Baseline noise in HPLC can originate from several sources. It is characterized by short-term, irregular fluctuations in the baseline.[1] Key contributors related to the mobile phase include:

  • Mobile Phase Contamination: Impurities in solvents or reagents can create spurious signals.[1][2][3] Using low-quality solvents or contaminated additives is a common cause of baseline issues.

  • Dissolved Gases: The presence of dissolved gases in the mobile phase can lead to the formation of microbubbles, which scatter light in UV detectors and cause noise.[1]

  • Incomplete Mixing: In gradient elution, inadequate mixing of mobile phase components can result in periodic fluctuations of the baseline.[3][4]

  • Mobile Phase Degradation: Some mobile phase components, like trifluoroacetic acid (TFA), can degrade over time, leading to increased UV absorbance and a rising baseline.[5]

  • Precipitation of Buffers: In gradient methods with high organic solvent concentrations, buffer salts like phosphates can precipitate, causing noise.[5]

Q2: I am observing significant baseline noise. What is the first step I should take to troubleshoot my mobile phase?

A2: The initial and most critical step is to ensure the quality and freshness of your mobile phase.

Experimental Protocol: Preparation of Fresh Mobile Phase

  • Solvent Selection: Use high-purity, HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water).

  • Reagent Quality: Employ high-purity additives such as formic acid, acetic acid, or ammonium (B1175870) formate.[3][6]

  • Preparation: Prepare the mobile phase fresh daily to minimize degradation and microbial growth, especially for aqueous solutions.[2][3][7]

  • Filtration: Filter all aqueous components and buffers through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter.

  • Degassing: Thoroughly degas the mobile phase before use. Common methods include:

    • Helium Sparging: Bubbling helium through the solvent.

    • Vacuum Degassing: Applying a vacuum to the solvent reservoir.

    • Ultrasonication: Using an ultrasonic bath to remove dissolved gases.

    • Inline Degasser: Most modern HPLC systems are equipped with an inline degasser, which should be checked for proper function.[1][2][8]

Troubleshooting Workflow for Baseline Noise

start High Baseline Noise Observed check_mp Prepare Fresh Mobile Phase (HPLC Grade Solvents, Filter, Degas) start->check_mp problem_solved1 Problem Resolved? check_mp->problem_solved1 check_additives Review Mobile Phase Additives (e.g., TFA, Formic Acid) problem_solved1->check_additives No end Baseline Noise Reduced problem_solved1->end Yes problem_solved2 Problem Resolved? check_additives->problem_solved2 check_gradient Optimize Gradient Program problem_solved2->check_gradient No problem_solved2->end Yes problem_solved3 Problem Resolved? check_gradient->problem_solved3 check_system Inspect HPLC System (Pump, Detector, Column) problem_solved3->check_system No problem_solved3->end Yes further_investigation Further System Investigation Required check_system->further_investigation

Caption: Troubleshooting workflow for HPLC baseline noise reduction.

Q3: Which mobile phase composition is recommended for the analysis of this compound to minimize baseline noise?

A3: For flavonoid glycosides like this compound, a reversed-phase HPLC method using a C18 column is most common.[7] Gradient elution is typically necessary to achieve good separation of complex samples.[7]

A common starting point for the mobile phase is a combination of:

  • Solvent A: Water with an acidic modifier.

  • Solvent B: Acetonitrile or Methanol.

Table 1: Comparison of Common Mobile Phase Additives

AdditiveTypical ConcentrationAdvantagesDisadvantages
Formic Acid 0.1%Improves peak shape for acidic compounds; volatile and MS-compatible.[6][7]Can contribute to baseline noise if impurities are present.[9]
Acetic Acid 0.1% - 1.5%Improves peak shape; can be used to adjust pH.[10][11]May absorb at low UV wavelengths, potentially increasing baseline noise.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Strong ion-pairing agent, excellent for peptide analysis.[12]Strong UV absorbance at low wavelengths, a known cause of baseline drift and noise.[5][12]
Ammonium Formate/Acetate 10 mMProvides buffering capacity; MS-compatible.[13][14]Can precipitate at high organic concentrations.[5]

For this compound, a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B) is a good starting point as it generally provides good peak shape and is compatible with mass spectrometry.[6][7]

Q4: How can I optimize my gradient elution program to reduce baseline drift and noise?

A4: An unoptimized gradient can cause significant baseline drift, which can be mistaken for noise.

Experimental Protocol: Gradient Optimization

  • Run a Blank Gradient: First, run your gradient program without an injection. This will help you visualize the baseline drift caused by the changing mobile phase composition.[13]

  • Scouting Gradient: Perform a broad "scouting" gradient (e.g., 5-95% B over 20-30 minutes) to determine the elution times of your peaks of interest.[14]

  • Shallow Gradient: Based on the scouting run, create a shallower gradient around the elution time of this compound. A slower change in the mobile phase composition can improve resolution and reduce baseline instability.[7][14]

  • Equilibration Time: Ensure adequate column re-equilibration time between runs. Insufficient equilibration can lead to retention time shifts and an unstable baseline at the start of the next run.[5][7]

Logical Relationship of Gradient Parameters to Baseline Stability

cluster_0 Gradient Parameters cluster_1 Impact on Gradient Slope Gradient Slope Resolution Resolution Gradient Slope->Resolution Run Time Run Time Gradient Slope->Run Time Baseline Stability Baseline Stability Gradient Slope->Baseline Stability Initial %B Initial %B Initial %B->Resolution Final %B Final %B Final %B->Resolution Equilibration Time Equilibration Time Equilibration Time->Baseline Stability

Caption: Impact of gradient parameters on HPLC analysis.

Frequently Asked Questions (FAQs)

Q: Can the choice of organic solvent (acetonitrile vs. methanol) affect baseline noise?

A: Yes. Acetonitrile and methanol have different physicochemical properties, including UV cutoff and viscosity. Acetonitrile generally has a lower UV cutoff and lower viscosity, which can lead to lower backpressure and potentially a more stable baseline, especially at low wavelengths. If you are experiencing issues with methanol, switching to acetonitrile may improve baseline stability.[7]

Q: My baseline is stable with an isocratic method but noisy with a gradient. What should I check?

A: This strongly suggests an issue with the mobile phase mixing or the composition of one of your mobile phase components.

  • Mixing: Ensure your HPLC's mixer is functioning correctly. Inadequate mixing is a common cause of periodic baseline fluctuations in gradient elution.[3]

  • Contaminated Solvent: One of your solvents (typically the aqueous phase) may contain impurities that are retained on the column at the initial gradient conditions and then elute as the organic concentration increases, causing a "ghost peak" or a noisy baseline.[9] Preparing fresh mobile phases is crucial.

Q: How does the detector wavelength affect baseline noise when using mobile phase additives?

A: Many mobile phase additives, such as TFA and formic acid, absorb UV light.[5][12] If your detection wavelength is close to the absorbance maximum of your additive, any small fluctuations in the mobile phase composition will be amplified, leading to a noisy baseline. It is advisable to choose a detection wavelength where the analyte has high absorbance but the mobile phase additives have minimal absorbance. For Quercetin, detection is often performed around 255 nm or 370 nm.[10][15]

Q: Can temperature fluctuations contribute to baseline noise?

A: Yes, temperature changes can affect the mobile phase viscosity and the refractive index, leading to baseline drift and noise.[3][5] Using a column oven to maintain a constant temperature is highly recommended for stable and reproducible chromatography.[8] Also, ensure that the tubing between the column and the detector is not exposed to drafts or significant temperature changes.[5]

Q: I've optimized my mobile phase, but the baseline noise persists. What else could be the cause?

A: If you have thoroughly addressed mobile phase issues, the problem may lie elsewhere in the HPLC system.

  • Pump: Worn pump seals, pistons, or malfunctioning check valves can cause pressure fluctuations that manifest as baseline noise.[1][3]

  • Detector: A failing detector lamp can cause a noisy baseline.[8][16] Contamination in the detector flow cell can also be a source of noise.[2][8]

  • Column: A contaminated or old column can bleed stationary phase or previously retained sample components, leading to an unstable baseline.[7] Using a guard column can help protect your analytical column.[2][7]

  • Leaks: Even a small leak in the system can introduce air and cause baseline instability.[8]

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Quercetin 3-Arabinoside Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of HPLC Methods for Quercetin (B1663063) and Related Flavonoids

The following tables summarize the performance characteristics of various HPLC methods used for the analysis of quercetin and other flavonoids, providing a benchmark for the expected performance of a method for Quercetin 3-arabinoside.

Table 1: Chromatographic Conditions for HPLC Analysis of Quercetin and Related Flavonoids

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
QuercetinC18 (150 x 4.6 mm, 5 µm)Acetonitrile (B52724): 0.1% Trifluoroacetic Acid in Water (gradient)1.0Not Specified[1]
Quercetin, KaempferolC18Methanol/Water (60/40) with 0.2% Phosphoric Acid1.0370[2]
Rutin, Isoquercitrin, QuercetinC18 (250 x 4.0 mm, 5 µm)Not Specified0.8356[3]
QuercetinC18 (250 mm x 4.6 mm, 5.0 μ)Acetonitrile: 0.1% triethyl amine in water (pH 4.0)Not SpecifiedNot Specified[4]
Quercetin, CurcuminoidsC18 (250 mm × 4.6 mm, 5 µm)Acetonitrile: 2% v/v Acetic Acid (40:60 v/v)1.3370[5]
QuercetinC18 (150x4. 6 mm, 5 µm)Methanol:Water (65:35, v/v, 2% acetic acid)1.0254[6]
QuercetinC180.4% Orthophosphoric Acid: Acetonitrile (45:55, v/v)1.0255[7]

Table 2: Summary of Validation Parameters for HPLC Methods for Quercetin

Validation ParameterMethod 1 (Quercetin)Method 2 (Quercetin)Method 3 (Quercetin)Method 4 (Quercetin, Curcuminoids)
Linearity (R²) > 0.9990.9995>0.999≥ 0.999
Range (µg/mL) Not Specified5 - 1002 - 140.00488 - 200
LOD (µg/mL) Not SpecifiedNot Specified0.0210.00488
LOQ (µg/mL) Not SpecifiedNot Specified0.0640.03906
Accuracy (% Recovery) Not Specified< 2% RSDNot Specified98.292 - 101.022
Precision (%RSD) < 2%< 2% (Intra- and Inter-day)Not Specified0.432 - 0.806 (Intra-day)
Reference [8][6][7][5]

Experimental Protocol: Validation of an HPLC Method for this compound

This section outlines a detailed protocol for the validation of an HPLC method for the quantification of this compound, based on ICH Q2(R2) guidelines and common practices observed in the referenced literature.

Objective

To validate a precise, accurate, and robust reversed-phase HPLC method for the quantitative determination of this compound in a given sample matrix.

Materials and Reagents
  • This compound reference standard (purity ≥95%)

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade formic acid, acetic acid, or phosphoric acid

  • Sample matrix (e.g., placebo formulation, biological matrix)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for flavonoid analysis.[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.[2][7]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Detection Wavelength: Determined by obtaining the UV spectrum of this compound and selecting the wavelength of maximum absorbance (λmax), which is expected to be in the range of 254-370 nm for flavonoids.[2][3][6]

  • Injection Volume: Typically 10-20 µL.

Validation Parameters and Acceptance Criteria

The method will be validated for the following parameters as per ICH Q2(R2) guidelines.[9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of the blank, placebo, standard solution, and sample solution. Peak purity analysis using a DAD is also recommended.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Procedure: Prepare at least five concentrations of the reference standard over a specified range (e.g., 50-150% of the expected sample concentration).

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995.[10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Procedure: Perform recovery studies by spiking the sample matrix with known amounts of the reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[10]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts or on different equipment.

    • Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2%.[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • Procedure: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Procedure: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

    • Procedure: Introduce small variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the RSD of the results should be minimal.

Visualization of the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method according to ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development and Optimization protocol Prepare Validation Protocol start->protocol specificity Specificity (Peak Purity, Resolution) protocol->specificity linearity Linearity & Range (R², y-intercept) protocol->linearity accuracy Accuracy (% Recovery) specificity->accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio or SD & Slope) precision->lod_loq robustness Robustness (Varied Parameters) lod_loq->robustness report Prepare Validation Report robustness->report end End: Method Approved for Routine Use report->end

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

This comprehensive guide provides a foundational understanding and a practical framework for the validation of an HPLC method for this compound. By leveraging the comparative data and adhering to the detailed experimental protocol, researchers and drug development professionals can confidently establish a reliable and robust analytical method that meets stringent regulatory requirements.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Quercetin 3-arabinoside and Rutin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two prominent flavonoids, Quercetin (B1663063) 3-arabinoside and Rutin (B1680289). The following sections detail their mechanisms of action, present supporting experimental data, and outline the methodologies used in these assessments.

Introduction to Quercetin 3-arabinoside and Rutin

This compound and Rutin (quercetin-3-O-rutinoside) are both glycosides of the flavonol quercetin. Their structural similarity, centered around the quercetin aglycone, underpins their shared anti-inflammatory potential. However, the difference in their sugar moieties—arabinose for this compound and rutinose for Rutin—can influence their bioavailability and specific biological activities. This comparison aims to elucidate the nuances in their anti-inflammatory effects based on available scientific evidence.

Comparative Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit key inflammatory mediators. While direct comparative studies between this compound and Rutin are limited, we can infer their relative potencies by examining data on their aglycone, quercetin, alongside data for rutin.

Inflammatory MediatorCompoundCell LineIC50 / Inhibition %Reference
Nitric Oxide (NO) QuercetinRAW 264.7~13.5 µM[1]
RutinRAW 264.7Significant downregulation at higher concentrations[2]
QuercetinRAW 264.7Significant downregulation at higher concentrations[2]
TNF-α QuercetinHepG2Significant reduction[3]
RutinBALB/c miceLowered from 686.8 pg/ml to 182.4 pg/ml (in vivo)[4]
QuercetinHuman PBMCs39.3% inhibition at 50 µM[5]
IL-6 Quercetin-Rutin BlendRAW 264.7~32.25% inhibition at 10 µM[6]
COX-2 QuercetinHuman breast cancer cellsSignificant suppression[3]
RutinBALB/c miceDose-dependent reduction[7]
QuercetinBALB/c miceMore effective suppression than rutin at equivalent dose[7]

Mechanisms of Anti-inflammatory Action

Both this compound and Rutin exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Both rutin and quercetin have been shown to inhibit NF-κB activation, thereby suppressing the expression of these inflammatory mediators.[3][7]

NF_kB_Pathway cluster_nucleus Nucleus ProInflammatory_Stimuli Pro-inflammatory Stimuli (LPS, TNF-α) IKK_Complex IKK Complex ProInflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus NFkB_IkB->NFkB releases NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->ProInflammatory_Genes transcribes Quercetin_Rutin This compound & Rutin Quercetin_Rutin->IKK_Complex inhibit Quercetin_Rutin->NFkB inhibit translocation MAPK_Pathway cluster_nucleus Nucleus Extracellular_Stimuli Extracellular Stimuli (LPS) MAPKKK MAPKKK Extracellular_Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Nucleus Nucleus MAPK->Nucleus ProInflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->ProInflammatory_Genes activates Quercetin_Rutin This compound & Rutin Quercetin_Rutin->MAPK inhibit phosphorylation Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7 macrophages) Pretreatment Pre-treatment with This compound or Rutin Cell_Culture->Pretreatment Stimulation Inflammatory Stimulation (e.g., LPS) Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Collection of Cell Culture Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis for Protein Extraction Incubation->Cell_Lysis NO_Assay Nitric Oxide Assay (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6) Supernatant_Collection->Cytokine_Assay Protein_Expression Protein Expression Analysis (Western Blot for COX-2, iNOS) Cell_Lysis->Protein_Expression

References

A Comparative Guide to the In Vitro Bioactivity of Quercetin Glycosides: A Focus on Quercetin 3-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of Quercetin (B1663063) 3-arabinoside against other common quercetin glycosides. Due to the limited availability of direct comparative studies involving Quercetin 3-arabinoside, this document juxtaposes its known bioactivities with those of more extensively studied glycosides, such as isoquercitrin (B50326) (quercetin-3-O-glucoside), quercitrin (B1678633) (quercetin-3-O-rhamnoside), and rutin (B1680289) (quercetin-3-O-rutinoside). The data presented is compiled from various studies, and comparisons should be interpreted with consideration of the differing experimental conditions.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data for the in vitro bioactivities of quercetin and its various glycosides. A lower IC50 value indicates greater potency.

Table 1: Antioxidant Activity

CompoundAssayIC50 (µM)Reference
QuercetinDPPH19.17 µg/ml
QuercetinH2O2 Scavenging36.22 µg/ml
QuercitrinDPPH9.93 ± 0.38[1]
IsoquercitrinDPPH12.68 ± 0.54[1]
QuercitrinSuperoxide Scavenging87.99 ± 5.43[1]
IsoquercitrinSuperoxide Scavenging78.16 ± 4.83[1]
This compound - Data not available -

Table 2: Anti-inflammatory Activity

CompoundTarget/AssayIC50 (µM)Reference
This compound Soluble Epoxide Hydrolase (sEH) 39.3 ± 3.4 [2][3]
QuercetinAngiotensin-Converting Enzyme (ACE)~43[4]
RutinAngiotensin-Converting Enzyme (ACE)~64[4]
Quercetin 3-O-glucosideAngiotensin-Converting Enzyme (ACE)>64[4]

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50 (µM)Reference
QuercetinHT-29 (Colon)81.65 ± 0.49 (48h)[5]
QuercetinMCF-7 (Breast)73 (48h)[6]
QuercetinMDA-MB-231 (Breast)85 (48h)[6]
QuercetinHL-60 (Leukemia)~7.7 (96h)[7]
This compound - Data not available -

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay measures the ability of a compound to inhibit the sEH enzyme, which metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs).[2]

  • Enzyme and Substrate: Recombinant human sEH and the substrate 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid (PHOME) are used.

  • Reaction Buffer: The reaction is typically carried out in a bis-Tris/HCl buffer (pH 7.0) containing bovine serum albumin (BSA).

  • Procedure: a. The test compound (e.g., this compound) is pre-incubated with the sEH enzyme in the reaction buffer. b. The reaction is initiated by the addition of the PHOME substrate. c. The hydrolysis of PHOME to 6-methoxy-2-naphthaldehyde (B117158) is monitored by measuring the increase in fluorescence intensity (excitation at 330 nm, emission at 465 nm).

  • Data Analysis: The rate of the reaction is calculated from the change in fluorescence over time. The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

  • Reagents: DPPH solution in methanol (B129727) and the test compound dissolved in a suitable solvent.

  • Procedure: a. A solution of the test compound at various concentrations is added to a solution of DPPH. b. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). c. The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is determined from the plot of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation, which is a common method to determine the cytotoxic effects of potential anticancer compounds.

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathways

Quercetin and its derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. The inhibition of soluble epoxide hydrolase (sEH) by this compound is one such mechanism.[2] Additionally, other quercetin glycosides are known to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[8][9]

anti_inflammatory_pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_pathway MAPK (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus Quercetin_Glycosides Quercetin Glycosides Quercetin_Glycosides->IKK Inhibition Quercetin_Glycosides->MAPK_pathway Inhibition

Caption: NF-κB and MAPK anti-inflammatory signaling pathways.

Anticancer Signaling Pathways

The anticancer effects of quercetin are often attributed to its ability to modulate signaling pathways involved in cell proliferation, apoptosis, and survival, such as the PI3K/Akt pathway.

anticancer_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Quercetin Quercetin Glycosides Quercetin->PI3K Inhibition

Caption: PI3K/Akt signaling pathway in cancer.

General Experimental Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for screening the in vitro bioactivity of natural compounds like quercetin glycosides.

experimental_workflow Start Start: Compound Isolation/ Synthesis (e.g., this compound) Preparation Preparation of Stock Solutions and Serial Dilutions Start->Preparation Assay_Selection Selection of In Vitro Assays Preparation->Assay_Selection Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Assay_Selection->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., sEH, COX inhibition) Assay_Selection->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT on cell lines) Assay_Selection->Anticancer Data_Collection Data Collection (e.g., Absorbance, Fluorescence) Antioxidant->Data_Collection Anti_inflammatory->Data_Collection Anticancer->Data_Collection Data_Analysis Data Analysis (Calculation of % inhibition, IC50) Data_Collection->Data_Analysis Conclusion Conclusion and Comparison of Bioactivities Data_Analysis->Conclusion

Caption: In vitro bioactivity screening workflow.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quercetin 3-arabinoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Quercetin (B1663063) 3-arabinoside, a significant flavonoid with various pharmacological activities, is crucial for research, quality control, and clinical studies. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of commonly employed analytical techniques for the quantification of Quercetin 3-arabinoside and its related compounds, supported by experimental data from various validation studies.

Comparison of Analytical Method Performance

The cross-validation of analytical methods involves assessing various performance parameters to ensure the method is suitable for its intended purpose. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are among the most utilized techniques for the analysis of quercetin and its glycosides.[1][2] The following table summarizes the key validation parameters for these methods based on published studies.

Parameter HPLC-DAD UPLC-MS/MS HPTLC
Linearity (R²) >0.995[3]≥0.99[4]0.9942 - 0.9997
Limit of Detection (LOD) 0.046 µg/mL[3]0.36 ng/mL[5]Not consistently reported
Limit of Quantification (LOQ) 0.14 µg/mL[3]1.25 ng/mL[5]Not consistently reported
Accuracy (% Recovery) 88.6% - 110.7%[3]92.8% - 107.3% (Intra-day & Inter-day)[4]99.98% - 100.11%
Precision (%RSD) Intra-day: 2.4% - 6.7%Inter-day: 7.2% - 9.4%[3]Intra-day: 2.8% - 7.3%Inter-day: 3.9% - 4.6%[4]Not consistently reported

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Below are summaries of typical experimental protocols for HPLC-DAD, UPLC-MS/MS, and HPTLC methods used for the quantification of quercetin derivatives.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is widely used due to its versatility and robustness for quantifying flavonoids.[6]

  • Instrumentation: A standard HPLC system equipped with a diode array detector (DAD) is used.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly employed.[7]

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of methanol (B129727) and water (e.g., 65:35, v/v) with the addition of an acid like acetic acid (e.g., 2%) to improve peak shape.[7] Another example is a mobile phase of 1.5% acetic acid in a water/acetonitrile (B52724)/methanol ratio of 55:40:5.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection: Detection is performed at the maximum absorption wavelength of the analyte, which for quercetin is around 368 nm.[3]

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing complex biological samples.[8]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

  • Column: A sub-2 µm particle size column, such as an Acquity BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm), is used for fast and efficient separation.[9]

  • Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and 0.1% formic acid in water.[9]

  • Flow Rate: A flow rate of around 0.4 mL/min is common.[9]

  • Detection: Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[9]

  • Sample Preparation: For biological samples like plasma, protein precipitation is a common sample preparation step. This can be achieved by adding methanol or acetonitrile, followed by centrifugation.[8] The supernatant is then evaporated and the residue is reconstituted in the mobile phase before injection.[8]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates are commonly used.

  • Mobile Phase: The choice of mobile phase depends on the polarity of the analytes. A common mobile phase for separating flavonoids is a mixture of ethyl acetate, formic acid, glacial acetic acid, and water (e.g., 100:11:11:26, v/v/v/v).

  • Sample Application: Samples are applied to the HPTLC plate as bands using an automated applicator.

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.

  • Detection: Densitometric scanning is performed at a specific wavelength (e.g., 366 nm) to quantify the separated compounds.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring the reliability and comparability of results.

CrossValidationWorkflow cluster_planning 1. Planning Phase cluster_validation 2. Individual Method Validation cluster_parameters Validation Parameters cluster_comparison 3. Cross-Validation & Comparison cluster_decision 4. Method Selection A Define Analytical Requirements B Select Candidate Methods (e.g., HPLC, UPLC-MS/MS, HPTLC) A->B C Method 1 Validation (e.g., HPLC) B->C D Method 2 Validation (e.g., UPLC-MS/MS) B->D E Method 3 Validation (e.g., HPTLC) B->E P1 Linearity P2 Accuracy P3 Precision P4 LOD/LOQ P5 Specificity P6 Robustness F Analyze Identical Samples with Validated Methods C->F D->F E->F G Compare Performance Data (Tabulate Results) F->G H Statistical Analysis (e.g., Bland-Altman plot, t-test) G->H I Select Optimal Method Based on Requirements H->I

Caption: Workflow for cross-validating analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. HPLC-DAD offers a robust and widely accessible method for routine analysis. UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for complex biological matrices and low-level quantification. HPTLC serves as a valuable high-throughput screening tool. This guide provides a framework for comparing and selecting the most appropriate analytical method, ensuring the generation of high-quality, reliable data in research and development.

References

Inter-laboratory Comparison of Quercetin 3-Arabinoside Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Quercetin (B1663063) 3-arabinoside, a significant flavonoid glycoside. The objective of this document is to present a simulated inter-laboratory comparison to assist in method selection and validation for quality control and research purposes. The comparison is based on established performance data from various analytical techniques.

Quantitative Method Comparison

The performance of different analytical methods for the quantification of quercetin and its glycosides varies. The following table summarizes key validation parameters derived from published literature for common analytical techniques, providing a baseline for what to expect in an inter-laboratory setting.

Validation ParameterHPLC-UVHPLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 5-25 µg/mL[1]0.5-100 ng/mL[1]3-18 µg/mL[1]
Correlation Coefficient (r²) >0.999[1][2]>0.99[1]>0.999[1]
Limit of Detection (LOD) 0.00071 - 0.9053 µg/mL[2][3]Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 0.00215 - 2.5435 µg/mL[2][3]Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 98.38% - 100.29%[2][3]Not explicitly statedNot explicitly stated
Precision (% RSD) < 2%[3]Intra-day: 4.6-8.1% Inter-day: 6.7-10.4%[4]Not explicitly stated

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in scientific literature.

2.1 High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely utilized for its accuracy and reproducibility in the quantification of flavonoids like quercetin and its glycosides.[5]

  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), and an autosampler.[1][6]

  • Mobile Phase : A common mobile phase is a mixture of methanol (B129727) and water (e.g., 60:40 v/v) with 0.2% phosphoric acid.[6] Another option is a 50:50 v/v mixture of methanol and acetonitrile (B52724).[1]

  • Flow Rate : A typical flow rate is 1.0 mL/min.[1][2]

  • Detection : UV detection is performed at the wavelength of maximum absorbance for the analyte, which is around 370 nm for quercetin derivatives.[2][6]

  • Sample Preparation : A stock solution of Quercetin 3-arabinoside is prepared in a suitable solvent like methanol. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Analysis : Equal volumes of the standard solutions and samples are injected into the HPLC system. The peak area of this compound is used for quantification based on the calibration curve.

2.2 High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This technique offers high sensitivity and selectivity, making it suitable for complex matrices and low concentration samples.

  • Instrumentation : A UPLC-MS/MS system consisting of an ultra-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. An Acquity BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm) is often used.[4]

  • Mobile Phase : A gradient elution with acetonitrile and 0.1% formic acid in water is commonly employed.[4]

  • Flow Rate : A typical flow rate is 0.4 mL/min.[4]

  • Detection : Detection is performed in the multiple reaction monitoring (MRM) mode using negative electrospray ionization.[4]

  • Sample Preparation : Plasma samples are typically prepared by protein precipitation with a solvent like methanol, followed by centrifugation. The supernatant is then injected into the UPLC-MS/MS system.

  • Analysis : Quantification is achieved by comparing the peak area ratio of the analyte to an internal standard against a calibration curve.

2.3 UV-Visible Spectrophotometry

This is a simpler and more accessible technique, suitable for the quantification of this compound in less complex samples.[7]

  • Instrumentation : A double beam UV-Visible spectrophotometer.

  • Solvent : Methanol or ethanol (B145695) are suitable solvents.[1]

  • Wavelength of Maximum Absorbance (λmax) : The solution is scanned over a range (e.g., 200-400 nm) to determine the λmax, which is typically around 370 nm for quercetin derivatives.[1]

  • Sample Preparation : A stock solution is prepared in the chosen solvent. A series of dilutions are made to prepare calibration standards.

  • Analysis : The absorbance of the standard solutions and the sample solution is measured at the predetermined λmax against a solvent blank.

  • Quantification : A calibration curve of absorbance versus concentration is plotted. The concentration in the sample is determined using the linear regression equation of the calibration curve.[1]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison study.

InterLaboratory_Comparison_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation & Reporting A Define Study Objectives B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Test Material B->C D Establish Standardized Analytical Protocol C->D E Lab 1: HPLC-UV Analysis D->E F Lab 2: HPLC-MS/MS Analysis D->F G Lab 3: UV-Vis Analysis D->G H Data Acquisition E->H F->H G->H I Statistical Analysis of Results (e.g., z-scores, reproducibility) H->I J Comparison of Method Performance I->J K Final Report Generation J->K

Caption: Workflow for an inter-laboratory comparison study.

References

A Head-to-Head Analysis of Quercetin 3-Arabinoside and its Aglycone, Quercetin, in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavonoid research, both quercetin (B1663063) and its glycosidic forms are subjects of intense investigation for their potential therapeutic applications. This guide provides a comparative analysis of Quercetin 3-arabinoside and its aglycone, quercetin, focusing on their performance in cell culture studies. While direct head-to-head studies are limited, this document synthesizes available data to offer an objective comparison for researchers, scientists, and drug development professionals.

Comparative Biological Activities

The biological efficacy of quercetin and its glycosides can vary significantly based on the sugar moiety attached, which influences factors like cell permeability and interaction with molecular targets. The available data suggests that the aglycone, quercetin, often exhibits more potent activity in in vitro cell-based assays compared to its glycoside derivatives. This is frequently attributed to the higher lipophilicity of quercetin, facilitating its passage through cell membranes.[1]

Cytotoxicity

A crucial aspect of evaluating potential therapeutic agents is their ability to inhibit the growth of cancer cells. The following table summarizes the cytotoxic activity of this compound and quercetin in various cancer cell lines. It is important to note that the data presented is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

CompoundCell LineAssayIC50 ValueReference
This compound WiDr (Human Colon Adenocarcinoma)MTT521.14 µg/mL[2]
Quercetin HeLa (Human Cervical Cancer)MTT29.49 µg/mL[1][3]
A172 (Human Glioblastoma)MTT58.5 µmol/L (48h)[4]
LBC3 (Human Glioblastoma)MTT41.37 µmol/L (48h)[4]
MCF-7 (Human Breast Cancer)MTT37.06 µM[5]
T47D (Human Breast Cancer)MTT50 µM (48h)[6]
Antimicrobial Activity

The antimicrobial potential of these compounds has also been investigated. This compound has demonstrated bacteriostatic activity against oral pathogens.

CompoundMicroorganismAssayMIC ValueReference
This compound Streptococcus mutans (MTCC 1943)Broth Dilution4 mg/mL[7]
Streptococcus mutans (CLSM 001)Broth Dilution2 mg/mL[7]
Antioxidant Capacity
CompoundAssayIC50 ValueReference
Quercetin DPPH Radical Scavenging19.17 µg/mL[8]
H2O2 Scavenging36.22 µg/mL[8]

Mechanisms of Action: A Glimpse into Signaling Pathways

Quercetin is known to modulate a variety of intracellular signaling pathways to exert its anti-inflammatory and anti-cancer effects. While specific signaling pathway data for this compound is less documented, avicularin (B192226) (an isomer of this compound) has been shown to suppress lipid accumulation by repressing C/EBPα-activated GLUT4-mediated glucose uptake in 3T3-L1 cells.[9] Quercetin, on the other hand, has been extensively studied for its ability to inhibit key inflammatory pathways such as NF-κB and JAK/STAT.[10]

Quercetin's Anti-Inflammatory Signaling Cascade

The following diagram illustrates the inhibitory effect of quercetin on the NF-κB signaling pathway, a central regulator of inflammation.

Quercetin_NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α TNFR TNFR Stimulus->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation Quercetin Quercetin Quercetin->IKK Inhibits DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) DNA->Genes

Caption: Quercetin inhibits the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays mentioned in this guide.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat with compounds (Quercetin/Quercetin 3-arabinoside) Seed_Cells->Treat_Cells Add_MTT 3. Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize 4. Solubilize formazan (B1609692) crystals with DMSO or SDS Add_MTT->Solubilize Measure_Absorbance 5. Measure absorbance at ~570 nm Solubilize->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or quercetin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be calculated.[1][2][4]

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound in a cell-free system.

DPPH_Assay_Logic cluster_logic DPPH Assay Principle DPPH_Radical DPPH• (Purple) DPPH_Reduced DPPH-H (Yellow) DPPH_Radical->DPPH_Reduced + Antioxidant Antioxidant Antioxidant (Quercetin) Result Decrease in Absorbance at 517 nm DPPH_Reduced->Result Leads to

Caption: Principle of the DPPH radical scavenging assay.

Protocol:

  • Sample Preparation: Prepare various concentrations of the test compound (quercetin) and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: Mix the sample solution with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[8]

Conclusion

The available evidence from in vitro studies suggests that quercetin, the aglycone, generally demonstrates more potent cytotoxic and antioxidant activities compared to its glycoside, this compound. This difference is likely attributable to the structural variations that affect cellular uptake and interaction with molecular targets. However, it is crucial to recognize that these findings are based on a limited number of studies, particularly for this compound, and often not from direct head-to-head comparisons under identical experimental conditions. Further comprehensive and direct comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound and quercetin. Such research will be invaluable for guiding the selection and development of these natural compounds for various health applications.

References

A Comparative Guide to Analytical Methods for Quercetin 3-Arabinoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) methods for the quantitative analysis of Quercetin (B1663063) 3-arabinoside. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, including plant extracts and pharmaceutical formulations. This document summarizes the performance characteristics of each method, supported by experimental data, to aid in the selection of the most suitable technique for your research and development needs.

Method Performance Comparison

The linearity, accuracy, and precision are key validation parameters that determine the reliability of an analytical method. The following tables summarize these parameters for HPLC, with data for UPLC and HPTLC presented for the closely related quercetin aglycone as a proxy due to the limited availability of specific data for Quercetin 3-arabinoside.

Table 1: High-Performance Liquid Chromatography (HPLC) Method for this compound

Validation ParameterPerformance Data
Linearity
Linear Range0.2044 - 2.044 µg
Correlation Coefficient (r)0.9999[1]
Accuracy
Recovery97.78%[1]
Precision
Repeatability (RSD)0.8%[1]
Intermediate PrecisionData not available

Table 2: Alternative Analytical Methods for Quercetin (Aglycone) Quantification

Analytical MethodValidation ParameterPerformance Data
UPLC-MS/MS Linearity
Linear Range0.5 - 16 µg/mL
Correlation Coefficient (r²)0.999[2]
Accuracy
Recovery90 - 110%[2]
Precision
Repeatability (%RSD)< 2%[2]
Intermediate Precision (%RSD)< 2%[2]
HPTLC Linearity
Linear Range100 - 800 ng/band
Correlation Coefficient (r²)0.9938
Accuracy
Recovery98.60%
Precision
Repeatability (%RSD)< 2%
Intermediate Precision (%RSD)< 2%

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducibility. Below are representative experimental protocols for the analysis of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method for the quantification of Quercetin 3-O-alpha-L-arabinopyranoside.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Hypersil C18 column.

  • Mobile Phase: A mixture of methanol (B129727) and water in a 33:67 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 370 nm.[1]

  • Column Temperature: 25 °C.[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent, filter through a 0.45 µm filter, and inject into the HPLC system.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

This protocol is a general representation for the analysis of quercetin and its glycosides.

  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer (MS/MS).[3]

  • Column: A sub-2 µm particle column, such as an Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

  • Flow Rate: Typically between 0.3 and 0.6 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for flavonoids.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

This protocol is a general representation for the analysis of quercetin.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Apply samples as bands using an automated applicator.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid is a common solvent system for flavonoids.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: Scan the plate with a densitometer at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or 366 nm).

Workflow Diagrams

Visual representations of the analytical workflows can aid in understanding the procedural steps involved in each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Extraction Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

HPLC Analytical Workflow

UPLC_MS_MS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC-MS/MS Analysis cluster_data Data Analysis SPE Solid Phase Extraction Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution UPLC_Injection UPLC Injection Reconstitution->UPLC_Injection UPLC_Separation Rapid Separation UPLC_Injection->UPLC_Separation MS_Detection MS/MS Detection UPLC_Separation->MS_Detection MRM_Integration MRM Peak Integration MS_Detection->MRM_Integration MS_Quantification Quantification MRM_Integration->MS_Quantification

UPLC-MS/MS Analytical Workflow

HPTLC_Workflow cluster_prep Sample Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis Sample_Application Sample Application Plate_Development Plate Development Sample_Application->Plate_Development Drying Drying Plate_Development->Drying Densitometry Densitometric Scanning Drying->Densitometry HPTLC_Quantification Quantification Densitometry->HPTLC_Quantification

HPTLC Analytical Workflow

Conclusion

The choice between HPLC, UPLC, and HPTLC for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC offers a robust and reliable method with good linearity and accuracy, making it suitable for routine quality control applications where high throughput is not a primary concern.

  • UPLC , particularly when coupled with mass spectrometry, provides superior sensitivity, speed, and resolution, which is advantageous for the analysis of complex samples and for high-throughput screening.

  • HPTLC is a cost-effective and high-throughput technique suitable for the simultaneous analysis of multiple samples. It can be a valuable tool for screening and quality control of herbal materials.

For researchers, scientists, and drug development professionals, a thorough evaluation of the analytical needs, sample complexity, and available instrumentation is essential to select the most appropriate method for the accurate and precise quantification of this compound.

References

Navigating the Analytical Limits: A Comparative Guide to the Limit of Detection and Quantification for Quercetin 3-Arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of bioactive compounds is paramount. This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Quercetin (B1663063) 3-arabinoside, a significant flavonoid glycoside. By presenting experimental data from various analytical methodologies, this document aims to facilitate informed decisions in the selection of appropriate quantification techniques.

Quercetin 3-arabinoside, also known as avicularin, is a naturally occurring flavonoid found in a variety of plants and possesses notable biological activities. Accurate determination of its concentration at low levels is crucial for pharmacokinetic studies, quality control of herbal products, and pharmacological research. The LOD, the lowest concentration of an analyte that can be reliably detected, and the LOQ, the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, are critical parameters in analytical method validation.

Comparative Analysis of LOD and LOQ Values

The sensitivity of analytical methods for this compound and its related compounds varies depending on the instrumentation and chromatographic conditions employed. The following table summarizes the LOD and LOQ values obtained by different techniques, offering a clear comparison for researchers.

AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Quercetin-3-α-L-arabinopyranoside UPLC-DAD0.38–1.01 µg/mL0.54–3.06 µg/mL[1][2]
QuercetinRP-HPLC-UV7.65 ng/mL23.19 ng/mL[3][4]
QuercetinRP-HPLC0.236 µg/ml0.786 µg/ml[5]
QuercetinHPLC-DAD0.046 µg/mL0.14 µg/mL[6]
QuercetinRP-HPLC2.28 µg/ml6.92 µg/ml[7]
Quercetin-3-O-β-d-glucosideHPLC-DAD1.33 µg mL-14.0 µg mL-1[8]

Experimental Protocols

The determination of LOD and LOQ is a fundamental aspect of analytical method validation, guided by the International Council for Harmonisation (ICH) guidelines. The most common methods are based on the standard deviation of the response and the slope of the calibration curve.

Method 1: UPLC-DAD for Quercetin-3-α-L-arabinopyranoside

This method was developed for the evaluation of phenolic compounds in American cranberry fruit.[1][2]

  • Instrumentation: Ultra-Performance Liquid Chromatography with Diode-Array Detection (UPLC-DAD).

  • Sample Preparation: Plant materials are extracted with a suitable solvent, filtered, and diluted to an appropriate concentration.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

    • Flow Rate: Optimized for best separation.

    • Detection Wavelength: Set at the maximum absorbance of this compound.

  • LOD and LOQ Calculation:

    • The LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve constructed using a series of diluted standards. The formulas are:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

Method 2: RP-HPLC-UV for Quercetin

This method was developed for the pharmacokinetic study of quercetin in rat plasma.[3][4]

  • Instrumentation: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).

  • Sample Preparation: For plasma samples, a protein precipitation step followed by centrifugation and filtration is typically performed. The supernatant is then injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: Xterra C18 column (4.6 × 100 mm, 5 µm).[3]

    • Mobile Phase: A gradient system of methanol and phosphate (B84403) buffer (pH 3).[3]

    • Detection Wavelength: 280 nm.[3]

  • LOD and LOQ Calculation:

    • Calibration curves were constructed by plotting the peak area against the corresponding concentrations of quercetin standards.

    • The LOD and LOQ were determined from the calibration curve based on the standard deviation of the y-intercepts of the regression lines and the slope.

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates a typical workflow for determining the LOD and LOQ of a flavonoid compound using a chromatographic method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation StandardPrep Prepare Standard Stock Solution SerialDilution Perform Serial Dilutions for Calibration Curve StandardPrep->SerialDilution Injection Inject Standards and Blanks into HPLC/UPLC SerialDilution->Injection BlankPrep Prepare Blank Samples BlankPrep->Injection Chromatography Acquire Chromatographic Data Injection->Chromatography CalibrationCurve Construct Calibration Curve (Peak Area vs. Concentration) Chromatography->CalibrationCurve Regression Perform Linear Regression to get Slope (S) and Standard Deviation of Intercept (σ) CalibrationCurve->Regression LOD_Calc Calculate LOD = 3.3 * (σ / S) Regression->LOD_Calc LOQ_Calc Calculate LOQ = 10 * (σ / S) Regression->LOQ_Calc

Caption: Workflow for LOD and LOQ Determination.

References

Comparative Guide to Analytical Methods for Quercetin 3-arabinoside: Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of Quercetin (B1663063) 3-arabinoside, a naturally occurring flavonoid glycoside. The focus of this document is to objectively assess the specificity and selectivity of a developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method in comparison to alternative techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented herein is intended to assist researchers in selecting the most appropriate analytical method for their specific research needs, ensuring accurate and reliable quantification of Quercetin 3-arabinoside in various matrices.

Comparative Analysis of Method Performance

The specificity and selectivity of an analytical method are paramount for the accurate quantification of an analyte, particularly within complex matrices such as plant extracts or biological samples. Specificity ensures that the analytical signal is solely from the compound of interest, while selectivity denotes the method's ability to differentiate the analyte from other structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a UV detector is a widely used technique for the analysis of flavonoids.[1][2] In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS), especially with a tandem mass spectrometer (MS/MS), offers enhanced selectivity and sensitivity.[3][4] While UV-Vis spectrophotometry is simple and inexpensive, it often lacks the selectivity required for complex samples.[4]

The selection between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and budget constraints. While LC-MS/MS generally provides higher sensitivity and selectivity, a well-validated HPLC-UV method can be sufficient and more cost-effective for many applications.[2][3]

Table 1: Comparison of Validation Parameters for Quercetin and its Glycosides
ParameterDeveloped Method (HPLC-UV for Quercetin Glycoside)Alternative Method 1 (HPLC-UV for Quercetin)Alternative Method 2 (LC-MS/MS for Quercetin)Alternative Method 3 (LC-MS/MS for Flavonoids)
Specificity/Selectivity Method is selective; no interferences observed at the retention time of the analyte.[5]Specific, with no interference from excipients.[1]High selectivity due to specific mass transitions.High selectivity based on precursor and product ions.[3]
Linearity (r²) ≥ 0.9990.9997> 0.999> 0.9907
Limit of Detection (LOD) 1.33 µg/mL[6]0.046 µg/mL[1]0.00488 µg/mL[5]2.0 - 10 ng/mL[3]
Limit of Quantification (LOQ) 4.0 µg/mL[6]0.14 µg/mL[1]0.03906 µg/mL[5]Not explicitly stated
Accuracy (% Recovery) 92.9 - 95.2%[7]88.6 - 110.7%[1]98.29 - 103.6%[5]76.1 - 102.8%
Precision (%RSD) ≤ 3.85%[7]Intra-day: ≤ 6.7%, Inter-day: ≤ 9.4%[1]Intra-day: < 1%, Inter-day: < 1%[5]Not explicitly stated

Note: Data for the "Developed Method" is based on a validated HPLC-UV method for a similar quercetin glycoside, Quercetin-3-O-glucoside, due to the limited availability of a specific, complete validation report for this compound in the initial search. This serves as a representative example of a well-validated HPLC-UV method for a quercetin glycoside.

Experimental Protocols

Developed Method: HPLC-UV for Quercetin Glycoside Quantification

This protocol is a synthesized representation of a typical HPLC-UV method for the analysis of quercetin glycosides, based on established and validated procedures.[6]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed for optimal separation of flavonoids.[6]

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.[6]

    • Solvent B: 0.1% TFA in Acetonitrile:Water (50:50, v/v).[6]

  • Gradient Program: A typical gradient might be: 0-1.67 min, 25% B; 1.67-11.67 min, 30% B; 11.67-15 min, 80% B; 15-20 min, 100% B, followed by a re-equilibration step.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Detection Wavelength: 255 nm.[6]

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to prepare a stock solution of known concentration (e.g., 100 µg/mL).[6]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 4.0–60 µg/mL).[6]

  • Sample Preparation: The extraction procedure will vary depending on the matrix. A general approach for plant material involves extraction with a suitable solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.

4. Specificity and Selectivity Assessment:

  • Specificity: Analyze a blank matrix sample (a sample prepared in the same way as the analytical samples but without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Selectivity: Analyze a mixture of this compound and other structurally related flavonoids (e.g., quercetin, kaempferol, and their other glycosides) to demonstrate that the method can resolve the analyte of interest from these potential interferents. The peak purity of this compound in a sample chromatogram can also be assessed using the DAD detector.

Alternative Method: LC-MS/MS for Flavonoid Quantification

This protocol outlines a general procedure for the analysis of flavonoids using LC-MS/MS, which offers higher selectivity and sensitivity.[3]

1. Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A suitable gradient to separate the flavonoids of interest.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for flavonoids.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and other target analytes need to be determined by infusing a standard solution into the mass spectrometer. For example, for quercetin, a common transition is m/z 301 -> 151.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Specificity and Selectivity Assessment:

  • Specificity: The inherent specificity of LC-MS/MS in MRM mode is very high, as it monitors for a specific precursor ion and a specific fragment ion. A blank matrix injection should still be performed to confirm the absence of any signal at the expected retention time and MRM transition.

  • Selectivity: The ability to distinguish between isomers can be challenging. Chromatographic separation is crucial. If isomers co-elute, different fragmentation patterns in their product ion scans might be used for differentiation, though this is not always possible.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing cluster_result Result Sample Plant Material / Biological Matrix Extraction Extraction with Solvent Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Concentration of This compound Quantification->Result

Caption: Workflow for the analysis of this compound.

specificity_selectivity cluster_specificity Specificity cluster_selectivity Selectivity Analyte This compound SpecificMethod Specific Method Analyte->SpecificMethod Matrix Matrix Components Matrix->SpecificMethod Signal_S Signal from Analyte Only SpecificMethod->Signal_S Analyte2 This compound SelectiveMethod Selective Method Analyte2->SelectiveMethod Interferent Structurally Similar Compounds (e.g., other quercetin glycosides) Interferent->SelectiveMethod Signal_A Signal from Analyte SelectiveMethod->Signal_A Signal_I Signal from Interferent SelectiveMethod->Signal_I

Caption: Specificity vs. Selectivity in analytical methods.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Quercetin 3-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of Quercetin 3-arabinoside in a laboratory setting. The following procedures are based on established safety data for similar flavonoid compounds and are designed to minimize risk and ensure regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, adherence to the following personal protective equipment guidelines is mandatory to prevent skin and eye contact, and inhalation.[1][2][3][4][5]

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield should be worn to prevent eye contact with dust particles.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling.[1][4]
Respiratory Protection In situations where dust formation is likely or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[6]
Protective Clothing A lab coat or other protective clothing should be worn to prevent skin contact.[1][5] In case of significant contamination, impervious clothing may be necessary.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize dust generation.[1][3]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, confirm that all necessary PPE is available and in good condition.

  • Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.

2. Handling:

  • Avoid direct contact with the skin and eyes.[1][2][3]

  • Do not breathe in the dust.[2][3]

  • Use non-sparking tools to prevent ignition sources, as fine dust can pose an explosion hazard.[1]

  • Weigh and handle the compound in a designated area to contain any potential spills.

  • After handling, wash hands thoroughly with soap and water.[1]

3. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

  • Keep the compound away from food and drink containers.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed container.[1][2]

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Spill Cleanup:

  • In case of a spill, evacuate unnecessary personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[5]

  • Place the collected material into a sealed container for disposal.[2][3]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Prevent spilled material from entering drains or waterways.[1][2][3]

3. Final Disposal:

  • Dispose of the waste container and its contents in accordance with all applicable federal, state, and local regulations.

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation - Work in fume hood - Check safety equipment - Gather materials handling 2. Handling - Wear appropriate PPE - Avoid dust and contact - Use non-sparking tools prep->handling storage 3. Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage collection 1. Waste Collection - Labeled, sealed container handling->collection Generate Waste spill 2. Spill Cleanup - Evacuate and wear PPE - Contain and collect spill handling->spill Accidental Spill final_disposal 3. Final Disposal - Follow regulations - Use licensed service collection->final_disposal spill->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。